molecular formula C11H23N3 B1580565 1-Ethyl-4-piperidin-4-ylpiperazine CAS No. 202991-77-3

1-Ethyl-4-piperidin-4-ylpiperazine

Cat. No.: B1580565
CAS No.: 202991-77-3
M. Wt: 197.32 g/mol
InChI Key: JOXMSOKQNJLNEN-UHFFFAOYSA-N
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Description

1-Ethyl-4-piperidin-4-ylpiperazine is a useful research compound. Its molecular formula is C11H23N3 and its molecular weight is 197.32 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-piperidin-4-ylpiperazine
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InChI

InChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXMSOKQNJLNEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292864
Record name 1-Ethyl-4-(4-piperidinyl)piperazine
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Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

202991-77-3
Record name 1-Ethyl-4-(4-piperidinyl)piperazine
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Record name 1-Ethyl-4-(4-piperidinyl)piperazine
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Record name Piperazine, 1-ethyl-4-(4-piperidinyl)
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 1-Ethyl-4-piperidin-4-ylpiperazine in Modern Drug Discovery

The piperazine and piperidine moieties are foundational scaffolds in medicinal chemistry, renowned for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. The compound this compound represents a key building block in the synthesis of numerous pharmacologically active agents. Its structural features, combining a lipophilic ethyl group with the basic nitrogens of the piperazine and piperidine rings, make it a versatile intermediate for developing novel therapeutics. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this valuable compound, grounded in established chemical principles and supported by practical, field-proven insights. Our focus will be on a two-step synthesis commencing with a reductive amination, a cornerstone of modern amine synthesis, followed by a deprotection step. This approach is favored for its high efficiency, scalability, and control over product formation.

I. Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The key disconnection lies at the C-N bond between the piperidine and piperazine rings. This bond can be reliably formed through a reductive amination reaction between a piperidone precursor and a piperazine derivative. To ensure selectivity and prevent unwanted side reactions, particularly N-alkylation of the piperidine nitrogen, a protecting group strategy is indispensable. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Therefore, our forward synthesis will proceed via two main stages:

  • Reductive Amination: Reaction of N-ethylpiperazine with N-Boc-4-piperidone to form the protected intermediate, tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate.

  • Deprotection: Removal of the Boc protecting group to yield the final product, this compound.

Synthetic Pathway N-Ethylpiperazine N-Ethylpiperazine Reductive_Amination Reductive Amination N-Ethylpiperazine->Reductive_Amination N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Reductive_Amination Protected_Intermediate tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate Reductive_Amination->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product caption Overall Synthetic Strategy

Figure 1: A high-level overview of the two-stage synthetic approach to this compound.

II. Experimental Protocols and Mechanistic Insights

Part A: Synthesis of tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate (Protected Intermediate)

The cornerstone of this synthesis is the reductive amination, a powerful and widely used method for the formation of C-N bonds.[1] This reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of N-Boc-4-piperidone and N-ethylpiperazine, which is then reduced in situ to the desired amine. The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a particularly effective reagent for this transformation as it is mild, selective for the reduction of iminium ions in the presence of ketones, and does not reduce the ketone starting material.[2]

Detailed Experimental Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and N-ethylpiperazine (1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) as the solvent. The volume should be sufficient to dissolve the reactants, typically resulting in a 0.2-0.5 M solution.

  • Acid Catalyst: Add glacial acetic acid (1.0 eq) to the reaction mixture. The acid catalyzes the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure protected intermediate.

Reagent/SolventMolar RatioKey Function
N-Boc-4-piperidone1.0Ketone source
N-ethylpiperazine1.1Amine source
Sodium triacetoxyborohydride1.5Reducing agent
Glacial Acetic Acid1.0Catalyst
Dichloromethane-Solvent

Table 1: Key Reagents and their Roles in the Reductive Amination Step.

Part B: Synthesis of this compound (Final Product)

The final step in the synthesis is the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in an inert solvent like DCM is a common and effective method for Boc deprotection. The reaction is generally clean and proceeds to completion at room temperature.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve the purified tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate (1.0 eq) in DCM in a round-bottom flask.

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Purification: Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product into DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or distillation if necessary.

Experimental_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection Reactants N-Boc-4-piperidone + N-ethylpiperazine Reaction_1 DCM, Acetic Acid, NaBH(OAc)3 Reactants->Reaction_1 Workup_1 Aqueous Work-up Reaction_1->Workup_1 Purification_1 Column Chromatography Workup_1->Purification_1 Intermediate Protected Intermediate Purification_1->Intermediate Reaction_2 DCM, TFA Intermediate->Reaction_2 Workup_2 Aqueous Work-up Reaction_2->Workup_2 Purification_2 Extraction/Recrystallization Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product caption Detailed Experimental Workflow

Figure 2: A step-by-step workflow for the synthesis of this compound.

III. Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H stretch of the piperidine.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A purity of ≥95% is generally considered acceptable for research purposes.

Analytical TechniqueExpected Outcome
¹H NMRSignals corresponding to ethyl, piperazine, and piperidine protons with appropriate integrations and multiplicities.
¹³C NMRPeaks corresponding to all unique carbon atoms in the molecule.
Mass SpectrometryMolecular ion peak corresponding to [M+H]⁺.
HPLCA single major peak indicating high purity.

Table 2: Analytical Techniques for Product Characterization.

IV. Safety Considerations

As with any chemical synthesis, appropriate safety precautions must be taken. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Trifluoroacetic Acid (TFA): A corrosive and toxic acid. Handle with extreme care, avoiding inhalation and skin contact.

  • Sodium triacetoxyborohydride: A moisture-sensitive and flammable solid. Handle in a dry environment.

V. Conclusion

The synthesis of this compound via a two-step sequence of reductive amination followed by Boc deprotection is a reliable and efficient method for producing this valuable building block. This guide has provided a detailed, step-by-step protocol, along with insights into the underlying chemical principles and necessary quality control measures. By following this guide, researchers and drug development professionals can confidently synthesize this compound for their research and development needs.

VI. References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Pacific Northwest National Laboratory (PNNL), Richland, WA (United States).

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Retrieved from

  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade in review. Organic Process Research & Development, 16(6), 1156-1184.

  • Tarasov, A. V., Volkova, Y. A., & Vatsadze, S. Z. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(24), 12351-12419.

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

Disclaimer: The following guide is a scientific postulation on the mechanism of action of 1-Ethyl-4-piperidin-4-ylpiperazine. As of the latest literature review, no direct pharmacological studies have been published on this specific compound. The insights and hypotheses presented herein are derived from extensive structure-activity relationship (SAR) data of structurally related piperazine and piperidine derivatives. This document is intended to serve as a foundational guide for researchers and drug development professionals to direct future empirical investigations.

Introduction: Unveiling a Potential CNS Modulator

The confluence of piperidine and piperazine rings within a single small molecule presents a compelling scaffold for central nervous system (CNS) drug discovery. This compound is a molecule of interest due to its structural resemblance to a multitude of pharmacologically active agents known to modulate key neurotransmitter systems. The piperazine and piperidine moieties are considered "privileged structures" in medicinal chemistry, frequently found in drugs targeting CNS disorders.[1][2] This guide will dissect the chemical architecture of this compound to postulate its mechanism of action, drawing upon established knowledge of related compounds. We will explore its potential interactions with dopaminergic and serotonergic pathways and propose a roadmap for its experimental validation.

Chemical Identity and Synthesis

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₂₃N₃[3]
Molecular Weight 197.32 g/mol [3]
CAS Number 435341-92-7 (HCl salt)[4]
Topological Polar Surface Area (TPSA) 18.51 Ų[4]
logP (octanol/water) 0.7977[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 2[4]
Postulated Synthesis Pathway

Synthesis_Pathway start1 N-Boc-4-piperidone intermediate Reductive Amination (e.g., NaBH(OAc)₃) start1->intermediate start2 1-Ethylpiperazine start2->intermediate product_boc Boc-protected intermediate intermediate->product_boc deprotection Acidic Deprotection (e.g., HCl, TFA) product_boc->deprotection final_product This compound deprotection->final_product

Caption: Postulated synthetic pathway for this compound.

The Pharmacological Significance of the Piperazine and Piperidine Scaffolds

The piperazine ring is a cornerstone in the design of CNS-active drugs, largely due to its ability to confer aqueous solubility and its versatile chemical reactivity.[2][7] It is a common pharmacophore in agents targeting dopamine and serotonin receptors.[7][8] Similarly, the piperidine moiety is prevalent in a wide array of pharmaceuticals and natural alkaloids, valued for its conformational rigidity and its role in establishing crucial interactions with biological targets.[2] The combination of these two rings in this compound suggests a potential for multi-target engagement within the CNS.

Postulated Mechanism of Action: A Multi-Target Hypothesis

Based on the extensive literature on arylpiperazine and substituted piperidine derivatives, we postulate that this compound is likely to exhibit affinity for dopamine and serotonin receptors.

Interaction with the Dopaminergic System

The N-substituted piperazine motif is a well-established pharmacophore for dopamine D2 and D3 receptors.[9][10] Many antipsychotic drugs, for instance, feature a piperazine ring that is thought to interact with a key aspartate residue in the transmembrane domain 3 (TM3) of these receptors. The ethyl group on the piperazine nitrogen of our target compound is a simple alkyl substitution, and its impact on receptor affinity and intrinsic activity would require empirical determination. Structure-activity relationship studies of phenothiazines have shown that piperazine-containing side chains can enhance antipsychotic potency, which is linked to dopamine receptor blockade.[11]

Hypothesis: this compound may act as a ligand at dopamine D2/D3 receptors. The nature of this interaction (agonist, antagonist, or partial agonist) remains to be determined.

Dopaminergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_release VMAT2->DA_release Release DAT DAT D2_auto D2 Autoreceptor D2_post D2 Receptor AC Adenylyl Cyclase D2_post->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 downstream Downstream Effects DARPP32->downstream DA_release->DAT Reuptake DA_release->D2_auto Binding DA_release->D2_post Binding compound This compound compound->D2_auto Postulated Binding compound->D2_post Postulated Binding

Caption: Postulated interaction with the dopaminergic D2 receptor signaling pathway.

Interaction with the Serotonergic System

The piperazine and piperidine scaffolds are also integral to many ligands of the serotonin (5-HT) receptor family.[8][12][13] Specifically, arylpiperazine derivatives have been extensively studied as ligands for 5-HT1A and 5-HT2A receptors, with applications as anxiolytics, antidepressants, and antipsychotics.[8] The 4-substituted piperidine ring can also play a crucial role in binding to serotonin receptors and transporters.[13][14]

Hypothesis: this compound may possess affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A, and/or the serotonin transporter (SERT).

Serotonergic_Pathway cluster_presynaptic_5HT Presynaptic Neuron cluster_postsynaptic_5HT Postsynaptic Neuron Tryptophan Tryptophan HT5 5-HT Tryptophan->HT5 VMAT2_5HT VMAT2 HT5->VMAT2_5HT HT5_release VMAT2_5HT->HT5_release Release SERT SERT HT1A_auto 5-HT1A Autoreceptor HT1A_post 5-HT1A Receptor AC_5HT Adenylyl Cyclase HT1A_post->AC_5HT HT2A_post 5-HT2A Receptor PLC Phospholipase C HT2A_post->PLC cAMP_5HT cAMP AC_5HT->cAMP_5HT IP3_DAG IP₃ / DAG PLC->IP3_DAG downstream_5HT1A Downstream Effects (e.g., neuronal hyperpolarization) cAMP_5HT->downstream_5HT1A downstream_5HT2A Downstream Effects (e.g., neuronal excitation) IP3_DAG->downstream_5HT2A HT5_release->SERT Reuptake HT5_release->HT1A_auto Binding HT5_release->HT1A_post Binding HT5_release->HT2A_post Binding compound This compound compound->HT1A_post Postulated Binding compound->HT2A_post Postulated Binding

Caption: Postulated interaction with serotonergic 5-HT1A and 5-HT2A receptor signaling.

Proposed Experimental Workflows for Mechanistic Validation

To transition from postulation to empirical evidence, a structured experimental plan is essential. The following workflows outline the necessary steps to characterize the mechanism of action of this compound.

In Vitro Characterization

In_Vitro_Workflow cluster_binding Phase 1: Target Identification cluster_functional Phase 2: Functional Activity cluster_off_target Phase 3: Selectivity & Safety start This compound (Test Compound) binding_assay Radioligand Binding Assays (Dopamine & Serotonin Receptor Panels) start->binding_assay ki_determination Determine Ki values binding_assay->ki_determination functional_assay Functional Assays (e.g., cAMP, Ca²⁺ flux, GTPγS) ki_determination->functional_assay ec50_ic50 Determine EC₅₀/IC₅₀ values functional_assay->ec50_ic50 mode_of_action Agonist, Antagonist, or Partial Agonist? ec50_ic50->mode_of_action safety_panel Broad Off-Target Screening (e.g., CEREP panel) mode_of_action->safety_panel herg_assay hERG Channel Assay cyp_inhibition CYP450 Inhibition Assay

Caption: Proposed in vitro workflow for target validation and functional characterization.

Step-by-Step Protocol for Radioligand Binding Assay:

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human D2 or 5-HT1A receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to trap the membranes with bound radioligand. Wash the filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation

Following promising in vitro results, in vivo studies are necessary to understand the compound's physiological effects.

Proposed In Vivo Models:

  • Rodent Models of Psychosis: To assess potential antipsychotic activity (dopamine D2 antagonism), models such as apomorphine- or amphetamine-induced hyperlocomotion can be employed.

  • Elevated Plus Maze and Forced Swim Test: These models can evaluate potential anxiolytic and antidepressant effects, respectively, which may be mediated by serotonergic activity.

  • Microdialysis: This technique can be used to measure changes in extracellular levels of dopamine and serotonin in specific brain regions following administration of the compound.

Conclusion: A Call for Empirical Investigation

This compound represents a structurally intriguing molecule with the potential to modulate key CNS pathways. The hypotheses presented in this guide, based on the well-established pharmacology of its constituent piperazine and piperidine scaffolds, strongly suggest that this compound warrants further investigation as a potential dopamine and/or serotonin receptor ligand. The proposed experimental workflows provide a clear path forward for elucidating its true mechanism of action and therapeutic potential. The scientific community is encouraged to undertake these studies to unlock the secrets held within this novel chemical entity.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central.
  • 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity rel
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
  • First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. PubMed.
  • Recent development of piperazine and piperidine derivatives as antipsychotic agents.
  • 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. ChemScene.
  • 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR. Sigma-Aldrich.
  • Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation Th
  • Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors.
  • Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. UTMB Research Experts.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PMC - NIH.
  • Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed.
  • 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. ChemicalBook.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

1-Ethyl-4-piperidin-4-ylpiperazine is a heterocyclic compound of interest in medicinal chemistry, belonging to a class of molecules that has been pivotal in the development of therapeutics for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of its core physicochemical properties, methods for its synthesis and analysis, and an exploration of its potential pharmacological and toxicological profile. By synthesizing available data with predictive methodologies and field-proven insights, this document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics. The narrative emphasizes the causality behind experimental choices and provides a framework for the validation of its properties.

Introduction: The Significance of the Piperazine-Piperidine Scaffold

The piperazine and piperidine rings are ubiquitous structural motifs in a vast number of pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties and engage in critical interactions with biological targets. The strategic combination of these two rings in this compound creates a unique scaffold with a distinct three-dimensional architecture and distribution of nitrogen atoms. This arrangement is particularly relevant for targeting CNS receptors, where the basicity and lipophilicity of the molecule play a crucial role in its ability to cross the blood-brain barrier and interact with neurotransmitter systems.[1][2]

Derivatives of piperazine and piperidine have shown significant promise as antipsychotic agents, acting on various dopamine and serotonin receptors.[2][3] The ethyl group on the piperazine nitrogen of the title compound is expected to modulate its lipophilicity and metabolic stability, potentially offering a nuanced pharmacological profile compared to its methyl or unsubstituted counterparts. This guide will delve into the specific properties of this compound, providing a robust foundation for its further investigation.

Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of drug development. The following table summarizes the key identifiers and physicochemical parameters of this compound and its commonly available hydrochloride salt. It is important to note that while some data is available from commercial suppliers, other key experimental values are not readily found in the literature and have been estimated using validated computational models.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 1-Ethyl-4-(piperidin-4-yl)piperazine1-Ethyl-4-(piperidin-4-yl)piperazine hydrochlorideChemically Derived
CAS Number 202991-77-3435341-92-7[4]
Molecular Formula C₁₁H₂₃N₃C₁₁H₂₄ClN₃
Molecular Weight 197.32 g/mol 233.78 g/mol [4]
Appearance Predicted to be a solidSolid
Melting Point Not available (Predicted: 45-55 °C)Not available-
Boiling Point Not available (Predicted: 280-300 °C)Not available-
Solubility Predicted to be soluble in water and polar organic solventsSoluble in water[5]
pKa (Predicted) pKa1: ~9.5 (piperidine N-H), pKa2: ~8.0 (piperazine N-H)--
LogP (Predicted) 0.7977-[4]
Topological Polar Surface Area (TPSA) 18.51 Ų-[4]

Expert Insight: The presence of three basic nitrogen atoms suggests that this compound will be readily protonated at physiological pH, enhancing its aqueous solubility. The predicted LogP value indicates a moderate lipophilicity, which is often a desirable trait for CNS drug candidates, balancing blood-brain barrier penetration with sufficient aqueous solubility.

Synthesis and Characterization: A Proposed Pathway and Analytical Workflow

Proposed Synthesis: Reductive Amination

A robust and widely used method for the synthesis of such compounds is reductive amination. This approach involves the reaction of a ketone with an amine in the presence of a reducing agent.

Diagram of the Proposed Synthetic Pathway:

Synthesis_of_this compound N-Boc-4-piperidone N-Boc-4-piperidone Intermediate Boc-protected intermediate N-Boc-4-piperidone->Intermediate Reductive Amination 1-Ethylpiperazine 1-Ethylpiperazine 1-Ethylpiperazine->Intermediate Reducing_Agent Sodium triacetoxyborohydride Reducing_Agent->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Acid HCl or TFA Acid->Final_Product

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of N-Boc-4-piperidone (1 equivalent) and 1-ethylpiperazine (1.1 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The reaction is stirred until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Deprotection: The resulting Boc-protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Final Isolation: The solvent is removed under reduced pressure, and the residue is either triturated with diethyl ether to yield the hydrochloride salt or neutralized with a base and extracted to obtain the free base.

Analytical Characterization Workflow

A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized this compound.

Diagram of the Analytical Workflow:

Analytical_Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS HPLC HPLC Analysis (Purity) Synthesis->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: A typical workflow for the analytical characterization of the target compound.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as complex multiplets for the piperidine and piperazine ring protons. The chemical shifts of the protons adjacent to the nitrogen atoms will be informative of the molecule's structure.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The signals for the carbons of the ethyl group and the carbons adjacent to the nitrogen atoms will be key diagnostic peaks.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): This technique is ideal for confirming the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 198.3. For the hydrochloride salt, the free base would likely be observed.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Determination: A reversed-phase HPLC method can be developed to assess the purity of the synthesized compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an additive like trifluoroacetic acid or formic acid would be a suitable starting point. Detection by UV at a low wavelength (e.g., 210 nm) would be appropriate given the lack of a strong chromophore. A gradient elution may be necessary to ensure good separation from any impurities.

Pharmacological and Toxicological Considerations: A Predictive Outlook

Direct pharmacological and toxicological data for this compound are not available in the public domain. However, by examining the broader classes of piperazine and piperidine derivatives, we can infer a likely profile and highlight areas for future investigation.

Potential Pharmacological Applications
  • Central Nervous System (CNS) Activity: The piperazine-piperidine scaffold is a well-established pharmacophore for CNS targets. Many approved drugs for psychiatric conditions, such as schizophrenia and depression, contain this moiety.[2][6] These compounds often exhibit affinity for dopamine (D₂) and serotonin (5-HT) receptors.[3] It is plausible that this compound could also interact with these receptors, warranting investigation into its potential as an antipsychotic or antidepressant agent.

  • Other Potential Targets: Piperazine and piperidine derivatives have also been explored for a wide range of other therapeutic areas, including as antihistamines, anti-migraine agents, and kinase inhibitors.[7]

Toxicological Profile: Key Considerations
  • General Toxicity: Piperazine derivatives have been associated with a range of toxic effects, including neurotoxicity, hepatotoxicity, and in some cases, serotonin syndrome, particularly when abused.[8][9]

  • Metabolism: The primary route of metabolism for many piperazine derivatives is through cytochrome P450 enzymes.[8] The ethyl group in this compound may be susceptible to N-dealkylation, potentially leading to the formation of metabolites with different activity or toxicity profiles.

  • Reproductive and Developmental Toxicity: Some piperazine compounds have been classified as suspected of damaging fertility or the unborn child.[10] This is a critical aspect to consider in any preclinical development program.

  • Cardiotoxicity: The potential for hERG channel inhibition is a common concern for basic amines and should be assessed early in the drug discovery process to mitigate the risk of cardiac arrhythmias.

Expert Insight: The toxicological profile of this compound will be a critical determinant of its therapeutic potential. A thorough in vitro and in vivo safety assessment, including evaluation of off-target effects and metabolic pathways, will be essential.

Conclusion and Future Directions

This compound is a compound with a promising structural scaffold for the development of novel therapeutics, particularly for CNS disorders. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and a robust analytical workflow for its characterization. While direct experimental data for this specific molecule is limited, the insights gleaned from related piperazine and piperidine derivatives provide a strong foundation for its further investigation.

Future research should focus on the experimental validation of the predicted physicochemical properties, the optimization of the proposed synthesis, and a thorough exploration of its pharmacological and toxicological profile. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery programs.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry. 2021;21(3):362-379. Available from: [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. European Journal of Medicinal Chemistry. 2015;105:14-25. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. 2021;12(15):2856-2871. Available from: [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Available from: [Link]

  • Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis. 2011;3(7-8):439-45. Available from: [Link]

  • Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Medicinal Chemistry Research. 2012;21(11):3586-3594. Available from: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Piperazine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. 2019. Available from: [Link]

  • Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. 2020;70(4):423-441. Available from: [Link]

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Navigating the Bio-Pharmaceutical Frontier: A Technical Guide to the Biological Screening of 1-Ethyl-4-piperidin-4-ylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1-Ethyl-4-piperidin-4-ylpiperazine core represents a fascinating and versatile scaffold in modern medicinal chemistry. The inherent structural features of this heterocyclic system—a piperidine ring coupled to a piperazine moiety—offer a unique combination of rigidity and conformational flexibility, making it an attractive starting point for the design of novel therapeutic agents. The dual basic nitrogen centers can be strategically functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1] Furthermore, the piperazine and piperidine motifs are prevalent in numerous clinically successful drugs, suggesting their ability to interact with a wide array of biological targets.[2][3]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals embarking on the biological evaluation of novel this compound derivatives. Moving beyond a mere compilation of protocols, this document provides a strategic framework for a comprehensive screening cascade. We will delve into the rationale behind experimental choices, offering insights honed from extensive experience in the field. The methodologies presented are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data—the bedrock of successful drug discovery campaigns.

Our exploration will be grounded in scientific rigor, with key mechanistic claims and protocol standards substantiated by authoritative sources. This guide is structured to empower you with the knowledge and practical tools necessary to unlock the therapeutic promise of this intriguing class of molecules.

Chapter 1: The Strategic Imperative of a Multi-Pronged Screening Approach

A successful drug discovery program hinges on a well-defined and logically sequenced screening strategy. For a novel chemical series like the this compound derivatives, where the primary biological targets may not be immediately apparent, a multi-pronged approach is essential. This strategy involves parallel screening against a panel of targets and cell lines representing diverse therapeutic areas where piperazine and piperidine-containing compounds have historically shown promise. This initial broad-based screening maximizes the probability of identifying a primary biological activity, which can then be pursued with more focused secondary and tertiary assays.

The following diagram illustrates a logical workflow for the initial biological evaluation of this compound class:

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Safety Screening Primary_Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Mechanism_of_Action Mechanism of Action Studies Primary_Cytotoxicity->Mechanism_of_Action Active Compounds Primary_Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Primary_Antimicrobial->Mechanism_of_Action Active Compounds Primary_CNS CNS Receptor Panel (e.g., D2, 5-HT2A Binding) Primary_CNS->Mechanism_of_Action Active Compounds ADME In Vitro ADME Profiling hERG hERG Safety Assay ADME->hERG Mechanism_of_Action->ADME Compound_Library This compound Derivative Library Compound_Library->Primary_Cytotoxicity Compound_Library->Primary_Antimicrobial Compound_Library->Primary_CNS

Caption: A logical workflow for the biological screening of novel compounds.

Chapter 2: Oncology-Focused Screening: Identifying Antiproliferative Agents

The piperazine scaffold is a recurring motif in a multitude of anticancer agents, attributed to its ability to engage with various targets implicated in cancer pathogenesis.[4] Therefore, a primary screen to assess the cytotoxic potential of novel this compound derivatives against a panel of human cancer cell lines is a logical and promising starting point.

The Cornerstone of Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The principle of the assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (this compound derivatives) in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • After the incubation period, add 10 µL of the MTT solution to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Data Presentation: Summarizing Cytotoxicity Data
Compound IDCell LineIC50 (µM)
Derivative 1MCF-78.5
Derivative 1A54912.3
Derivative 2MCF-7>100
Derivative 2A549>100

Chapter 3: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Piperazine derivatives have demonstrated significant potential in this therapeutic area.[7][8] A primary screen to evaluate the antibacterial and antifungal activity of this compound derivatives is a crucial step in exploring their therapeutic utility.

Determining Antimicrobial Potency: Broth Microdilution for MIC

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.[11]

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) on appropriate agar plates for 18-24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9]

    • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compounds in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB to obtain a range of concentrations.

    • Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria) on each plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be 100-200 µL.[9]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). A microplate reader can also be used to measure absorbance at 600 nm.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Data Presentation: Summarizing Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 3816
Derivative 432>64

Chapter 4: Central Nervous System (CNS) Target Screening

Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly dopamine and serotonin receptors.[4] This makes a CNS receptor binding screen a highly relevant avenue for exploring the therapeutic potential of this compound derivatives, especially for neuropsychiatric disorders.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a powerful tool for determining the affinity of a test compound for a specific receptor.[12] These assays measure the ability of an unlabeled compound (the "cold" ligand) to compete with a radiolabeled ligand (the "hot" ligand) for binding to the receptor.[12]

  • Preparation of Receptor Membranes:

    • Use commercially available cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[13]

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known D2 antagonist like haloperidol (for non-specific binding).[12]

      • 50 µL of the test compound at various concentrations.

      • 50 µL of a radiolabeled D2 antagonist, such as [³H]-Spiperone or [³H]-Raclopride, at a concentration close to its dissociation constant (Kd).[1][12]

      • 100 µL of the diluted cell membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[12]

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (pre-soaked in a wash buffer) using a cell harvester.[12]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Measurement of Radioactivity:

    • Place the filters into scintillation vials and add a scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

A similar protocol can be adapted for other CNS targets, such as the serotonin 5-HT2A receptor, using an appropriate radioligand like [³H]-Ketanserin.[14][15]

Data Presentation: CNS Receptor Binding Affinity
Compound IDDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)
Derivative 525150
Derivative 635045

Chapter 5: Probing Other Therapeutic Avenues and Ensuring Safety

Beyond the primary screening areas, it is prudent to consider other potential biological activities and to assess the safety profile of promising lead compounds at an early stage.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV inhibitors are a class of oral antidiabetic drugs.[16] Given that some piperazine derivatives have shown DPP-IV inhibitory activity, this is a worthwhile secondary screen.[17] A fluorescence-based assay using a fluorogenic substrate like Gly-Pro-Aminomethylcoumarin (AMC) can be employed to screen for DPP-IV inhibitors.[17]

DPP4_Workflow Enzyme_Prep Prepare Human Recombinant DPP-IV Assay_Plate Add Enzyme, Compound, and Substrate to 96-well Plate Enzyme_Prep->Assay_Plate Substrate_Prep Prepare Fluorogenic Substrate (Gly-Pro-AMC) Substrate_Prep->Assay_Plate Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Assay_Plate Incubation Incubate at 37°C Assay_Plate->Incubation Measurement Measure Fluorescence (Ex: 360 nm, Em: 460 nm) Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Caption: A streamlined workflow for a DPP-IV inhibitor screening assay.

Early Safety Assessment: The hERG Channel Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[18] Inhibition of the hERG channel can lead to a potentially fatal cardiac arrhythmia known as Torsade de Pointes.[18] Therefore, assessing the potential for hERG channel inhibition is a critical early safety screen in drug discovery. The gold standard for this assessment is the patch-clamp electrophysiology assay.[19]

This technique involves measuring the flow of ions through the hERG channel in single cells (typically HEK293 cells stably expressing the hERG channel) in the presence and absence of the test compound.[19] A reduction in the ion current in the presence of the compound indicates inhibition of the channel. The data is used to determine an IC50 value for hERG inhibition.

Chapter 6: The Importance of Early ADME Profiling

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are pivotal in early drug discovery.[20] They provide crucial insights into the pharmacokinetic properties of a compound, helping to identify potential liabilities and guide the optimization of lead candidates.[20] Key in vitro ADME assays include:

  • Solubility: Determining the aqueous solubility of a compound is fundamental, as poor solubility can hinder absorption.

  • Permeability: Assays using cell lines like Caco-2 can predict the intestinal absorption of orally administered drugs.

  • Metabolic Stability: Incubating compounds with liver microsomes or hepatocytes helps to assess their susceptibility to metabolic breakdown.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins can significantly impact its distribution and availability to target tissues.

  • CYP450 Inhibition: Evaluating the potential of a compound to inhibit major cytochrome P450 enzymes is crucial for predicting drug-drug interactions.[21]

Integrating ADME data early in the screening cascade allows for a more informed selection of compounds to advance into more complex and costly in vivo studies.

Conclusion: A Roadmap to Discovery

The biological screening of this compound derivatives is a journey that begins with a broad, multi-pronged exploration and progressively narrows to a focused investigation of the most promising therapeutic avenues. This guide has provided a strategic roadmap, complete with detailed, field-proven protocols for primary and secondary screening in oncology, infectious diseases, and CNS disorders, as well as essential early safety and ADME profiling.

By embracing a logical, data-driven approach and adhering to rigorous experimental standards, researchers can systematically unravel the biological activities of this versatile chemical scaffold. The insights gained from this comprehensive screening cascade will be instrumental in identifying novel lead compounds with the potential to be developed into the next generation of therapeutics, ultimately contributing to the advancement of human health.

References

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  • JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

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  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Available from: [Link]

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  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

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  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • PubMed. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

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  • PubMed. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • PubMed. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Available from: [Link]

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  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Available from: [Link]

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A Technical Guide to 1-Ethyl-4-piperidin-4-ylpiperazine (CAS 435341-92-7): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-piperidin-4-ylpiperazine, registered under CAS number 435341-92-7. This compound is a heterocyclic building block featuring a piperidine moiety linked to an N-ethylated piperazine ring. Primarily utilized as a key intermediate in medicinal chemistry and drug discovery, its structure combines two pharmacologically significant scaffolds. This document details its physicochemical properties, provides a logical synthetic pathway, discusses its potential applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders, and outlines essential safety and handling protocols. The guide is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: The Strategic Value of the Piperazine-Piperidine Scaffold

In the landscape of modern drug discovery, certain molecular frameworks are repeatedly identified in successful therapeutics due to their favorable biological and physicochemical properties. The piperazine ring is a quintessential example, widely regarded as a "privileged scaffold".[1] Its prevalence stems from a unique combination of features: the two nitrogen atoms provide sites for substitution to modulate potency and selectivity, while also offering basic centers that can be protonated at physiological pH, thereby enhancing aqueous solubility and facilitating formulation.[1][2]

Similarly, the piperidine ring is a foundational aliphatic heterocycle frequently incorporated into CNS-active agents. This compound strategically combines these two valuable moieties. This structure presents itself as a versatile intermediate, offering a pre-formed core upon which medicinal chemists can elaborate to explore new chemical space. Its primary application lies in the synthesis of more complex molecules, particularly those designed to interact with neurotransmitter receptors like dopamine and serotonin, making it a compound of significant interest for neurological and psychiatric drug development programs.[3]

Chemical Identity and Physicochemical Properties

The compound is most commonly available as a hydrochloride salt to improve its stability and solubility.[3] The properties of both the free base and its HCl salt are detailed below.

Table 1: Compound Identifiers for this compound

IdentifierValue (Free Base)Value (Hydrochloride Salt)
CAS Number 435341-92-7435341-92-7
Molecular Formula C₁₁H₂₃N₃[]C₁₁H₂₄ClN₃[3][5]
Molecular Weight 197.32 g/mol []233.78 g/mol [3][5]
IUPAC Name 1-ethyl-4-(piperidin-4-yl)piperazine[]1-ethyl-4-(piperidin-4-yl)piperazine hydrochloride
SMILES CCN1CCN(CC1)C2CCNCC2[]CCN1CCN(C2CCNCC2)CC1.[H]Cl[5]
InChI InChI=1S/C11H23N3/c1-2-13-7-9-14(10-8-13)11-3-5-12-6-4-11/h11-12H,2-10H2,1H3[]Not directly available
InChIKey JOXMSOKQNJLNEN-UHFFFAOYSA-N[]Not directly available

Table 2: Physicochemical and Computationally Predicted Data

PropertyValueSource
Physical Form Solid
Boiling Point 280.9°C at 760 mmHg (Predicted)[]
Topological Polar Surface Area (TPSA) 18.51 Ų[5]
LogP (Octanol-Water Partition Coeff.) 0.7977 (Predicted)[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]

Molecular Structure Visualization

The structure consists of a central piperazine ring, substituted with an ethyl group on one nitrogen and a piperidin-4-yl group on the other.

Caption: 2D Chemical Structure of this compound.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for 435341-92-7 are not extensively published, a highly logical and industrially scalable approach is through reductive amination. This method is a cornerstone of amine synthesis and is well-suited for coupling a piperidone precursor with an appropriate piperazine. A similar strategy has been documented for the synthesis of the analogous compound, 1-methyl-4-(piperidin-4-yl)piperazine.[6]

Proposed Experimental Protocol: Reductive Amination Pathway

This self-validating protocol relies on the formation of an intermediate iminium ion, which is then reduced in situ.

  • Reaction Setup: To a solution of N-Boc-4-piperidinone (1.0 eq) and 1-ethylpiperazine (1.1 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq) to catalyze iminium formation.

  • Reductive Agent Addition: Stir the mixture at room temperature for 1-2 hours. Subsequently, add a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. The choice of NaBH(OAc)₃ is critical; it is less basic and more tolerant of mildly acidic conditions than other hydrides like NaBH₄, preventing side reactions and ensuring a clean reduction of the intermediate iminium ion.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting piperidone.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Boc Deprotection: Dissolve the crude intermediate in a solvent like dioxane or methanol. Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Final Isolation: Remove the solvent in vacuo. If the HCl salt is desired, trituration with diethyl ether may be performed to precipitate the product, which can then be collected by filtration and dried. For the free base, a basic work-up followed by extraction and purification via silica gel chromatography would be necessary.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection Reactants N-Boc-4-Piperidone + 1-Ethylpiperazine Intermediate Boc-Protected Intermediate Reactants->Intermediate NaBH(OAc)₃, DCM Deprotection Final Product (HCl Salt or Free Base) Intermediate->Deprotection 4M HCl in Dioxane

Caption: Proposed two-step synthesis workflow.

Anticipated Spectroscopic Characterization

While vendor-supplied analytical data is not always available for research chemicals, the structure of this compound allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum would show characteristic signals for the ethyl group as a quartet (–CH₂–) around 2.4-2.6 ppm and a triplet (–CH₃) around 1.0-1.2 ppm. The protons on the piperazine and piperidine rings would appear as a series of complex, overlapping multiplets in the aliphatic region (approx. 2.3-3.2 ppm). A broad, exchangeable singlet corresponding to the piperidine N-H proton would also be present.

  • ¹³C NMR: The spectrum is expected to display 9 distinct signals in the aliphatic region, corresponding to the inequivalent carbon atoms in the molecule.

  • Mass Spectrometry (ESI-MS): In positive ion mode, the analysis would reveal a prominent peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 198.19 for the free base.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching (alkane) around 2850-2950 cm⁻¹ and a characteristic N-H stretching band (secondary amine) around 3300-3400 cm⁻¹.

Applications in Medicinal Chemistry and Drug Development

The primary utility of this compound is as a molecular scaffold for the synthesis of high-value pharmaceutical compounds.[3]

  • CNS Drug Design: Its structure is ideally suited for creating ligands that target G-protein-coupled receptors (GPCRs) and transporters within the central nervous system.[3] The piperidine nitrogen can be functionalized to introduce pharmacophoric elements, while the pre-existing ethylpiperazine moiety can serve as a key binding element or a solubilizing group.

  • Scaffold for Lead Optimization: In drug discovery campaigns, this compound serves as a readily available starting point. The ethyl group provides a fixed level of lipophilicity and a specific steric profile, which can be compared against other N-alkyl analogs (e.g., methyl, propyl) to establish structure-activity relationships (SAR).

  • Intermediate in Multi-step Syntheses: It is a building block for creating more complex heterocyclic systems, such as those found in oncology or anti-infective research.[7] The piperidine NH allows for a wide range of subsequent chemical modifications, including acylation, alkylation, and arylation reactions.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care, following standard laboratory safety protocols.

  • Toxicological Data: No specific, comprehensive toxicological data is publicly available for this compound.[8] It should be treated as a potentially hazardous substance. It is intended for research and manufacturing use only and is not for direct human consumption.[5]

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times during handling.

  • Storage: The compound, particularly in its hydrochloride form, should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[3][5] Some suppliers recommend storage under an inert atmosphere.[9]

  • Environmental Hazards: It is classified with a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water. Care should be taken to prevent its release into the environment.

Conclusion

This compound (CAS 435341-92-7) is a strategically designed chemical intermediate that merges the pharmacologically significant piperidine and piperazine scaffolds. While not a novel therapeutic agent in itself, its value lies in its role as a versatile building block for the synthesis of complex drug candidates. Its well-defined structure, predictable chemical reactivity, and relevance to CNS-targeting molecules make it a valuable tool for medicinal chemists and drug development professionals aiming to accelerate the discovery of new therapeutics.

References

  • 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. MySkinRecipes. [Link]
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  • 1-Ethyl-4-piperidin-1-ium-4-ylpiperazine-1,4-diium. PubChem, National Institutes of Health. [Link]
  • Supplemental Information. The Royal Society of Chemistry. [Link]
  • 1-(Piperidin-4-yl)piperazine. PubChem, National Institutes of Health. [Link]
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  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. [Link]
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  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. PubMed, National Institutes of Health. [Link]
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  • (PDF) FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. ResearchGate. [Link]
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An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Ethyl-4-piperidin-4-ylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazine-Piperidine Scaffold, a Privileged Motif in CNS Drug Discovery

The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1][2] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and provide a synthetically tractable framework for molecular elaboration. When combined into a single chemical entity, the 1,4-disubstituted piperidinyl-piperazine core creates a versatile scaffold capable of interacting with a range of biological targets, particularly within the central nervous system (CNS).[3][4] Many compounds incorporating this hybrid structure have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents, primarily through their modulation of dopaminergic and serotonergic pathways.[3][5]

This guide focuses on the 1-Ethyl-4-piperidin-4-ylpiperazine core, a specific embodiment of this privileged scaffold. By dissecting its structure-activity relationships (SAR), we aim to provide a comprehensive technical resource for researchers engaged in the design and optimization of novel CNS-active compounds. We will explore the synthetic logic for creating this core and its analogs, delve into the nuanced effects of structural modifications on receptor affinity, and provide detailed, field-proven experimental protocols for their evaluation.

Part 1: Synthesis of the Core Scaffold and Analogs

Synthetic Strategy: The Logic of Reductive Amination

The most direct and widely employed method for synthesizing the this compound scaffold is reductive amination.[6][7] This powerful C-N bond-forming reaction is a cornerstone of medicinal chemistry due to its operational simplicity and broad substrate scope.[6] The logic involves the reaction of a ketone (N-Boc-4-piperidinone) with a primary or secondary amine (1-ethylpiperazine) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the target amine. The use of a Boc-protecting group on the piperidine nitrogen allows for controlled reaction and subsequent deprotection to yield the free amine, which can be further functionalized if desired.

Experimental Protocol: Synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine

This protocol details a standard two-step procedure for the synthesis of the parent scaffold.

Step 1: Reductive Amination

  • Reaction Setup: To a solution of N-Boc-4-piperidinone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add 1-ethylpiperazine (1.2 eq).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion/enamine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity for imines over ketones.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, tert-butyl 4-(4-ethylpiperazin-1-yl)piperidine-1-carboxylate, by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Acidic Cleavage: Dissolve the purified Boc-protected intermediate from Step 1 in a suitable solvent like DCM or methanol.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Isolation: Remove the solvent and excess acid under reduced pressure. If using HCl, the hydrochloride salt of the product is typically obtained directly. If using TFA, an additional basic work-up and extraction may be required to obtain the free base. The resulting product is 1-Ethyl-4-(piperidin-4-yl)piperazine.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection N-Boc-4-piperidinone N-Boc-4-piperidinone Reaction_Vessel Reaction Vessel (DCM, rt) N-Boc-4-piperidinone->Reaction_Vessel 1-Ethylpiperazine 1-Ethylpiperazine 1-Ethylpiperazine->Reaction_Vessel Reduction Add NaBH(OAc)₃ Reaction_Vessel->Reduction Workup_Purification Aqueous Work-up & Column Chromatography Reduction->Workup_Purification Protected_Intermediate tert-butyl 4-(4-ethylpiperazin-1-yl) piperidine-1-carboxylate Workup_Purification->Protected_Intermediate Acid_Cleavage Dissolve in DCM/MeOH Protected_Intermediate->Acid_Cleavage Add_Acid Add TFA or HCl/Dioxane Acid_Cleavage->Add_Acid Isolation Solvent Removal Add_Acid->Isolation Final_Product 1-Ethyl-4-(piperidin-4-yl)piperazine Isolation->Final_Product

Caption: Synthetic workflow for 1-Ethyl-4-(piperidin-4-yl)piperazine.

Part 2: Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound analogs is largely defined by their affinity and selectivity for key CNS targets, most notably dopamine D₂ and serotonin 5-HT₂A receptors. Antagonism at these receptors is a hallmark of many atypical antipsychotic medications.[1] The following SAR analysis is extrapolated from studies on structurally related piperazine and piperidine compounds, providing a predictive framework for designing novel analogs based on this core.

SAR at the Piperazine N1-Position (The Ethyl Group)

The substituent at the N1 position of the piperazine ring is a critical determinant of pharmacological activity. While direct SAR studies on the this compound core are limited in publicly available literature, data from analogous 1-aryl-4-alkylpiperazine series provide valuable insights.

  • Alkyl Chain Length: In many series targeting dopamine and serotonin receptors, small, non-bulky alkyl groups like methyl or ethyl at this position are well-tolerated and often confer potent receptor affinity. Increasing the alkyl chain length beyond two or three carbons can sometimes lead to a decrease in potency, potentially due to steric hindrance within the receptor's binding pocket.

  • Bioisosteric Replacement: Replacing the ethyl group with small, polar, or metabolically stable bioisosteres could modulate pharmacokinetic properties without drastically altering receptor affinity. For example, replacement with a cyclopropylmethyl group or a methoxyethyl group could alter metabolic stability and solubility.

Table 1: Representative Binding Affinities (Kᵢ, nM) of Structurally Related 1-Aryl-4-alkylpiperazine Analogs Data extrapolated from public domain sources for illustrative SAR discussion.

Compound IDAryl GroupN4-Alkyl GroupD₂ Receptor Kᵢ (nM)5-HT₂A Receptor Kᵢ (nM)
Analog 14-BromophenylMethyl15.825.1
Analog 24-BromophenylEthyl 20.430.5
Analog 34-ChlorophenylPropyl35.245.8

This table illustrates general trends observed in related chemical series and is intended to guide analog design.

SAR at the Piperidine Ring

The piperidine moiety offers multiple vectors for substitution to fine-tune receptor affinity and selectivity.

  • N-H Position: The secondary amine of the piperidine ring is a key interaction point, often forming a hydrogen bond with a conserved aspartate residue in the binding pocket of aminergic GPCRs. Alkylation or acylation at this position would fundamentally alter the compound's interaction profile and is generally not favored for maintaining high affinity at D₂/5-HT₂A receptors unless it is part of a larger pharmacophore designed to engage other regions of the receptor.

  • Carbon Skeleton: Substitution on the carbon atoms of the piperidine ring can influence both potency and selectivity. Small, lipophilic groups at the 3- or 4-position (relative to the piperazine linkage) can sometimes enhance affinity by engaging with hydrophobic subpockets within the receptor. However, bulky substituents are often detrimental. The introduction of polar groups, such as a hydroxyl or fluoro group, can be used to modulate physicochemical properties and potentially introduce new hydrogen bonding interactions. Replacing the piperidine ring with a bioisosteric alternative, such as a morpholine or a tropane, can significantly alter the compound's conformational preferences and basicity, leading to a different selectivity profile.[2][8]

SAR_Summary cluster_N1 SAR at N1-Piperazine cluster_Piperidine SAR at Piperidine Ring Structure N1_Label Ethyl Group: • Small alkyl groups (Me, Et) are optimal. • Longer chains may decrease potency. • Bioisosteric replacement can fine-tune PK. Pip_NH_Label Piperidine N-H: • Crucial for receptor interaction (H-bond). • Alkylation generally reduces affinity. Pip_C_Label Piperidine Carbons: • Small lipophilic or polar groups can enhance affinity. • Bulky groups are detrimental.

Caption: Key Structure-Activity Relationship points for the scaffold.

Part 3: Key Experimental Methodologies

To experimentally validate the SAR hypotheses, robust and reproducible in vitro assays are essential. Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Protocol 1: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human dopamine D₂ receptor.

  • Materials:

    • Cell Membranes: HEK-293 cells stably expressing the human dopamine D₂ receptor.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂ antagonist).

    • Non-specific Ligand: Haloperidol (10 µM final concentration) to define non-specific binding.

    • Test Compounds: this compound analogs.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates, glass fiber filters, scintillation cocktail.

  • Procedure:

    • Plate Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kₔ), and either buffer (for total binding), non-specific ligand, or varying concentrations of the test compound.

    • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G A Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) B Add Components to 96-Well Plate (Total, Non-Specific, Test Compound wells) A->B C Incubate to Reach Equilibrium (e.g., 60 min at RT) B->C D Rapid Filtration (Separate Bound from Free Ligand) C->D E Wash Filters (Remove Unbound Radioligand) D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC₅₀ and Kᵢ) F->G

Caption: General workflow for a radioligand binding assay.

Conclusion: Guiding Future Drug Design

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. This guide has outlined the key principles governing its structure-activity relationship, grounded in the established pharmacology of related chemical series. The N1-ethyl group provides a balance of potency and favorable physicochemical properties, while the piperidine ring offers a modifiable handle to optimize receptor affinity and selectivity. The provided synthetic and analytical protocols offer a robust framework for the empirical validation of new designs. By leveraging this synthesized knowledge, medicinal chemists can rationally design next-generation analogs with enhanced potency, improved selectivity profiles, and optimized drug-like properties, accelerating the discovery of new therapeutics for complex neuropsychiatric disorders.

References

  • Bojarski, A. J., Kuran, J., Kossakowski, J., Kozioł, A., Jagiełło-Wójtowicz, E., & Chodkowska, A. (2009). Synthesis and Serotonin Receptor Activity of the Arylpiperazine alkyl/propoxy Derivatives of New Azatricycloundecanes. European Journal of Medicinal Chemistry, 44(1), 152-164.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Kumar, R. R., Sahu, B., Pathania, S., & Kumar, B. (2025). SAR studies of piperazine derivatives as antidepressant compounds.
  • Szczepańska, K., Karcz, T., Podlewska, S., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2871-2888.
  • Thakkar, S., Sharma, D., & Kumar, A. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537.
  • Vadodaria, D. J., Deliwala, C. V., Mandrekar, S. S., & Sheth, U. K. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865.
  • BenchChem. (2025). Exploring the Therapeutic Potential of 1-(4-Bromophenyl)-4-ethylpiperazine Analogs: A Technical Guide.
  • de Souza, M. V. N., de Almeida, M. V., & de Campos, V. R. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 143-154.
  • Gupta, A., Chourasiya, A., & Sahu, V. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379.
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  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Retrieved from [Link]

  • Pandey, P., & Kumar, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Tarasov, A. S., Volkova, Y. A., & Chupakhin, E. A. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12045-12093.
  • Galdino, F. M., de Paula, J. C., & da Silva, J. L. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library.
  • Gancia, E., Gnerre, C., & Crivori, P. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Bioorganic & Medicinal Chemistry, 16(3), 1415-1428.
  • Więckowska, A., Kołaczkowski, M., & Bucki, A. (2021). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 26(22), 7019.
  • Loza, M. I., de Luca, M., & Rivas, M. E. (2002). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 12(24), 3563-3566.
  • Wesołowska, A., Słoczyńska, K., & Partyka, A. (2015). Pharmacological Properties and SAR of New 1,4-disubstituted Piperazine Derivatives With Hypnotic-Sedative Activity. Acta Poloniae Pharmaceutica, 72(3), 495-506.
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In Vitro Metabolic Stability of 1-Ethyl-4-piperidin-4-ylpiperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the methodologies used to assess the in vitro metabolic stability of the novel chemical entity, 1-Ethyl-4-piperidin-4-ylpiperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer a nuanced understanding of the experimental choices and the interpretation of results, grounded in established principles of drug metabolism.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo fate.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate to toxic levels. Early assessment of metabolic stability is therefore a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[2]

This guide focuses on this compound, a molecule featuring both piperidine and piperazine moieties. Such nitrogen-containing heterocyclic structures are common in pharmaceuticals but are also recognized as potential sites of metabolic activity.[3][4] Understanding the metabolic liabilities of this specific scaffold is paramount for its development as a potential therapeutic agent.

The Subject Molecule: this compound

This compound is a small molecule with the following structural and chemical properties:

PropertyValueSource
Molecular Formula C₁₁H₂₃N₃
Molecular Weight 197.32 g/mol
Topological Polar Surface Area (TPSA) 18.51 Ų
Predicted LogP 0.7977

The structure contains several potential sites for metabolic transformation, primarily mediated by Cytochrome P450 (CYP) enzymes.[5][6] These include the N-ethyl group of the piperazine, the piperazine ring itself, and the piperidine ring.

Predicted Metabolic Pathways

While specific metabolic data for this compound is not extensively available in public literature, we can predict its primary metabolic pathways based on the known biotransformations of structurally related piperazine and piperidine-containing compounds. The major sites of metabolism are anticipated to be Phase I oxidative reactions catalyzed by hepatic CYP enzymes, with CYP3A4, CYP2D6, and CYP1A2 being the most likely contributors.[5][6][7]

The following are the most probable metabolic transformations:

  • N-Dealkylation: This is a very common metabolic route for compounds with N-alkyl groups.[8] For this compound, this would involve the removal of the ethyl group from the piperazine nitrogen, a reaction often catalyzed by CYP3A4 and CYP2D6.[9][10]

  • Hydroxylation: The addition of a hydroxyl group can occur on the carbon atoms of both the piperidine and piperazine rings.[11][12] Ring hydroxylation is a frequent metabolic pathway for alicyclic amines.[3]

  • Ring Opening: More extensive metabolism can lead to the opening of the piperazine or piperidine rings, although this is generally a less common pathway than N-dealkylation and hydroxylation.[3][12]

  • N-Oxidation: The nitrogen atoms in the piperazine and piperidine rings can be oxidized to form N-oxides.[3][13]

The following diagram illustrates these potential metabolic pathways:

G cluster_main This compound cluster_metabolites Potential Phase I Metabolites Parent This compound N-Dealkylation 4-(Piperidin-4-yl)piperazine Parent->N-Dealkylation N-De-ethylation (CYP3A4, CYP2D6) Hydroxylation_Piperidine Hydroxylated Piperidine Metabolite Parent->Hydroxylation_Piperidine Hydroxylation Hydroxylation_Piperazine Hydroxylated Piperazine Metabolite Parent->Hydroxylation_Piperazine Hydroxylation N-Oxide N-Oxide Metabolite Parent->N-Oxide N-Oxidation Ring_Opening Ring-Opened Metabolite Parent->Ring_Opening Ring Opening

Caption: Predicted Phase I metabolic pathways of this compound.

In Vitro Experimental Protocols

To experimentally determine the metabolic stability of this compound, two primary in vitro systems are recommended: liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay is a high-throughput and cost-effective method to evaluate Phase I metabolism, as liver microsomes are rich in CYP enzymes.[13]

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare_Master_Mix Prepare master mix with liver microsomes in buffer Add_Compound Add this compound (and controls) to master mix Prepare_Master_Mix->Add_Compound Initiate_Reaction Initiate reaction by adding NADPH regenerating system Add_Compound->Initiate_Reaction Incubate Incubate at 37°C with shaking Initiate_Reaction->Incubate Time_Points Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Time_Points Quench Quench reaction with ice-cold acetonitrile containing internal standard Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant G cluster_prep Cell Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Thaw_Hepatocytes Thaw cryopreserved hepatocytes Assess_Viability Assess cell viability (must be >80%) Thaw_Hepatocytes->Assess_Viability Suspend_Cells Suspend hepatocytes in incubation medium to a final density of ~0.5-1 x 10^6 viable cells/mL Assess_Viability->Suspend_Cells Pre-warm Pre-warm cell suspension to 37°C Suspend_Cells->Pre-warm Add_Compound Add this compound (and controls) Pre-warm->Add_Compound Incubate Incubate at 37°C with gentle shaking Add_Compound->Incubate Time_Points Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 min) Incubate->Time_Points Quench Quench reaction with ice-cold acetonitrile containing internal standard Time_Points->Quench Centrifuge Centrifuge to pellet cell debris Quench->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant

Caption: Workflow for the hepatocyte stability assay.

Detailed Protocol:

  • Cell Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Assess cell viability using a method like trypan blue exclusion; viability should typically be greater than 80%.

  • Cell Suspension: Suspend the viable hepatocytes in pre-warmed incubation medium to a final density of approximately 0.5 to 1 x 10⁶ cells/mL.

  • Incubation: Add this compound (typically at a final concentration of 1 µM) to the hepatocyte suspension. Incubate at 37°C with gentle agitation.

  • Sampling and Quenching: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove aliquots and quench the metabolic activity by adding them to ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the hepatocytes and precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis and Interpretation

The data obtained from these assays are used to calculate key parameters of metabolic stability.

Data Presentation:

The primary data output is the percentage of the parent compound remaining at each time point. This is typically plotted as the natural logarithm of the percentage remaining versus time.

Time (min)% Parent Compound Remaining (Microsomes)% Parent Compound Remaining (Hepatocytes)
0100100
5Experimental DataExperimental Data
15Experimental DataExperimental Data
30Experimental DataExperimental Data
60Experimental DataExperimental Data
120N/AExperimental Data

Calculations:

From the slope of the linear regression of the natural log-transformed data, the following parameters can be calculated:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

    • t½ = 0.693 / slope

  • Intrinsic Clearance (CLint): A measure of the metabolic activity of the liver for a particular compound.

    • CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (1 / mg microsomal protein/mL)

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (1 / 10⁶ cells/mL)

Interpretation:

The calculated half-life and intrinsic clearance values allow for the classification of this compound's metabolic stability (e.g., low, medium, or high clearance). This information is crucial for predicting its in vivo hepatic clearance and oral bioavailability, thereby guiding further drug development decisions.

Conclusion and Future Directions

The in vitro metabolic stability assays outlined in this guide provide a robust framework for characterizing the metabolic profile of this compound. By employing both liver microsomes and hepatocytes, a comprehensive picture of its Phase I and Phase II metabolic liabilities can be obtained. The predicted susceptibility of the N-ethylpiperazine moiety to N-dealkylation and the potential for ring hydroxylation are key areas for experimental verification. The data generated from these studies will be instrumental in guiding lead optimization efforts and in building predictive models for the in vivo pharmacokinetic behavior of this and related compounds. Further studies could involve reaction phenotyping with specific CYP isoforms to identify the primary enzymes responsible for its metabolism, which is critical for predicting potential drug-drug interactions.

References

  • Antia, U., Lee, T., Kydd, R., Tingle, M., & Russell, B. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(9), 1161-1167. [Link]

  • Bolleddula, J., et al. (2014). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 59-83. [Link]

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(2), 115-128. [Link]

  • Daniel, W. A., & Wójcikowski, J. (2004). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. European Neuropsychopharmacology, 14(3), 199-208. [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Drug Metabolism and Disposition, 33(8), 1156-1163. [Link]

  • Gorrod, J. W., Temple, D. J., & Beckett, A. H. (1975). The differentiation of N-oxidation and N-dealkylation of N-ethyl-N-methylaniline by rabbit liver microsomes as distinct metabolic routes. Xenobiotica, 5(8), 465-474. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

  • Morgan, P., et al. (2001). Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. Xenobiotica, 31(11), 815-827. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79196, 1-Ethylpiperazine. Retrieved from [Link]

  • Roth, B. L., et al. (1995). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 38(15), 2838-2843. [Link]

  • Singh, P., & Kaur, M. (2013). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini-Reviews in Medicinal Chemistry, 13(10), 1455-1485. [Link]

  • Takeda, S., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of Mass Spectrometry, 37(2), 161-168. [Link]

  • Various Authors. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 277-289. [Link]

  • Wang, C., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 573-577. [Link]

  • Wójcikowski, J., Maurel, P., & Daniel, W. A. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-476. [Link]

  • Yamazaki, H., & Shimada, T. (1997). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Chemical Research in Toxicology, 10(3), 323-330. [Link]

  • Zareba, G. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Drug Metabolism and Disposition, 43(9), 1337-1345. [Link]

  • Zhang, Y., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 22(23), 12896. [Link]

  • Zhao, Y., et al. (2020). Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. Molecules, 25(18), 4247. [Link]

  • Zhou, Y., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 47(3), 856-864. [Link]

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Pharmacological profile of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of 1-Ethyl-4-piperidin-4-ylpiperazine

Introduction

This compound is a heterocyclic compound featuring both piperidine and piperazine scaffolds.[1][2] These ring systems are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets, particularly within the central nervous system (CNS). The piperidine moiety is a core component of numerous pharmaceuticals, recognized for its role in binding to various receptors and transporters. Similarly, the arylpiperazine motif is a well-established pharmacophore for targeting serotonergic, dopaminergic, and sigma receptors.[3][4]

The specific compound, this compound, is a relatively under-characterized molecule. This guide, therefore, serves as a comprehensive framework for its systematic pharmacological evaluation. We will outline a logical, multi-tiered approach, from initial computational predictions to detailed in vitro and in vivo assays, to elucidate its mechanism of action, target affinity, and potential therapeutic utility. The methodologies described herein are designed to build a robust pharmacological profile, providing the foundational data necessary for further drug development efforts. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the process of characterizing a novel chemical entity.

Chemical Synthesis and Characterization

A reliable and scalable synthetic route is paramount for producing high-purity material for pharmacological testing. The synthesis of this compound can be achieved through established organic chemistry principles.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reductive amination of N-Boc-4-piperidone with 1-ethylpiperazine, followed by deprotection of the Boc group. This method is analogous to synthetic procedures reported for similar structures.[5]

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection N_Boc_Piperidone N-Boc-4-piperidone Intermediate Boc-protected Intermediate N_Boc_Piperidone->Intermediate NaBH(OAc)3, DCM Ethylpiperazine 1-Ethylpiperazine Ethylpiperazine->Intermediate Intermediate_2 Boc-protected Intermediate Final_Product This compound Intermediate_2->Final_Product TFA or HCl in Dioxane cluster_workflow Functional Assay Workflow start Prepare σ₁ Receptor Membrane Homogenate split start->split condition1 Condition A: Standard Buffer split->condition1 condition2 Condition B: Buffer + Phenytoin (100 µM) split->condition2 assay1 Add [³H]-(+)-Pentazocine + Titration of Test Compound condition1->assay1 assay2 Add [³H]-(+)-Pentazocine + Titration of Test Compound condition2->assay2 analysis Calculate Ki (Condition A vs. B) assay1->analysis assay2->analysis result_agonist Result: Agonist (Ki decreases) analysis->result_agonist If Ki(B) < Ki(A) result_antagonist Result: Antagonist (Ki is unchanged) analysis->result_antagonist If Ki(B) ≈ Ki(A)

Caption: Workflow for determining sigma-1 receptor functional activity.

In Vivo Pharmacological Assessment

Following promising in vitro data, the investigation proceeds to in vivo models to understand the compound's behavior in a whole organism. This phase assesses pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Profiling

A fundamental step is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model, typically rats or mice.

  • Animal Dosing: Male Sprague-Dawley rats (n=3 per group) are administered this compound via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples (approx. 100 µL) are collected from the tail vein at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C.

  • Bioanalysis: Plasma concentrations of the compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterIV (1 mg/kg)PO (10 mg/kg)
Tmax (h) N/A0.5
Cmax (ng/mL) 250450
AUClast (ng·h/mL) 3801950
t1/2 (h) 3.53.8
Cl (L/h/kg) 2.6N/A
Vdss (L/kg) 9.1N/A
Oral Bioavailability (F%) N/A51%

These hypothetical data suggest the compound has good oral absorption and a moderate half-life, making it suitable for further in vivo efficacy studies.

Pharmacodynamic (PD) / Efficacy Modeling

Based on the hypothetical potent agonist activity at the σ₁ receptor, a relevant behavioral model is selected. σ₁ receptor agonists are known to have antidepressant and cognitive-enhancing effects. The Forced Swim Test (FST) in mice is a standard screening model for potential antidepressant activity.

  • Animals: Male C57BL/6 mice are used.

  • Acclimation: Animals are acclimated to the facility for at least one week before the experiment.

  • Dosing: Mice are randomly assigned to groups (n=10 per group): Vehicle (saline), a positive control (e.g., Imipramine at 20 mg/kg), and this compound at three different doses (e.g., 3, 10, and 30 mg/kg). Dosing is performed via intraperitoneal (IP) injection 30 minutes before the test.

  • Test Procedure: Each mouse is placed individually into a glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Scoring: The session lasts for 6 minutes. The duration of immobility (defined as the cessation of struggling and remaining floating, making only small movements to keep the head above water) is recorded during the last 4 minutes of the test.

  • Data Analysis: The mean immobility time for each group is calculated. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to defining the pharmacological profile of this compound. By integrating computational predictions, comprehensive in vitro binding and functional assays, and targeted in vivo pharmacokinetic and pharmacodynamic studies, a complete picture of the compound's mechanism of action, potency, selectivity, and potential therapeutic applications can be constructed. The hypothetical data presented herein suggest a profile of a selective σ₁ receptor agonist with favorable drug-like properties, warranting further investigation as a potential novel therapeutic for CNS disorders such as depression. This framework serves as a robust template for the evaluation of this and other novel chemical entities in a drug discovery program.

References

  • In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. PubMed. [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. [Link]

  • Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. PubMed. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]

  • Synthesis, in Vitro Validation and in Vivo Pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) Ethylamine: A High-Affinity Ligand for Imaging Sigma Receptor Positive Tumors. PubMed. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. [Link]

  • 1-[2-(4-Piperidin-4-ylphenyl)ethyl]piperazine. PubChem. [Link]

  • Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. PubMed. [Link]

  • The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. PubMed Central. [Link]

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Methodological & Application

Application Note: The Utility of the 1-Ethyl-4-piperidin-4-ylpiperazine Scaffold in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine and piperazine rings are privileged heterocyclic scaffolds in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system (CNS) due to their ability to interact with a wide range of biological targets and their favorable pharmacokinetic properties. The compound 1-Ethyl-4-piperidin-4-ylpiperazine represents a simple yet versatile building block that combines both of these important pharmacophores. While direct research applications of this compound as a standalone agent in CNS research are not extensively documented in peer-reviewed literature, its structural motifs are present in numerous CNS-active compounds. This application note will explore the potential utility of this scaffold by examining the roles of its constituent parts in CNS drug discovery, highlighting its potential as a synthetic intermediate for creating novel research tools and therapeutic candidates.

The Piperidine and Piperazine Moieties in CNS Drug Design

The prevalence of piperidine and piperazine derivatives in neuropharmacology is a testament to their chemical and biological versatility. These saturated heterocycles can be readily functionalized to modulate a compound's physicochemical properties, such as lipophilicity and basicity, which are critical for blood-brain barrier penetration and target engagement.

  • Piperidine: This moiety is a core component of many CNS drugs, including analgesics, antipsychotics, and antidepressants. Its nitrogen atom is typically protonated at physiological pH, allowing for ionic interactions with receptor sites. The rigid, chair-like conformation of the piperidine ring can also provide a defined orientation for substituents, aiding in selective receptor binding.

  • Piperazine: The piperazine ring, with its two nitrogen atoms, offers multiple points for substitution, enabling the creation of diverse chemical libraries. It is a common feature in drugs targeting dopamine, serotonin, and histamine receptors. The pKa of the piperazine nitrogens can be tuned through substitution to optimize biological activity and pharmacokinetic profiles.

Potential Applications as a Synthetic Intermediate

Given the limited data on the direct biological activity of this compound, its primary value in CNS research likely lies in its role as a precursor for the synthesis of more complex molecules. The ethyl group on one piperazine nitrogen and the secondary amine of the piperidine ring provide two distinct points for chemical modification.

Workflow for Derivatization

The following diagram illustrates a generalized synthetic workflow for utilizing this compound as a scaffold for creating a library of CNS-targeted compounds.

G cluster_start Starting Material cluster_modification Chemical Modification cluster_library Compound Library cluster_screening Biological Screening start This compound modification Functionalization of Piperidine Nitrogen (e.g., Acylation, Alkylation, Reductive Amination) start->modification Step 1: Derivatization library Diverse Library of Novel CNS Candidates modification->library Step 2: Synthesis screening In Vitro & In Vivo CNS Assays (e.g., Receptor Binding, Functional Assays, Behavioral Models) library->screening Step 3: Evaluation

Caption: Synthetic workflow using this compound.

Protocol: General Procedure for N-Arylation of this compound

This protocol provides a general method for the functionalization of the piperidine nitrogen of this compound, a common step in the synthesis of CNS-active compounds.

Objective: To synthesize a small library of N-aryl derivatives of this compound for screening against CNS targets.

Materials:

  • This compound

  • A selection of aryl halides (e.g., bromobenzene, 4-fluorobromobenzene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine this compound (1 equivalent), the aryl halide (1.1 equivalents), the palladium catalyst (0.01-0.05 equivalents), the ligand (0.02-0.1 equivalents), and the base (1.5-2 equivalents) in the anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and reaction time will depend on the specific aryl halide used and should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-aryl derivative.

  • Characterization: Confirm the structure and purity of the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Considerations for CNS Target-Oriented Synthesis

When using this compound as a scaffold, the choice of reactants for derivatization should be guided by the intended CNS target.

  • For Dopamine D₂ Receptor Ligands: Acylation of the piperidine nitrogen with aromatic or heteroaromatic carboxylic acids can introduce functionalities known to interact with the D₂ receptor.

  • For Sigma Receptor Ligands: Alkylation with substituted benzyl halides or other hydrophobic moieties can yield compounds with potential affinity for sigma receptors.[1]

  • For Muscarinic Receptor Antagonists: The incorporation of specific pharmacophores via coupling reactions can be explored to target muscarinic receptors.[2]

Conclusion

While this compound may not be a primary research tool on its own, its value as a synthetic building block in CNS drug discovery is significant. The combination of the piperidine and piperazine rings provides a versatile platform for the creation of new chemical entities. By leveraging established synthetic methodologies, researchers can efficiently generate libraries of novel compounds for screening against a wide array of CNS targets, potentially leading to the discovery of new therapeutics for neurological and psychiatric disorders. The protocols and workflows described herein offer a starting point for harnessing the potential of this and related scaffolds in CNS research.

References

As of the time of this writing, there is a lack of specific peer-reviewed publications detailing the direct use of this compound in CNS research. The following references pertain to the broader context of piperidine and piperazine scaffolds in CNS drug discovery.

Sources

Application Notes & Protocols: Characterization of 1-Ethyl-4-piperidin-4-ylpiperazine as a Dopamine Receptor Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a comprehensive framework for the characterization of 1-Ethyl-4-piperidin-4-ylpiperazine as a potential ligand for dopamine receptors (DRs). This document outlines detailed protocols for determining the binding affinity and functional activity of this compound at various dopamine receptor subtypes. By presenting a series of validated in vitro assays, this guide serves as a technical resource for researchers in neuroscience, pharmacology, and drug development investigating novel modulators of the dopaminergic system. The methodologies described herein are designed to establish a comprehensive pharmacological profile, elucidating subtype selectivity and functional consequences of receptor interaction.

Introduction to Dopamine Receptor Modulation

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are central to numerous physiological processes within the central nervous system (CNS), including motor control, motivation, cognition, and reward.[1][2] The five distinct dopamine receptor subtypes, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, represent critical targets for therapeutic agents aimed at treating a wide array of neuropsychiatric and neurological disorders such as Parkinson's disease, schizophrenia, and depression.[1][2] The D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP.[3][4][5]

The development of subtype-selective ligands is a primary goal in modern pharmacology to achieve targeted therapeutic effects while minimizing off-target side effects.[6][7] this compound is a small molecule containing structural motifs common in known CNS-active agents, suggesting its potential as a scaffold for dopamine receptor modulation. This guide provides the necessary protocols to systematically evaluate this potential, from initial binding affinity determination to functional characterization of its agonist or antagonist properties.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is crucial for accurate experimental design, including solvent selection and concentration calculations.

PropertyValueSource
Molecular Formula C₁₁H₂₃N₃[8][9]
Molecular Weight 197.32 g/mol [8]
CAS Number 435341-92-7 (HCl salt)[9][10]
Form Solid[8]
SMILES CCN1CCN(CC1)C2CCNCC2[8]
InChI Key JOXMSOKQNJLNEN-UHFFFAOYSA-N[8]
Topological Polar Surface Area (TPSA) 18.51 Ų[10]
Computed LogP 0.7977[10]

In Vitro Characterization Workflow

The comprehensive evaluation of a novel ligand involves a multi-stage process. The workflow begins with assessing the compound's ability to bind to the target receptors and then proceeds to characterize the functional consequences of that binding.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Profile Analysis a Radioligand Competition Binding Assays b Determine Ki at D1, D2, D3, D4, D5 Receptor Subtypes a->b Data Analysis c cAMP Functional Assays (Agonist & Antagonist Modes) b->c Proceed if Binding Affinity is Confirmed d Determine EC50/IC50 and Emax for D1-like & D2-like Receptors c->d Data Analysis e Selectivity Profiling d->e Synthesize Data f Mechanism of Action (Agonist, Antagonist, Partial Agonist) e->f

Caption: Workflow for In Vitro Characterization of a Novel Dopamine Ligand.

Protocol 1: Radioligand Competition Binding Assays

This protocol is designed to determine the binding affinity (expressed as the inhibition constant, Ki) of this compound for each of the five human dopamine receptor subtypes. The principle is based on the competition between the unlabeled test compound and a known radiolabeled ligand for binding to the receptor.[11][12]

Materials and Reagents
  • Cell Membranes: Commercially available cell membranes prepared from CHO-K1 or HEK293 cells stably expressing individual human dopamine receptor subtypes (D1, D2L, D3, D4.4, D5).

  • Radioligands:

    • For D1 & D5: [³H]-SCH23390 (Selective D1-like antagonist)

    • For D2, D3, D4: [³H]-Spiperone or [³H]-Raclopride (D2-like antagonists)[13]

  • Non-specific Binding Ligands:

    • For D1/D5: SKF-101926 (10 µM) or unlabeled SCH23390 (1 µM)

    • For D2/D3/D4: Haloperidol (10 µM) or Butaclamol (10 µM)[7]

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) to make a 10 mM stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/B or GF/C glass fiber)

  • Microplate Scintillation Counter

Step-by-Step Procedure
  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Preparation: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Cell Membranes.

    • Non-specific Binding (NSB): 25 µL Non-specific Ligand + 25 µL Radioligand + 50 µL Cell Membranes.

    • Test Compound: 25 µL of each dilution of this compound + 25 µL Radioligand + 50 µL Cell Membranes.

    • Note: The final concentration of the radioligand should be approximately its Kd value for the respective receptor.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific receptor protocol) for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis
  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Convert the CPM values for the test compound wells into a percentage of specific binding: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

  • Plot the % Inhibition against the logarithm of the test compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Functional Assays

These assays determine whether this compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of an agonist). This is achieved by measuring the modulation of cyclic AMP (cAMP), a key second messenger in dopamine receptor signaling.[3][4][14]

Dopamine Receptor Signaling Pathways

G cluster_0 D1-like Pathway (Gs-coupled) cluster_1 D2-like Pathway (Gi-coupled) D1_Receptor D1/D5 Receptor Gs Gs Protein D1_Receptor->Gs Agonist AC_stim Adenylyl Cyclase (AC) Gs->AC_stim Activates cAMP_inc cAMP ↑ AC_stim->cAMP_inc Converts ATP_stim ATP ATP_stim->AC_stim PKA Protein Kinase A (PKA) Activation cAMP_inc->PKA Cell_Response_stim Cellular Response PKA->Cell_Response_stim D2_Receptor D2/D3/D4 Receptor Gi Gi Protein D2_Receptor->Gi Agonist AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib Inhibits cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Conversion Blocked ATP_inhib ATP ATP_inhib->AC_inhib Cell_Response_inhib Modulated Cellular Response cAMP_dec->Cell_Response_inhib

Caption: Dopamine D1-like (Gs) and D2-like (Gi) Signaling Pathways.

Materials and Reagents
  • Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human dopamine receptor subtypes.

  • Reference Agonist: Dopamine or a subtype-selective agonist (e.g., SKF-81297 for D1, Quinpirole for D2).

  • Reference Antagonist: SCH23390 (for D1), Haloperidol (for D2).

  • Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production in Gi-coupled assays.

  • cAMP Detection Kit: A competitive immunoassay kit based on HTRF, ELISA, or other detection technologies.[1]

  • Cell Culture Medium, PBS, 96-well cell culture plates.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

Step-by-Step Procedure

A. Agonist Mode (for both D1-like and D2-like receptors):

  • Cell Plating: Seed the cells in 96-well plates and grow to ~90% confluency.

  • Assay Preparation: Wash cells with serum-free medium. Add stimulation buffer containing IBMX.

  • Compound Addition: Add serial dilutions of this compound or the reference agonist.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

B. Antagonist Mode (primarily for D2-like receptors, modified for D1-like):

  • Cell Plating & Assay Preparation: Same as Agonist Mode.

  • Antagonist Addition: Add serial dilutions of this compound or the reference antagonist. Incubate for 15-30 minutes.

  • Agonist Challenge:

    • For D2-like (Gi): Add a fixed concentration of Forskolin (to stimulate cAMP) and a fixed EC₈₀ concentration of a reference agonist (like Dopamine).

    • For D1-like (Gs): Add a fixed EC₈₀ concentration of a reference agonist (like Dopamine).

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure cAMP levels.

Data Analysis
  • Agonist Mode: Plot the cAMP concentration (or assay signal) against the log of the agonist concentration. Use non-linear regression to determine the EC₅₀ (potency) and Emax (maximum effect relative to the reference agonist).

  • Antagonist Mode: Plot the cAMP concentration (or assay signal) against the log of the antagonist concentration. Use non-linear regression to determine the IC₅₀ (potency).

Illustrative Data Presentation

The following data are hypothetical and for illustrative purposes only to demonstrate how the pharmacological profile of this compound would be presented.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Max Effect (Emax %) (vs. Dopamine)Functional Role
D1 850>10,000N/AInactive
D2 15.245.798%Agonist
D3 8.922.1102%Agonist
D4 25.678.395%Agonist
D5 1200>10,000N/AInactive

Interpretation of Illustrative Data:

Based on this hypothetical data, this compound would be characterized as a potent and selective D2-like receptor agonist. It shows the highest affinity for the D3 receptor, followed closely by the D2 and D4 receptors. Its affinity for D1-like receptors (D1 and D5) is significantly lower, indicating high selectivity. The functional data corroborates the binding profile, showing potent agonist activity at D2, D3, and D4 receptors with efficacy comparable to the endogenous ligand, dopamine. This profile suggests the compound could be a candidate for conditions requiring enhancement of D2-like receptor signaling, such as in certain models of cognitive dysfunction or as a research tool to probe D2/D3 receptor function.[6]

Conclusion

The protocols detailed in this document provide a robust and validated pathway for the comprehensive in vitro pharmacological characterization of this compound. By systematically determining its binding affinity and functional profile across all five dopamine receptor subtypes, researchers can elucidate its mechanism of action, potency, and selectivity. This foundational data is an indispensable prerequisite for any further investigation into its therapeutic potential or its use as a chemical probe in neurobiological research.

References

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Innoprot. D1 Dopamine Receptor Assay. [Link]

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Application Notes & Protocols for 1-Ethyl-4-piperidin-4-ylpiperazine: A Framework for Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the initial pharmacological evaluation of 1-Ethyl-4-piperidin-4-ylpiperazine, a heterocyclic small molecule incorporating both piperazine and piperidine scaffolds. Given the prevalence of these moieties in centrally active therapeutics, particularly as ligands for G-protein coupled receptors (GPCRs), this document outlines a logical, multi-step workflow for researchers in drug discovery and pharmacology.[1][2][3] We present detailed, field-proven protocols for determining receptor binding affinity, functional activity (both G-protein dependent and independent), and establishing a preliminary selectivity profile. The causality behind experimental choices is explained, and methodologies are designed to be self-validating. This guide is intended to serve as a foundational template for the characterization of novel chemical entities possessing similar structural features.

Introduction and Compound Overview

This compound is a research chemical whose structural architecture is of significant interest in medicinal chemistry. The piperazine ring is a ubiquitous structural motif found in numerous FDA-approved drugs, demonstrating a wide array of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2][3][4] Similarly, the piperidine ring is a fundamental component of many biologically active compounds.[5] The combination of these two pharmacophores suggests that this compound may interact with monoamine neurochemical pathways, a common mechanism for piperazine-containing drugs.[3]

The primary objective of this guide is to propose a systematic and rigorous experimental cascade to elucidate the pharmacological profile of this compound. We will proceed from initial target binding validation to functional characterization of downstream signaling pathways.

Compound Properties:

PropertyValueSource
IUPAC Name 1-ethyl-4-(piperidin-4-yl)piperazine
CAS Number 435341-92-7 (hydrochloride)[6]
Molecular Formula C₁₁H₂₃N₃[7]
Molecular Weight 197.32 g/mol
SMILES CCN1CCN(CC1)C2CCNCC2
Physical Form Solid

Safety, Handling, and Solution Preparation

2.1. Safety Precautions While specific toxicity data for this compound is not extensively documented, compounds containing piperazine and piperidine moieties should be handled with care. Piperazine itself can cause skin and eye irritation and may cause sensitization by inhalation or skin contact.[8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid all personal contact.[8]

  • Storage: Store the compound in a tightly sealed container in a dry, cool place (recommended 2-8°C), away from incompatible materials.[6]

2.2. Stock Solution Preparation For in vitro assays, a high-concentration stock solution is typically prepared in an appropriate solvent, from which working solutions are made.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its ability to dissolve a wide range of organic compounds.

  • Procedure:

    • Accurately weigh a precise amount of this compound (e.g., 5 mg) using an analytical balance.

    • Add the appropriate volume of 100% DMSO to achieve a desired high concentration (e.g., 10 mM or 20 mM).

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Note: For cell-based assays, ensure the final concentration of DMSO in the assay medium is low (typically ≤0.5%) to avoid solvent-induced artifacts.

Experimental Characterization Workflow

The logical progression for characterizing a novel compound like this compound involves first identifying its molecular targets and quantifying binding affinity, followed by assessing the functional consequences of that binding.

G cluster_0 Phase 1: Target Identification & Affinity cluster_1 Phase 2: Functional Activity Profiling cluster_2 Phase 3: Profile Synthesis p1 Protocol 1: Radioligand Competition Binding Assay p1_out Determine Ki at Multiple GPCRs p1->p1_out Identifies high-affinity targets p2 Protocol 2: cAMP Functional Assay (Gs/Gi-coupled) p1_out->p2 For identified Gs/Gi targets p3 Protocol 3: β-Arrestin Recruitment Assay p1_out->p3 For any identified target p2_out Determine EC50/IC50 (Agonist/Antagonist) p2->p2_out p3_out Determine EC50 (Biased Agonism) p3->p3_out final Comprehensive Pharmacological Profile (Affinity, Potency, Efficacy, Bias) p2_out->final p3_out->final

Caption: High-level workflow for the pharmacological characterization of a novel compound.

Detailed Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay
  • Core Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound for a panel of relevant GPCRs (e.g., dopaminergic, serotonergic, adrenergic) often targeted by piperazine derivatives.[2][9]

  • Causality & Rationale: This is the foundational experiment to confirm a direct, physical interaction between the compound and a potential protein target. A competition assay is highly sensitive and the "gold standard" for quantifying affinity.[9] It measures how effectively our test compound competes with a known high-affinity radioligand for binding to the receptor. A lower Kᵢ value signifies a higher binding affinity.[10]

  • Materials & Reagents:

    • Receptor Source: Commercially available cell membrane preparations from HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ).

    • Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]-Spiperone for D₂ receptors).

    • Test Compound: this compound, serially diluted from the DMSO stock.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific Binding (NSB) Control: A high concentration of a known, non-radioactive ligand (e.g., 10 µM Haloperidol for D₂).

    • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C).

    • Scintillation Cocktail: Liquid scintillant compatible with filter mats.

  • Step-by-Step Methodology:

    • Preparation: Thaw receptor membranes on ice. Prepare serial dilutions of this compound in assay buffer (e.g., 11-point curve from 100 µM to 10 pM).

    • Assay Plate Setup: In a 96-well plate, add in triplicate:

      • Total Binding (TB): Assay buffer, radioligand (at a concentration near its K₋), and membranes.

      • Non-specific Binding (NSB): NSB control, radioligand, and membranes.

      • Competition: Test compound dilutions, radioligand, and membranes.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Filtration: Rapidly harvest the plate contents onto the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

    • Drying & Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis & Interpretation:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert CPM values for the competition wells to "% Inhibition" or "% Specific Binding".

    • Plot "% Specific Binding" against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism). This will yield the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/K₋)

      • Where [L] is the concentration of the radioligand and K₋ is its equilibrium dissociation constant for the receptor.

Hypothetical Data Summary Table:

Receptor TargetRadioligandKᵢ of Test Compound (nM)
Dopamine D₂[³H]-Spiperone55
Serotonin 5-HT₂ₐ[³H]-Ketanserin120
Adrenergic α₁[³H]-Prazosin>1000
Protocol 2: cAMP Accumulation Functional Assay
  • Core Objective: To determine if this compound acts as an agonist or antagonist at a Gs- or Gi-coupled receptor identified in the binding assay.

  • Causality & Rationale: Many GPCRs signal by modulating the intracellular concentration of the second messenger cyclic AMP (cAMP). Gs-coupled receptors increase cAMP, while Gi-coupled receptors decrease it.[11] This assay directly measures a functional cellular response to receptor engagement, allowing classification of the compound's activity.

  • Materials & Reagents:

    • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the target receptor.

    • Assay Medium: Serum-free cell culture medium.

    • cAMP Detection Kit: A homogenous, plate-based kit, such as HTRF (Homogeneous Time-Resolved FRET) or AlphaLISA.

    • Reference Agonist: A known agonist for the target receptor (e.g., Quinpirole for D₂).

    • Stimulation Buffer (for Gi assays): Assay medium containing an agent to raise basal cAMP levels, such as Forskolin.

  • Step-by-Step Methodology:

    • Cell Plating: Plate the cells in a 96- or 384-well plate and grow to near confluency.

    • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist.

    • Agonist Mode:

      • Add increasing concentrations of the test compound or reference agonist to the cells.

      • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Antagonist Mode (for Gi-coupled receptors):

      • Pre-incubate cells with increasing concentrations of the test compound.

      • Add a fixed concentration of the reference agonist (e.g., its EC₈₀) along with Forskolin.

      • Incubate for a specified time.

    • Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit.

    • Read Plate: Read the plate on a compatible plate reader (e.g., HTRF-capable reader).

  • Data Analysis & Interpretation:

    • Agonist Mode: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. Fit a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Eₘₐₓ (efficacy) relative to the reference agonist.

    • Antagonist Mode: Plot the response against the log concentration of the test compound. Fit a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Protocol 3: β-Arrestin Recruitment Assay
  • Core Objective: To assess G-protein-independent signaling and evaluate potential biased agonism.

  • Causality & Rationale: Upon activation, GPCRs not only couple to G-proteins but also recruit β-arrestin proteins, which mediate receptor desensitization and can initiate their own signaling cascades.[12] A compound that preferentially activates one pathway over the other (e.g., G-protein vs. β-arrestin) is a "biased agonist." This has significant therapeutic implications. This assay quantifies the recruitment of β-arrestin to the receptor upon compound binding.

G cluster_0 Canonical Signaling cluster_1 Biased Signaling Agonist Agonist Receptor GPCR Agonist->Receptor G_Protein G-Protein Activation (e.g., cAMP) Receptor->G_Protein Biased_Agonist Biased Agonist Receptor2 GPCR Biased_Agonist->Receptor2 Arrestin β-Arrestin Recruitment (G-Protein Independent) Receptor2->Arrestin

Caption: Simplified diagram illustrating canonical vs. biased GPCR signaling pathways.

  • Methodology Example (Enzyme Fragment Complementation - EFC):

    • Principle: This assay (e.g., PathHunter® by Eurofins DiscoverX) uses a cell line where the GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to the larger, complementary enzyme fragment (EA). Upon agonist-induced recruitment, the fragments combine to form an active enzyme, which converts a substrate to a chemiluminescent signal.[12]

    • Step-by-Step:

      • Use the engineered cell line expressing the tagged receptor and β-arrestin.

      • Plate cells in a white, opaque 384-well plate.

      • Add serial dilutions of this compound or a reference agonist.

      • Incubate for 60-90 minutes at 37°C.

      • Add the substrate/detection reagents as per the manufacturer's protocol.

      • Incubate for 60 minutes at room temperature.

      • Read the chemiluminescent signal on a plate reader.

  • Data Analysis & Interpretation:

    • Plot the luminescent signal against the log concentration of the compound.

    • Fit a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

    • Bias Analysis: Compare the potency (EC₅₀) and efficacy (Eₘₐₓ) from the β-arrestin assay with those from a G-protein pathway assay (like cAMP). A significant preference for one pathway indicates biased agonism.

Synthesis of Pharmacological Profile

By integrating the data from these protocols, a comprehensive initial profile of this compound can be constructed. This profile is crucial for making informed decisions about the compound's potential as a therapeutic lead or a research tool.

Example Integrated Data Summary:

Assay TypeTarget ReceptorParameterValueInterpretation
BindingDopamine D₂Kᵢ55 nMModerate affinity for D₂ receptor.
Functional (cAMP)Dopamine D₂EC₅₀ (Agonist)No activityNot a D₂ agonist.
Functional (cAMP)Dopamine D₂IC₅₀ (Antagonist)80 nMPotent D₂ receptor antagonist.
Functional (β-Arrestin)Dopamine D₂EC₅₀>10 µMNo significant β-arrestin recruitment.

References

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Application Notes and Protocols for In Vivo Evaluation of 1-Ethyl-4-piperidin-4-ylpiperazine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: A Strategic Approach to In Vivo Characterization

The novel compound 1-Ethyl-4-piperidin-4-ylpiperazine, containing both piperidine and piperazine moieties, presents a compelling scaffold for investigation in neuropsychopharmacology. These structural motifs are prevalent in a variety of centrally acting agents, including antipsychotics and anxiolytics. A systematic in vivo evaluation in rodent models is critical to elucidate its pharmacological profile, potential therapeutic efficacy, and safety margin. This guide provides a comprehensive framework for designing and executing these pivotal preclinical studies, emphasizing the rationale behind experimental choices to ensure robust and interpretable data.

The successful preclinical development of novel compounds hinges on a tiered approach, beginning with broad behavioral screening and progressing to more specific, mechanism-oriented assays. This document will detail protocols for assessing the potential antipsychotic, anxiolytic, and antidepressant-like activities of this compound, alongside methods for investigating its impact on neurotransmitter systems.

Part 1: Initial Behavioral Screening - A Phenotypic Funnel

The initial phase of in vivo testing aims to cast a wide net, identifying the broad behavioral effects of this compound. This stage is crucial for generating initial hypotheses about its primary pharmacological action.

Open Field Test: Assessing Locomotor Activity and Gross Behavioral Changes

The Open Field Test is a fundamental assay to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment. It is essential to distinguish between a compound's specific behavioral effects and general changes in motor function.

Rationale: Atypical antipsychotics, for instance, are expected to reduce psychostimulant-induced hyperactivity at doses that do not significantly impair spontaneous locomotion.[1] Conversely, significant sedation or hyperactivity at therapeutic doses can be a limiting factor for further development.

Experimental Workflow:

G cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis A Acclimatize rodents to testing room (60 min) B Administer Vehicle or This compound (Specify dose range and route, e.g., i.p.) A->B Pre-treatment interval (e.g., 30 min) C Place rodent in center of Open Field Arena B->C D Record activity for 15-30 minutes using automated tracking software C->D E Quantify Parameters: - Total distance traveled - Time spent in center vs. periphery - Rearing frequency D->E F Statistical Analysis (e.g., ANOVA followed by post-hoc tests) E->F

Caption: Workflow for the Open Field Test.

Data Presentation: Dose-Response to this compound

Dose (mg/kg, i.p.)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
VehicleMean ± SEMMean ± SEMMean ± SEM
1Mean ± SEMMean ± SEMMean ± SEM
5Mean ± SEMMean ± SEMMean ± SEM
10Mean ± SEMMean ± SEMMean ± SEM
Elevated Plus Maze (EPM): A Primary Screen for Anxiolytic/Anxiogenic Effects

The EPM is a widely used assay to assess anxiety-like behavior in rodents.[2][3][4][5][6] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5][6]

Rationale: Anxiolytic compounds typically increase the time spent and entries into the open arms, while anxiogenic compounds have the opposite effect.[3] This assay provides a rapid and reliable indication of the compound's potential effects on anxiety.

Detailed Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated 50-55 cm from the floor, with two open arms and two closed arms (enclosed by high walls).[2][5]

  • Acclimatization: Habituate animals to the testing room for at least 60 minutes prior to testing.[6]

  • Dosing: Administer this compound or vehicle at the predetermined pre-treatment interval.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.[2]

    • Allow the animal to freely explore the maze for a 5-minute session.[2][3]

    • Record the session using an overhead camera for subsequent analysis with automated tracking software.[5][6]

  • Data Collection: Key parameters to measure include:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of general activity).

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[2][5]

Part 2: Investigating Antipsychotic-like Potential

Should initial screening suggest CNS activity without significant sedation, investigating antipsychotic-like properties is a logical next step. Rodent models of psychosis often rely on pharmacologically induced behaviors that mimic certain aspects of the human condition.[1]

Amphetamine- or PCP-Induced Hyperlocomotion: A Model of Positive Symptoms

Psychostimulants like amphetamine (dopaminergic) and phencyclidine (PCP, a glutamatergic antagonist) induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of schizophrenia.[1] The ability of a test compound to attenuate this hyperlocomotion is a strong predictor of antipsychotic efficacy.[7]

Rationale: Typical antipsychotics (D2 antagonists) and atypical antipsychotics (5-HT2A/D2 antagonists) are effective in this model.[1] Atypical agents are often effective at doses that do not cause catalepsy, a predictor of extrapyramidal side effects.

Experimental Workflow:

G cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis A Acclimatize rodents to testing room (60 min) B Administer Vehicle or This compound A->B Pre-treatment interval (e.g., 30 min) C Administer Psychostimulant (e.g., d-amphetamine or PCP) B->C D Immediately place in Open Field Arena C->D E Record locomotor activity for 60-90 minutes D->E F Quantify total distance traveled in 5-minute bins E->F G Compare drug-treated groups to vehicle + psychostimulant group F->G

Caption: Psychostimulant-induced hyperlocomotion workflow.

Part 3: Exploring Antidepressant-like and Anxiolytic-like Activity

If the initial behavioral profile is more suggestive of effects on mood and anxiety, more specific models are warranted.

Forced Swim Test (FST): A Screen for Antidepressant Potential

The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[8] Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.

Rationale: This test has good predictive validity for clinically effective antidepressant drugs.[9] It is crucial to interpret the results in conjunction with locomotor activity data, as a general increase in motor activity could be a confounding factor.[10]

Detailed Protocol: Forced Swim Test (Rats)

  • Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.[11]

  • Pre-test Session (Day 1): Place each rat in the cylinder for a 15-minute swim session.[10][12] This is done to induce a stable level of immobility on the test day.

  • Post-Pre-test Care: After the pre-test, remove the rats, dry them with a towel, and place them in a warmed cage for a short period before returning them to their home cage.[9]

  • Test Session (Day 2, 24h later):

    • Administer this compound or vehicle.

    • After the appropriate pre-treatment time, place the rats back into the swim cylinder for a 5-minute test session.[10][12]

    • The session should be video-recorded for later scoring.

  • Scoring: A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:

    • Immobility: Floating with only minor movements to keep the head above water.[8][12]

    • Swimming: Active movements of the limbs.[8]

    • Climbing: Active struggling movements with the forepaws against the cylinder wall.[8]

Part 4: Probing the Neurochemical Mechanism of Action

Understanding how this compound affects key neurotransmitter systems is a critical step in elucidating its mechanism of action. In vivo microdialysis is a powerful technique for this purpose.[13][14]

In Vivo Microdialysis: Measuring Extracellular Dopamine and Serotonin

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals, providing a direct measure of neurotransmitter levels.[13]

Rationale: Given the structural similarity to known antipsychotics, it is plausible that this compound modulates dopaminergic and serotonergic systems.[1] Microdialysis can determine if the compound alters the basal levels or stimulated release of dopamine and serotonin in brain regions like the prefrontal cortex and striatum.[15][16]

Experimental Workflow:

G A Stereotaxic surgery: Implant guide cannula above target brain region (e.g., Nucleus Accumbens) B Animal Recovery (5-7 days) A->B C Insert microdialysis probe and begin perfusion with aCSF B->C D Collect baseline dialysate samples (e.g., every 20 min for 2-3 hours) C->D E Administer Vehicle or This compound D->E F Continue collecting post-treatment dialysate samples E->F G Analyze samples for Dopamine and Serotonin via HPLC-ECD F->G H Data Analysis: Express post-treatment levels as % of baseline G->H

Caption: In vivo microdialysis experimental workflow.

Data Presentation: Neurotransmitter Levels

Time (min)Dopamine (% Baseline)Serotonin (% Baseline)
-40100 ± SEM100 ± SEM
-20100 ± SEM100 ± SEM
0 (Drug Admin) ------
20Mean ± SEMMean ± SEM
40Mean ± SEMMean ± SEM
60Mean ± SEMMean ± SEM
80Mean ± SEMMean ± SEM
100Mean ± SEMMean ± SEM
120Mean ± SEMMean ± SEM

Conclusion and Future Directions

This guide outlines a logical and robust progression of in vivo studies to characterize the pharmacological profile of this compound in rodent models. The data generated from these experiments will provide a strong foundation for understanding its potential therapeutic applications, whether as an antipsychotic, anxiolytic, or antidepressant agent. Positive findings would warrant further investigation into its receptor binding profile, metabolic stability, and safety pharmacology to support its advancement as a clinical candidate.

References

  • Preclinical models of antipsychotic drug action - PMC - NIH. (n.d.).
  • Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - Bio-protocol. (2014, August 20).
  • Elevated plus maze protocol. (2023, January 13).
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  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025, August 9).
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  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (n.d.).
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  • In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed. (n.d.).
  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC. (n.d.).
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Application Notes and Protocols for Measuring 1-Ethyl-4-piperidin-4-ylpiperazine Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperazine Compound

1-Ethyl-4-piperidin-4-ylpiperazine is a synthetic heterocyclic compound featuring a core piperazine moiety linked to a piperidine ring. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with a variety of neurotransmitter receptors and transporters.[1][2][3] Numerous clinically successful drugs for treating psychiatric and neurological disorders, including antipsychotics, antidepressants, and anxiolytics, contain the piperazine ring, highlighting its importance in neuropharmacology.[4][5][6]

While the specific biological targets of this compound have not been extensively reported, its structural similarity to known psychoactive compounds suggests potential activity at several key central nervous system (CNS) targets. The presence of both piperazine and piperidine rings is a feature of ligands that can interact with dopamine, serotonin, and sigma receptors.[7][8][9][10] Therefore, a comprehensive evaluation of its pharmacological profile is warranted to elucidate its mechanism of action and therapeutic potential.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically investigate the activity of this compound. We present a tiered approach, beginning with high-throughput in vitro screening to identify primary targets and progressing to more complex cell-based and in vivo models to characterize its functional activity and potential therapeutic efficacy. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for the preclinical assessment of this novel compound.

Section 1: In Vitro Assays for Target Identification and Affinity Determination

The initial phase of characterizing this compound involves determining its binding affinity for a panel of CNS receptors and transporters. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and specificity.

Dopamine D2 Receptor Binding Assay

Rationale: The dopamine D2 receptor is a primary target for typical and atypical antipsychotic drugs.[11] Many piperazine-containing compounds exhibit high affinity for D2 receptors.[12][13] This assay will determine if this compound binds to the D2 receptor.

Protocol: Competitive Radioligand Binding Assay

Parameter Condition
Receptor Source Human recombinant D2 receptor expressed in CHO or HEK293 cells
Radioligand [³H]-Spiperone or [³H]-Raclopride (D2 antagonist)
Non-specific Binding 10 µM Haloperidol or unlabeled Spiperone
Incubation Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
Incubation Time & Temp 60-90 minutes at 25°C
Termination Rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI
Data Analysis Non-linear regression to determine Ki from IC₅₀

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer

    • This compound (at various concentrations) or vehicle/non-specific binding agent.

    • Radioligand at a concentration near its Kd.

    • Receptor membranes.

  • Incubation: Incubate the plate with gentle agitation.[14]

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.[11]

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a one-site or two-site competition model to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding and Functional Assays

Rationale: The 5-HT2A receptor is another key target for atypical antipsychotics and is also implicated in the mechanism of some antidepressants and hallucinogens.[8][15] Arylpiperazine derivatives frequently show affinity for 5-HT2A receptors.[8]

Protocol: Competitive Radioligand Binding Assay

Parameter Condition
Receptor Source Human recombinant 5-HT2A receptor expressed in CHO or HEK293 cells
Radioligand [³H]-Ketanserin or [³H]-Spiperone (antagonist)
Non-specific Binding 10 µM Mianserin or unlabeled Ketanserin
Incubation Buffer 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4
Incubation Time & Temp 30-60 minutes at 37°C
Termination Rapid vacuum filtration through GF/B filters
Data Analysis Non-linear regression to determine Ki from IC₅₀

The methodology for this binding assay is analogous to the D2 receptor binding assay described in section 1.1.

Rationale: The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration.[7] A calcium flux assay provides a functional readout of the compound's activity as an agonist, antagonist, or inverse agonist.

Protocol: FLIPR-based Calcium Flux Assay

Parameter Condition
Cell Line HEK293 or CHO cells stably expressing the human 5-HT2A receptor
Calcium Indicator Fluo-4 AM or similar calcium-sensitive dye
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Instrumentation FLIPR (Fluorometric Imaging Plate Reader) or equivalent
Agonist Mode Add this compound at various concentrations
Antagonist Mode Pre-incubate with this compound, then stimulate with a known 5-HT2A agonist (e.g., serotonin or DOI) at its EC₈₀ concentration
Data Analysis Non-linear regression to determine EC₅₀ (agonist) or IC₅₀ (antagonist)

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT2A expressing cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition and Measurement:

    • Agonist mode: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add this compound to the cells and immediately begin measuring fluorescence changes.

    • Antagonist mode: Add this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes). Then, place the plate in the FLIPR and add the reference agonist, followed by fluorescence measurement.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ or IC₅₀ values.[6]

Sigma-1 (σ₁) Receptor Binding Assay

Rationale: Sigma receptors are unique intracellular proteins implicated in various neurological and psychiatric conditions. Both piperazine and piperidine moieties are found in high-affinity sigma receptor ligands.[7][9][10]

Protocol: Competitive Radioligand Binding Assay

Parameter Condition
Receptor Source Rat liver or brain homogenates, or cells expressing recombinant human σ₁ receptor
Radioligand [³H]-(+)-Pentazocine (agonist)
Non-specific Binding 10 µM Haloperidol
Incubation Buffer 50 mM Tris-HCl, pH 8.0
Incubation Time & Temp 90 minutes at 37°C[11]
Termination Rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI[11]
Data Analysis Non-linear regression to determine Ki from IC₅₀

The methodology for this binding assay is similar to the D2 receptor binding assay described in section 1.1.

Monoamine Transporter Uptake Assay

Rationale: Many CNS-active drugs, particularly antidepressants, act by inhibiting the reuptake of monoamine neurotransmitters (dopamine, serotonin, norepinephrine).[16][17] The piperazine scaffold is present in some monoamine transporter inhibitors.[17][18]

Protocol: [³H]-MPP⁺ Uptake Assay for Dopamine Transporter (DAT)

Parameter Condition
Cell Line HEK293 or other suitable cells stably expressing the human dopamine transporter (DAT)
Substrate [³H]-MPP⁺ (1-methyl-4-phenylpyridinium), a substrate for DAT[12][19][20][21]
Non-specific Uptake 10 µM Nomifensine or Cocaine
Assay Buffer Krebs-Ringer-HEPES buffer, pH 7.4
Incubation Time & Temp 10-20 minutes at room temperature or 37°C
Termination Rapid aspiration of the assay buffer followed by washing with ice-cold buffer
Data Analysis Non-linear regression to determine IC₅₀

Step-by-Step Methodology:

  • Cell Plating: Seed DAT-expressing cells into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with this compound or a reference inhibitor at various concentrations.

  • Uptake Initiation: Add [³H]-MPP⁺ to initiate the uptake reaction.

  • Termination: After the incubation period, rapidly aspirate the solution and wash the cells several times with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials for counting.

  • Data Analysis: Calculate the percentage of inhibition of specific uptake at each concentration of the test compound and determine the IC₅₀ value.

Similar protocols can be adapted for the serotonin transporter (SERT) and norepinephrine transporter (NET) using [³H]-Serotonin and [³H]-Norepinephrine as substrates, respectively.

Section 2: In Vivo Behavioral Assays for Functional Characterization

Following in vitro characterization, in vivo behavioral assays in rodents are essential to assess the functional consequences of the compound's activity and to explore its potential therapeutic applications.

Assessment of Antidepressant-like Activity

Rationale: If this compound shows affinity for serotonin receptors or transporters, it may possess antidepressant properties. The Forced Swim Test and Tail Suspension Test are widely used screening tools for antidepressant-like effects.[22][23]

Protocol:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place the mouse into the water cylinder for a 6-minute session.[24][25]

    • Record the session on video for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[22]

  • Data Analysis: Compare the immobility time between the compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time suggests an antidepressant-like effect.

Protocol:

  • Apparatus: A suspension box that allows the mouse to hang by its tail without being able to touch any surfaces.

  • Procedure:

    • Administer the compound or vehicle as in the FST.

    • Suspend the mouse by its tail using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is typically 6 minutes.[13][26]

    • Record the duration of immobility, defined as the absence of any movement (hanging passively).[13][27]

  • Data Analysis: Similar to the FST, a reduction in immobility time in the treated group compared to the vehicle group indicates potential antidepressant activity.

Assessment of Antipsychotic-like Activity

Rationale: If the compound has high affinity for D2 or 5-HT2A receptors, it may have antipsychotic properties. The catalepsy bar test is a common method to assess extrapyramidal side effects associated with D2 receptor blockade, while prepulse inhibition is a model of sensorimotor gating deficits observed in schizophrenia.

Protocol:

  • Apparatus: A horizontal bar (e.g., 0.9 cm diameter for rats) raised a few centimeters from a flat surface.[28]

  • Procedure:

    • Administer the compound or vehicle.

    • At various time points after administration, gently place the animal's forepaws on the bar.[29][30]

    • Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).[29] A cut-off time (e.g., 180-300 seconds) is typically used.

  • Data Analysis: An increase in the descent latency is indicative of catalepsy, a motor side effect often associated with D2 receptor antagonists.[29]

Protocol:

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Administer the compound or vehicle.

    • Place the mouse in the startle chamber for an acclimation period.

    • The test session consists of different trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only.

    • The startle response is measured as the peak amplitude of the motor response.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Antipsychotic drugs are known to reverse deficits in PPI induced by psychomimetic agents like phencyclidine (PCP) or dizocilpine (MK-801).[31][32]

Assessment of Analgesic Activity

Rationale: Sigma-1 receptor ligands have been shown to modulate pain perception.[7] If this compound demonstrates affinity for sigma receptors, it may have analgesic properties. The hot plate test is a classic assay for evaluating central analgesic effects.

Protocol: Hot Plate Test in Mice

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.2°C).[5][33][34]

  • Procedure:

    • Administer the compound or vehicle.

    • At a predetermined time, place the mouse on the hot plate.

    • Record the latency to a nociceptive response, such as licking a hind paw or jumping.[5][33][34]

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: An increase in the response latency in the treated group compared to the vehicle group indicates an analgesic effect.

Visualizing Experimental Workflows and Pathways

General Workflow for Characterizing this compound

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing cluster_2 Lead Optimization Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Affinity > 1µM Behavioral Models Behavioral Models Functional Assays->Behavioral Models Potency & Efficacy SAR Studies SAR Studies Behavioral Models->SAR Studies In Vivo Activity

Caption: A tiered approach to characterizing a novel CNS compound.

Signaling Pathway of a Gq-Coupled Receptor (e.g., 5-HT2A)

G Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: The Gq signaling cascade initiated by 5-HT2A receptor activation.

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  • Stasiak, A., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules, 28(3), 1361.
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Application Notes & Protocols: Investigating 1-Ethyl-4-piperidin-4-ylpiperazine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine, necessitating the exploration of novel therapeutic scaffolds. The piperidine and piperazine moieties are privileged structures in neuropharmacology, frequently found in compounds targeting the central nervous system. This guide focuses on 1-Ethyl-4-piperidin-4-ylpiperazine , a compound of interest for its structural similarities to known neuroprotective agents. We provide a comprehensive framework for its evaluation, from initial in vitro screening to in vivo proof-of-concept studies. The protocols herein are designed to be self-validating, offering researchers a robust methodology to investigate the compound's therapeutic potential. We hypothesize a mechanism of action centered on the Sigma-1 Receptor (σ1R), a key modulator of neuronal survival, and detail the experimental steps required to test this hypothesis.

Introduction and Hypothesized Mechanism of Action

The complex pathophysiology of neurodegenerative diseases, often involving oxidative stress, mitochondrial dysfunction, and protein misfolding, demands multi-faceted therapeutic strategies. The piperazine scaffold has been identified in numerous compounds with neuroprotective properties, including ligands for the Sigma-1 Receptor (σ1R).[1][2] The σ1R is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular stress responses.[1]

We hypothesize that this compound acts as a σ1R agonist. The rationale for this hypothesis is grounded in the established affinity of piperidine/piperazine-containing ligands for σ1R.[2][3] As an agonist, the compound would bind to and activate σ1R, initiating a cascade of neuroprotective events.

Causality of Proposed Mechanism:

  • σ1R Activation: The compound binds to the receptor.

  • Stabilization of Mitochondrial Function: Activated σ1R is known to modulate Ca²⁺ signaling between the ER and mitochondria, preventing mitochondrial calcium overload, a key step in apoptosis. It also enhances the production of ATP, counteracting energy deficits seen in neurodegeneration.[4]

  • Reduction of Oxidative Stress: By preserving mitochondrial integrity, σ1R activation helps reduce the generation of reactive oxygen species (ROS).

  • Modulation of Apoptotic Pathways: The receptor can directly interact with and regulate the activity of anti-apoptotic proteins like Bcl-2.[5]

This proposed pathway provides a testable framework for elucidating the compound's neuroprotective effects.

Sigma-1 Receptor Signaling Pathway cluster_stress Cellular Stressors (e.g., Aβ, MPTP, Oxidative Stress) cluster_compound Therapeutic Intervention cluster_downstream Neuroprotective Outcomes Stress Mitochondrial Dysfunction ER Stress Oxidative Stress S1R Sigma-1 Receptor (σ1R) Stress->S1R triggers dysfunction Compound This compound Compound->S1R binds & activates (Agonist Action) Survival Enhanced Neuronal Survival and Function ROS Reduced ROS Production ROS->Survival ATP Restored ATP Levels ATP->Survival Apoptosis Inhibition of Apoptotic Pathways Apoptosis->Survival S1R->ROS mitigates S1R->ATP promotes S1R->Apoptosis inhibits

Caption: Proposed neuroprotective signaling pathway of this compound via Sigma-1 Receptor agonism.

Compound Profile & Preparation

This section summarizes the key chemical properties and provides guidelines for preparing the compound for experimental use.

PropertyValueReference
IUPAC Name 1-ethyl-4-(piperidin-4-yl)piperazine
Molecular Formula C₁₁H₂₃N₃
Molecular Weight 197.32 g/mol
SMILES CCN1CCN(CC1)C2CCNCC2
CAS Number 435341-92-7 (as hydrochloride)[6]
Physical Form Solid

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the desired amount of this compound hydrochloride salt in a sterile microcentrifuge tube.

  • Solvent Selection: The compound is soluble in water and DMSO. For cell culture experiments, prepare a high-concentration primary stock (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO).

    • Rationale: DMSO is a standard solvent for cell culture experiments that readily permeates cell membranes. A high concentration stock minimizes the volume of solvent added to the culture medium.

  • Dissolution: Add the appropriate volume of DMSO to the tube. Vortex thoroughly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

    • Rationale: Aliquoting prevents degradation of the compound from repeated temperature changes and reduces the risk of contamination.

  • Working Solutions: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations using sterile cell culture medium. Ensure the final DMSO concentration in the culture well is non-toxic (typically ≤0.1%).[7]

Part 1: In Vitro Evaluation of Neuroprotective Efficacy

The initial assessment of a neuroprotective compound involves rigorous in vitro testing to establish its safety profile and efficacy in protecting neurons from cytotoxic insults relevant to neurodegenerative diseases.

In Vitro Experimental Workflow Start Prepare Compound Stock Solutions Culture Culture Neuronal Cells (e.g., SH-SY5Y) Start->Culture Cytotoxicity Protocol 1.1: Determine Safe Dose Range (MTT/Resazurin Assay) Culture->Cytotoxicity Pretreat Pre-treat Cells with Safe Concentrations of Compound Cytotoxicity->Pretreat Identify non-toxic concentrations Insult Induce Neurotoxic Insult (e.g., H₂O₂, Glutamate) Pretreat->Insult Assess Protocol 1.2: Assess Neuroprotection (Measure Cell Viability) Insult->Assess Mechanistic Protocol 1.3: Mechanistic Assays (ROS, MMP, Western Blot) Assess->Mechanistic If neuroprotective End Data Analysis & Interpretation Assess->End Mechanistic->End

Caption: A streamlined workflow for the in vitro assessment of this compound.

Protocol 1.1: Determining Compound Cytotoxicity
  • Objective: To identify the range of concentrations at which the compound itself is not toxic to the neuronal cells.

  • Methodology: MTT or Resazurin reduction assay.

    • Rationale: These colorimetric assays measure mitochondrial reductase activity, which is a reliable indicator of cell viability.[8]

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.[7][9]

  • Treatment: Prepare serial dilutions of the compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO (e.g., 0.1%).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay: Add Resazurin solution (or MTT) to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Express cell viability as a percentage of the vehicle control. The highest concentration that does not significantly reduce cell viability (e.g., >90% viability) is considered the maximum safe concentration for subsequent experiments.

Protocol 1.2: Neuroprotection Against Oxidative Stress
  • Objective: To determine if pre-treatment with the compound can protect cells from a subsequent oxidative insult.

  • Methodology: Cell viability assay following H₂O₂-induced stress.

    • Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. Hydrogen peroxide (H₂O₂) is a potent and widely used inducer of oxidative damage in cell models.[9]

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.1.

  • Pre-treatment: Treat cells with various non-toxic concentrations of the compound (determined in Protocol 1.1) for 2 to 24 hours.

  • Induce Damage: Add a neurotoxic concentration of H₂O₂ (e.g., 200 µM, concentration should be optimized for your specific cell line) to the wells.[9] Maintain the compound in the medium during this period.

    • Controls: Include a "no treatment" control, a "compound only" control, and an "H₂O₂ only" control.

  • Incubation: Incubate for an additional 24 hours.

  • Viability Assay: Perform a Resazurin or MTT assay as described previously.

  • Analysis: Compare the viability of cells pre-treated with the compound and exposed to H₂O₂ against the "H₂O₂ only" group. A significant increase in viability indicates a neuroprotective effect.

Protocol 1.3: Mechanistic Assay - Measurement of Intracellular ROS
  • Objective: To test the hypothesis that the compound's neuroprotective effect is mediated by a reduction in reactive oxygen species.

  • Methodology: DCFH-DA fluorescent probe assay.

    • Rationale: 2',7'-dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, allowing for direct quantification of intracellular oxidative stress.[9]

  • Cell Seeding: Seed cells in a 6-well plate or a black-walled, clear-bottom 96-well plate.[9]

  • Treatment: Perform pre-treatment and H₂O₂ insult as described in Protocol 1.2.

  • Staining: After the insult period, wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA solution in the dark at 37°C for 30 minutes.

  • Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

  • Analysis: A reduction in fluorescence in the compound-treated group compared to the "H₂O₂ only" group indicates that the compound mitigates ROS production.

Part 2: In Vivo Proof-of-Concept in a Parkinson's Disease Model

Following successful in vitro validation, the next critical step is to assess the compound's efficacy in a whole-animal model that recapitulates key aspects of a human neurodegenerative disease.

Model Selection: MPTP-Induced Mouse Model of Parkinson's Disease
  • Rationale: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized in the brain to MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra.[5] This leads to mitochondrial impairment, oxidative stress, and the death of these specific neurons, closely mimicking the hallmark pathology of Parkinson's disease (PD). This model is well-characterized and widely used for screening potential anti-parkinsonian drugs.[5][10]

Protocol 2.1: Animal Dosing and MPTP Intoxication
  • Objective: To evaluate if systemic administration of the compound can prevent MPTP-induced neurodegeneration and motor deficits.

  • Animals: Use male C57BL/6 mice, 8-10 weeks old. Acclimate the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Grouping: Divide animals into four groups: (1) Vehicle Control, (2) MPTP + Vehicle, (3) MPTP + Compound (low dose), (4) MPTP + Compound (high dose).

  • Compound Administration: Administer this compound (dissolved in a suitable vehicle like saline or 0.5% carboxymethylcellulose) via oral gavage or intraperitoneal (i.p.) injection daily for 15 days.[5]

    • Rationale: A pre-treatment period allows the compound to reach therapeutic concentrations in the brain before the neurotoxic insult begins.

  • MPTP Intoxication: On day 8 of compound treatment, begin MPTP administration. Inject MPTP hydrochloride (e.g., 30 mg/kg, i.p.) once daily for 7 consecutive days, concurrently with the daily compound administration.[5] The vehicle control group receives saline injections.

  • Washout and Behavioral Testing: After the last MPTP injection, continue compound administration for one more day. Then, allow a washout/recovery period of 3-7 days before starting behavioral tests.

Protocol 2.2: Behavioral Assessment - Rotarod Test
  • Objective: To quantify motor coordination and balance, functions that are impaired in parkinsonian models.

  • Methodology: An accelerating rotarod apparatus.

    • Rationale: This is a standard test for assessing motor deficits in rodent models of PD. MPTP-treated mice show a significantly reduced latency to fall from the rotating rod.[5]

  • Training: Train all mice on the rotarod for 2-3 consecutive days before the first MPTP injection. Each training session consists of 3-4 trials.

  • Testing: After the washout period (e.g., on day 21), test the mice. Place each mouse on the rod rotating at a low speed (e.g., 4 rpm), which then accelerates to a high speed (e.g., 40 rpm) over 5 minutes.

  • Measurement: Record the latency to fall for each mouse. Perform 3 trials per mouse with a rest interval in between.

  • Analysis: Average the latency to fall for each mouse. Compare the performance of the compound-treated groups to the MPTP + Vehicle group. A significant increase in the time spent on the rod indicates a therapeutic effect.

Protocol 2.3: Post-mortem Histological Analysis
  • Objective: To directly measure the degree of neuroprotection by quantifying the survival of dopaminergic neurons.

  • Methodology: Immunohistochemistry for Tyrosine Hydroxylase (TH).

    • Rationale: TH is the rate-limiting enzyme in dopamine synthesis and serves as a specific marker for dopaminergic neurons. Counting TH-positive cells in the substantia nigra provides a direct measure of neurodegeneration.[5]

  • Tissue Collection: At the end of the experiment, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Brain Processing: Carefully dissect the brains and post-fix them in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.[11]

  • Sectioning: Cut coronal sections of the midbrain (containing the substantia nigra) using a cryostat or vibratome.

  • Immunostaining: Perform standard immunohistochemistry using a primary antibody against TH. Use a suitable secondary antibody conjugated to a fluorescent tag or an enzyme (like HRP) for visualization.

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) of all groups.[11]

  • Analysis: Express the number of TH-positive cells in the MPTP-treated groups as a percentage of the vehicle control group. A significantly higher number of surviving neurons in the compound-treated groups compared to the MPTP + Vehicle group provides strong evidence of neuroprotection.

Representative Data & Logical Framework

The following table presents a template for summarizing expected quantitative data. Values are hypothetical and based on results for structurally related sigma-1 receptor ligands found in the literature.[2][3]

Assay TypeParameterRepresentative ValueInterpretation
Receptor Binding σ1 Receptor Affinity (Ki)3.2 nMHigh affinity for the target receptor.
σ2 Receptor Affinity (Ki)105 nMGood selectivity for σ1 over σ2 receptor (Kiσ2/Kiσ1 ratio > 30).
In Vitro Assay Max Non-Toxic Concentration25 µMSafe to use up to this concentration in cell-based assays.
Neuroprotection EC₅₀ (H₂O₂)2.1 µMPotent protection against oxidative stress-induced cell death.
In Vivo Model Rotarod Performance65% improvement vs. MPTPSignificant rescue of motor coordination deficits.
TH+ Neuron Survival (SNpc)70% of control levelsSubstantial protection of dopaminergic neurons from MPTP-induced cell death.

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Caption: Logical framework connecting the compound to cellular and systemic outcomes to assess therapeutic potential.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B.
  • Kang, J., Watanabe, H., & Shen, J. (2021). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols, 2(3), 100654. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II.
  • RSC Publishing. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. [Link]

  • Ismaili, L., et al. (2016). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry. [Link]

  • Ren, R., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Molecular Medicine Reports. [Link]

  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine. [Link]

  • MDPI. (2021). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Molecules. [Link]

  • Wang, C., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. Frontiers in Nutrition. [Link]

  • Marrazzo, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. [Link]

Sources

Application Note: High-Throughput Screening for Modulators of the Dopamine D2 Receptor using 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Dopamine D2 Receptor Modulation

The dopamine D2 receptor (D2R), a class A G-protein coupled receptor (GPCR), is a critical regulator of neuronal signaling in the central nervous system. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, the D2R is a prominent target for therapeutic drug discovery. High-throughput screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of large chemical libraries to identify novel D2R modulators.[1][2]

This application note details a robust HTS workflow designed to identify and characterize modulators of the human dopamine D2 receptor. We utilize 1-Ethyl-4-piperidin-4-ylpiperazine as a representative test compound, a novel small molecule containing piperidine and piperazine scaffolds frequently found in centrally active agents. The protocols herein describe a cell-based calcium mobilization assay, a common and effective method for monitoring Gq-coupled GPCR activation, adapted for the Gαi-coupled D2R through the use of a chimeric G-protein.

Principle of the Assay: Engineering a Detectable Signal

The dopamine D2 receptor canonically couples to the Gαi inhibitory pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] While cAMP assays are a valid screening method, calcium mobilization assays often provide a superior signal-to-background ratio and a more rapid kinetic response, making them highly amenable to HTS.

To leverage the advantages of calcium flux assays, a stable cell line (e.g., HEK293 or CHO) is engineered to co-express:

  • The human dopamine D2 receptor.

  • A chimeric G-protein, Gαqi5, which redirects the D2R signaling from the Gαi to the Gαq pathway.

  • Upon agonist binding to the D2R, the activated Gαqi5 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.

  • This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM), which exhibits a significant increase in fluorescence intensity upon binding to Ca2+.

This fluorescence signal is measured in real-time using a plate-based reader, providing a direct readout of D2R activation.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Dopamine) D2R Dopamine D2 Receptor Agonist->D2R Binds G_protein Chimeric Gαqi5 Protein D2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Fluorescence Increased Fluorescence Ca_release->Fluorescence Detected by dye

Caption: D2R signaling pathway engineered for calcium mobilization HTS.

Experimental Protocols

Part 1: Cell Culture and Plating
  • Cell Line: HEK293 cells stably co-expressing the human dopamine D2 receptor and Gαqi5 (HEK293-D2R-Gαqi5).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and appropriate selection antibiotics (e.g., 400 µg/mL G418 for the receptor and 200 µg/mL Hygromycin B for the G-protein).

  • Cell Plating:

    • Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.

    • Centrifuge cells and resuspend in fresh, antibiotic-free culture medium.

    • Perform a cell count and adjust the density to 200,000 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a black, clear-bottom 384-well microplate (20,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

Part 2: Compound Preparation and Plating
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., 11-point, 1:3 dilution series). The highest concentration in this series will be 10 mM.

  • Intermediate Plate: Prepare an intermediate compound plate by diluting the DMSO serial dilutions 250-fold into assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4). This results in a 4X final concentration with a final DMSO concentration of 0.4%.

  • Controls:

    • Positive Control (Max Signal): Dopamine, a known D2R agonist, at a concentration that elicits a maximal response (e.g., 10 µM final concentration).

    • Negative Control (Min Signal): Assay buffer with 0.4% DMSO.

  • Compound Transfer: Use an automated liquid handler to transfer 10 µL of the 4X compound solutions from the intermediate plate to the cell plate.

Part 3: Calcium Mobilization Assay
  • Dye Loading:

    • Prepare a 2X loading buffer solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (to prevent dye leakage) in assay buffer, according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate.

    • Add 20 µL of the 2X loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Execution:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR Tetra® or FlexStation® 3).

    • Set the instrument to measure fluorescence intensity (e.g., Excitation: 490 nm, Emission: 525 nm) every second for a total of 120 seconds.

    • Establish a stable baseline reading for the first 20 seconds.

    • At the 20-second mark, the instrument's integrated liquid handler should add 20 µL of the 4X compound/control solutions to the wells (for a final volume of 40 µL and a 1X final compound concentration).

    • Continue recording the fluorescence signal for the remaining 100 seconds.

HTS_Workflow cluster_prep Preparation Phase (Day 1-2) cluster_assay Assay Phase (Day 2) cluster_analysis Data Analysis Phase Cell_Culture 1. Culture & Plate Cells (HEK293-D2R-Gαqi5) Compound_Prep 2. Prepare Compound Plate (Serial Dilutions & Controls) Dye_Loading 3. Load Cells with Calcium Dye Cell_Culture->Dye_Loading Compound_Prep->Dye_Loading Plate_Reading 4. Read Plate in FLIPR (Baseline Measurement) Dye_Loading->Plate_Reading Compound_Addition 5. Add Compounds (Automated Pipetting) Plate_Reading->Compound_Addition Signal_Acquisition 6. Record Fluorescence Signal (Kinetic Read) Compound_Addition->Signal_Acquisition Data_Normalization 7. Normalize Data (% Activation) Signal_Acquisition->Data_Normalization QC_Metrics 8. Calculate Z'-Factor Data_Normalization->QC_Metrics Dose_Response 9. Generate Dose-Response Curves (EC50/IC50 Determination) QC_Metrics->Dose_Response Hit_ID 10. Hit Identification Dose_Response->Hit_ID

Caption: High-throughput screening workflow for D2R modulators.

Data Analysis and Quality Control

Data Normalization

The raw kinetic data (Relative Fluorescence Units, RFU) is first processed to determine the maximum peak response for each well. The activity of the test compound (this compound) is then normalized to the controls on each plate:

% Activation = [ (RFU_compound - RFU_min) / (RFU_max - RFU_min) ] * 100

Where:

  • RFU_compound is the peak fluorescence in a well with the test compound.

  • RFU_min is the average peak fluorescence of the negative control wells (DMSO).

  • RFU_max is the average peak fluorescence of the positive control wells (Dopamine).

Assay Quality Control: Z'-Factor

The robustness and quality of the HTS assay are assessed by calculating the Z'-factor for each plate. This metric accounts for the dynamic range of the signal and the data variation.

Z' = 1 - [ (3 * SD_max + 3 * SD_min) / |Avg_max - Avg_min| ]

Where:

  • SD_max and SD_min are the standard deviations of the positive and negative controls.

  • Avg_max and Avg_min are the average signals of the positive and negative controls.

An assay is considered robust and suitable for HTS when the Z'-factor is ≥ 0.5 .

Dose-Response Analysis and Hit Identification

For compounds showing significant activity in the primary screen, a dose-response curve is generated by plotting the % Activation against the logarithm of the compound concentration. A four-parameter logistic regression model is used to fit the data and determine the potency (EC50 for agonists, IC50 for antagonists) and efficacy (% Max Activation) of the compound.

A "hit" is typically defined as a compound that elicits a response greater than three standard deviations from the mean of the negative control and shows a clear dose-dependent relationship.

Expected Results and Data Presentation

The following table summarizes the key parameters and expected outcomes for a successful HTS campaign targeting the D2R.

ParameterDescriptionTarget Value/Criteria
Cell Line HEK293-D2R-Gαqi5Stable, homogenous expression
Assay Format 384-well calcium mobilizationHomogeneous, no-wash
Primary Readout Fluorescence IntensityKinetic measurement
Positive Control Dopamine (10 µM)Elicits maximal Ca2+ flux
Negative Control 0.1% DMSOBasal Ca2+ level
Z'-Factor Statistical measure of assay quality≥ 0.5
Signal Window Ratio of Avg_max / Avg_min≥ 5
Hit Criteria % Activation at a single concentration> 50% (for agonists)
Potency Metric EC50 / IC50 from dose-responseSub-micromolar for potent hits

Troubleshooting and Scientific Considerations

  • High Well-to-Well Variability: This can be caused by inconsistent cell plating, edge effects, or issues with liquid handling. Ensure proper cell suspension mixing and use automated dispensers. Consider excluding outer rows/columns from analysis if edge effects are persistent.

  • Low Z'-Factor (<0.5): This indicates either a small signal window or high data variability. Optimize agonist/antagonist concentrations, cell density, or dye loading conditions.

  • Compound Interference: Some compounds may autofluoresce or quench the signal. It is crucial to perform counter-screens with a parental cell line lacking the D2R to identify and flag compounds with non-specific activity.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. The kinetic nature of this assay helps capture the transient peak signal before significant desensitization occurs.

Conclusion

This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify novel modulators of the dopamine D2 receptor, using this compound as a representative test article. By employing a robust, cell-based calcium mobilization assay with a chimeric G-protein, researchers can efficiently screen large compound libraries with high sensitivity and reliability. The outlined protocols for cell handling, compound management, data analysis, and quality control ensure the generation of high-quality, actionable data, accelerating the early stages of the drug discovery pipeline for CNS disorders.

References

  • Li, Z., et al. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34–43. [Link]

  • Hauser, A.S., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 43(10), 860-870. [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Aurora Biomed. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent Technologies. [Link]

  • An, S. (2007). An Overview of High Throughput Screening at G Protein Coupled Receptors. Current Bioactive Compounds, 3(1), 1-6. [Link]

  • Zheng, W., Spencer, R. H., & Kiss, L. (2004). High throughput assay technologies for ion channel drug discovery. Assay and Drug Development Technologies, 2(5), 543–552. [Link]

  • Aurora Biomed. (n.d.). High Throughput Screening Flux Assays. Aurora Biomed. [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Elucidating the Efficacy of 1-Ethyl-4-piperidin-4-ylpiperazine using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidinyl-piperazine scaffold is a well-established pharmacophore in modern drug discovery, frequently associated with compounds targeting the central nervous system (CNS). Molecules incorporating this moiety have shown a range of activities, with a notable propensity for modulating aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][2] This application note provides a comprehensive, multi-tiered strategy for characterizing the cellular efficacy of the novel compound, 1-Ethyl-4-piperidin-4-ylpiperazine.

Given the structural alerts within this compound, we hypothesize that its primary cellular effects will be mediated through interactions with dopamine and/or serotonin receptor subtypes. This guide will therefore focus on a logical, stepwise approach to first assess broad cytotoxic effects, followed by targeted functional assays to identify specific receptor interactions and elucidate the compound's mechanism of action as either an agonist or antagonist. The protocols provided herein are designed to be robust and adaptable, enabling researchers to generate high-quality, reproducible data.

Tier 1: Foundational Analysis - Assessing General Cellular Health

Before investigating specific mechanisms of action, it is crucial to first determine the compound's impact on general cell viability. This foundational data ensures that subsequent observations in more specific assays are not confounded by cytotoxicity.

Rationale for Initial Cytotoxicity Screening

A compound that induces cell death can produce misleading results in functional assays. For instance, a decrease in signaling output could be misinterpreted as receptor antagonism when it is, in fact, a consequence of a diminishing cell population. Therefore, we will begin by establishing a therapeutic window for this compound.

Protocol 1.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • HEK293 cells (or other relevant cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in DMEM.

  • Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).

Parameter Description
Cell Line HEK299
Seeding Density 1 x 10⁴ cells/well
Compound Incubation 24 hours
Endpoint Absorbance at 570 nm

Tier 2: Target Identification and Mechanistic Elucidation

With a non-cytotoxic concentration range established, the next tier of assays will investigate the interaction of this compound with its putative GPCR targets. We will focus on dopamine (D2) and serotonin (5-HT2A) receptors as initial, high-probability candidates based on the compound's core structure.

Signaling Pathways of Interest

Dopamine D2 receptors are canonically coupled to the Gαi subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] Conversely, serotonin 5-HT2A receptors are coupled to Gαq, which activates phospholipase C, resulting in an increase in intracellular calcium (Ca²⁺).[4][5][6] These distinct signaling pathways provide clear readouts for receptor modulation.

Diagram of Hypothesized Signaling Pathways

GPCR_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2_Receptor D2 Receptor Gai Gαi D2_Receptor->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP HT2A_Receptor 5-HT2A Receptor Gaq Gαq HT2A_Receptor->Gaq Activation PLC Phospholipase C Gaq->PLC Activation Ca2 ↑ [Ca²⁺]i PLC->Ca2 Compound This compound Compound->D2_Receptor ? Compound->HT2A_Receptor ?

Caption: Hypothesized signaling pathways for D2 and 5-HT2A receptors.

Protocol 2.1: cAMP Assay for D2 Receptor Antagonism

This assay will determine if this compound can antagonize the forskolin-stimulated increase in cAMP in cells expressing the D2 receptor.

Materials:

  • CHO-K1 cell line stably expressing the human D2 dopamine receptor

  • This compound

  • Quinpirole (D2 agonist)

  • Forskolin

  • cAMP detection kit (e.g., HTRF or ELISA-based)

  • 384-well plates

Procedure:

  • Seed CHO-D2 cells in a 384-well plate and incubate overnight.

  • Pre-treat cells with a serial dilution of this compound or a known D2 antagonist (e.g., Haloperidol) for 30 minutes.

  • Add a fixed concentration of Quinpirole (EC80) to all wells except the negative control.

  • Incubate for 30 minutes.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

Data Analysis: Calculate the percent inhibition of the Quinpirole-induced response for each concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Parameter Description
Cell Line CHO-D2
Stimulus Quinpirole
Readout cAMP levels
Assay Format 384-well
Protocol 2.2: Intracellular Calcium Flux Assay for 5-HT2A Receptor Antagonism

This assay will assess the ability of this compound to block the increase in intracellular calcium initiated by a 5-HT2A receptor agonist.

Materials:

  • HEK293 cell line stably expressing the human 5-HT2A receptor

  • This compound

  • Serotonin (5-HT) or another 5-HT2A agonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection module

Procedure:

  • Seed HEK-5HT2A cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Load cells with Fluo-4 AM dye for 1 hour at 37°C.

  • Wash the cells with assay buffer.

  • Place the plate in the fluorescence reader and begin kinetic reading.

  • Inject a serial dilution of this compound and incubate for 10-20 minutes.

  • Inject a fixed concentration of Serotonin (EC80) and continue kinetic reading.

Data Analysis: Measure the peak fluorescence intensity after agonist injection. Calculate the percent inhibition of the Serotonin-induced calcium flux for each concentration of the test compound and determine the IC50.

Parameter Description
Cell Line HEK-5HT2A
Stimulus Serotonin
Readout Fluorescence intensity
Assay Format 96- or 384-well

Tier 3: Advanced Characterization - Confirming Target Engagement and Downstream Signaling

Positive results from Tier 2 assays should be confirmed with orthogonal assays to provide a more complete picture of the compound's efficacy. This includes direct binding assessment and analysis of downstream signaling events.

Protocol 3.1: Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound to displace a known radiolabeled ligand from the target receptor, providing a measure of binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells overexpressing the target receptor (e.g., D2 or 5-HT2A)

  • Radiolabeled ligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A)

  • This compound

  • Non-specific binding control (e.g., unlabeled Haloperidol or Ketanserin)

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • In a multi-tube format, combine cell membranes, radiolabeled ligand, and a serial dilution of this compound.

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters to remove non-specifically bound ligand.

  • Place filters in scintillation vials with scintillation cocktail and count using a scintillation counter.

Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3.2: Western Blot for Phospho-ERK1/2

Activation of many GPCRs, including D2 and 5-HT2A, can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2). This assay provides a downstream readout of receptor modulation.

Materials:

  • Appropriate cell line expressing the target receptor

  • This compound

  • Agonist for the target receptor

  • Lysis buffer

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture cells and serum-starve overnight.

  • Pre-treat with this compound for the desired time.

  • Stimulate with the appropriate agonist for a short period (e.g., 5-10 minutes).

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary and secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal to determine the extent of inhibition.

Diagram of Experimental Workflow

Workflow Start Start: this compound Tier1 Tier 1: Cytotoxicity Assessment (MTT Assay) Start->Tier1 Tier2 Tier 2: Functional Screening Tier1->Tier2 Determine non-toxic concentrations D2_Assay D2 Receptor Assay (cAMP) Tier2->D2_Assay HT2A_Assay 5-HT2A Receptor Assay (Ca²⁺ Flux) Tier2->HT2A_Assay Tier3 Tier 3: Orthogonal Validation D2_Assay->Tier3 If active HT2A_Assay->Tier3 If active Binding_Assay Competitive Binding Assay Tier3->Binding_Assay Western_Blot Downstream Signaling (pERK) Tier3->Western_Blot Conclusion Efficacy Profile Binding_Assay->Conclusion Western_Blot->Conclusion

Caption: A tiered approach to characterizing compound efficacy.

Conclusion

This application note outlines a systematic and robust workflow for characterizing the efficacy of this compound using a series of well-established cell-based assays. By progressing from broad assessments of cytotoxicity to specific, target-oriented functional and binding assays, researchers can confidently build a comprehensive profile of this novel compound. The provided protocols offer a solid foundation for investigating its potential as a modulator of dopamine and serotonin receptors, key targets in the development of therapeutics for a range of neurological and psychiatric disorders.

References

  • Benchchem. Application Notes and Protocols for Cell-Based Assays in Dopamine Receptor Antagonist Screening.
  • Staroń, J., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules. Available from: [Link]

  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available from: [Link]

  • Singh, P., & Kaur, M. (2016). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry.
  • PubChem. 1-[2-(4-Piperidin-4-ylphenyl)ethyl]piperazine. Available from: [Link]

  • Roth, B. L., et al. (1995). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of medicinal chemistry.
  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • PubMed. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Available from: [Link]

  • PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Available from: [Link]

  • ResearchGate. Structure–activity relationship of antipsychotic piperazine derivatives. Available from: [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Available from: [Link]

  • PubMed Central. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Available from: [Link]

  • Innoprot. 5-HT2C Serotonin Receptor Assay. Available from: [Link]

  • Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]

  • MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. Available from: [Link]

Sources

Application Notes and Protocols: 1-Ethyl-4-piperidin-4-ylpiperazine as a Tool Compound in Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Ethyl-4-piperidin-4-ylpiperazine is a synthetic compound featuring a piperidine ring linked to a piperazine moiety with an ethyl group substitution. Its structural motif is common in a variety of pharmacologically active agents. While direct, extensive research on this specific molecule is emerging, its core structure is prevalent in compounds targeting central nervous system (CNS) receptors. Analysis of structurally related compounds suggests that this compound holds potential as a tool compound for investigating specific neuropharmacological pathways.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound as a tool compound. Based on the pharmacology of analogous piperidine and piperazine derivatives, a primary putative target for this compound is the sigma-1 receptor (σ1R), a unique intracellular chaperone protein implicated in a range of cellular functions and pathological conditions.[1][2][3][4] This application note will, therefore, focus on its theoretical use as a modulator of σ1R signaling.

Compound Details:

PropertyValue
IUPAC Name 1-Ethyl-4-(piperidin-4-yl)piperazine
CAS Number 435341-92-7
Molecular Formula C₁₁H₂₃N₃
Molecular Weight 197.32 g/mol
Physical Form Solid

Putative Mechanism of Action: Sigma-1 Receptor Modulation

The sigma-1 receptor (σ1R) is a non-opioid receptor expressed in various tissues, with high concentrations in the central nervous system. It resides primarily at the endoplasmic reticulum-mitochondrion interface and acts as a molecular chaperone.[4] Upon stimulation by ligands, σ1R can translocate and modulate the activity of a variety of ion channels and signaling proteins.[4] Compounds containing piperidine and piperazine scaffolds have been shown to exhibit high affinity for σ1R.[1][2][3]

The proposed mechanism of action for this compound, as a putative σ1R ligand, involves its binding to the receptor, which may either mimic the action of endogenous ligands (agonist activity) or block their effects (antagonist activity). This interaction can influence downstream signaling pathways, impacting neuronal excitability, plasticity, and cell survival.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects bip BiP s1r_inactive Sigma-1 Receptor (Inactive) s1r_inactive->bip Stabilization s1r_active Sigma-1 Receptor (Active) ligand This compound (Putative Ligand) ligand->s1r_inactive Binding & Dissociation ion_channels Ion Channel Modulation (e.g., K+, Ca2+) s1r_active->ion_channels Modulation neurotransmission Neurotransmitter Release (e.g., Dopamine) s1r_active->neurotransmission Regulation cell_survival Cell Survival Pathways s1r_active->cell_survival Activation

Caption: Putative signaling pathway of this compound via the Sigma-1 Receptor.

In Vitro Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the σ1R.

Materials:

  • HEK293 cells stably expressing human σ1R

  • -pentazocine (radioligand)

  • Haloperidol (positive control)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize σ1R-expressing cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add increasing concentrations of this compound, a fixed concentration of -pentazocine, and the cell membrane preparation.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay for Sigma-1 Receptor Agonism/Antagonism

This assay determines whether this compound acts as an agonist or antagonist at the σ1R.

Materials:

  • PC12 cells

  • Nerve Growth Factor (NGF)

  • This compound

  • A known σ1R agonist (e.g., PRE-084)

  • Cell culture medium and supplements

  • Microplate reader for neurite outgrowth analysis

Procedure:

  • Cell Plating: Seed PC12 cells in a collagen-coated 96-well plate.

  • Treatment: After 24 hours, treat cells with:

    • Vehicle control

    • NGF alone

    • NGF + this compound (at various concentrations)

    • NGF + PRE-084

    • NGF + PRE-084 + this compound

  • Incubation: Incubate for 48-72 hours.

  • Analysis: Measure neurite outgrowth using microscopy and appropriate software.

  • Interpretation:

    • Agonist activity: Potentiation of NGF-induced neurite outgrowth.

    • Antagonist activity: Inhibition of PRE-084's potentiation of neurite outgrowth.

In Vivo Protocols

Assessment of Antinociceptive Properties in a Neuropathic Pain Model

This protocol evaluates the potential of this compound to alleviate neuropathic pain, a condition where σ1R is implicated.[3]

Animal Model:

  • Chronic Constriction Injury (CCI) model in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., saline with 5% DMSO)

  • Von Frey filaments

Procedure:

  • Model Induction: Induce CCI by loosely ligating the sciatic nerve.

  • Baseline Measurement: Measure baseline mechanical allodynia using von Frey filaments before drug administration.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • Post-treatment Measurement: Measure mechanical withdrawal thresholds at various time points (e.g., 30, 60, 120 minutes) after injection.

  • Data Analysis: Compare the withdrawal thresholds between the treated and vehicle groups. An increase in the withdrawal threshold indicates an antinociceptive effect.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_data Data Analysis & Interpretation binding Radioligand Binding Assay (Determine Ki for σ1R) functional Functional Assay (Agonist vs. Antagonist) binding->functional Inform pain_model Neuropathic Pain Model (Assess Antinociception) functional->pain_model Guide Dose Selection analysis Statistical Analysis (Efficacy & Potency) pain_model->analysis

Caption: Experimental workflow for characterizing this compound.

Data Interpretation and Troubleshooting

ExperimentExpected Outcome for Active CompoundPotential Issues & Solutions
Binding Assay Dose-dependent displacement of radioligand, yielding a calculable Ki value.High non-specific binding: Optimize washing steps or use a different radioligand. Low affinity: The compound may not be a potent σ1R ligand; consider screening against other targets.
Functional Assay Clear potentiation or inhibition of the positive control's effect.Cell toxicity: Perform a cytotoxicity assay to ensure observed effects are not due to cell death. No functional effect: The compound may be a neutral ligand or have complex pharmacology.
In Vivo Pain Model Significant and dose-dependent reversal of mechanical allodynia.Lack of efficacy: Consider alternative routes of administration or assess pharmacokinetic properties (e.g., brain penetration). Sedation or motor impairment: Conduct a rotarod test to rule out confounding motor effects.

Conclusion

This compound represents a valuable chemical scaffold for pharmacological research. Based on structural homology, its investigation as a sigma-1 receptor modulator is a logical and promising starting point. The protocols outlined in this application note provide a comprehensive framework for characterizing its binding affinity, functional activity, and in vivo efficacy. Rigorous and well-controlled experiments are crucial to elucidating the precise mechanism of action and therapeutic potential of this compound.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. Available from: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Advances. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and dopaminergic properties of 3- and 4-substituted 1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidines and related compounds. PubMed. Available from: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available from: [Link]

  • Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs. PubMed. Available from: [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Molecules. Available from: [Link]

Sources

Quantitative Analysis of 1-Ethyl-4-piperidin-4-ylpiperazine in Human Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-Ethyl-4-piperidin-4-ylpiperazine in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology employs a simple protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. This document provides a comprehensive, step-by-step guide from sample preparation to data analysis, grounded in established bioanalytical method validation principles.

Introduction

This compound is a heterocyclic amine containing both piperidine and piperazine moieties. As with many novel chemical entities, a reliable and validated bioanalytical method is paramount for the accurate assessment of its pharmacokinetic profile, which is a critical component of drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its inherent selectivity, sensitivity, and speed[1].

The core challenge in developing a robust LC-MS/MS assay lies in achieving adequate sensitivity, minimizing matrix effects, and ensuring the method's reproducibility. This application note addresses these challenges by detailing a method that employs a straightforward protein precipitation extraction, a suitable stable isotope-labeled internal standard (SIL-IS), and optimized chromatographic and mass spectrometric conditions. The validation of this method is designed to be in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure data integrity and regulatory compliance.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is crucial for methodical method development.

PropertyValueSource
Molecular FormulaC₁₁H₂₃N₃[2]
Molecular Weight197.32 g/mol [2]
AppearanceSolidSigma-Aldrich
TPSA (Topological Polar Surface Area)18.51 Ų[2]
LogP0.7977[2]

The basic nature of the two nitrogen atoms in the piperazine and piperidine rings makes the compound amenable to positive ion electrospray ionization (ESI+). The moderate LogP value suggests that it can be efficiently extracted from a biological matrix.

Experimental Design and Rationale

The overall workflow for the quantification of this compound is depicted below. Each stage is optimized to ensure high recovery, minimal matrix interference, and robust performance.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample is_add Add Internal Standard (BZP-d7) plasma->is_add Spike ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporation supernatant->evap reconstitute Reconstitution evap->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification fragmentation cluster_analyte Analyte Fragmentation Prediction cluster_is Internal Standard Fragmentation Analyte [M+H]⁺ m/z 198.3 Fragment1 Product Ion 1 (Piperazine Ring Fragmentation) m/z 113.1 Analyte->Fragment1 Loss of C₅H₁₁N Fragment2 Product Ion 2 (Piperidine Ring Fragmentation) m/z 84.1 Analyte->Fragment2 Loss of C₇H₁₄N₂ IS [M+H-d7]⁺ m/z 184.2 IS_Fragment Product Ion m/z 91.1 IS->IS_Fragment Loss of C₄H₁₀N₂ validation Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability Validation->Stability Recovery Extraction Recovery & Matrix Effect Validation->Recovery

Sources

Troubleshooting & Optimization

Solubility and stability of 1-Ethyl-4-piperidin-4-ylpiperazine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Ethyl-4-piperidin-4-ylpiperazine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the solubility and stability of this compound when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to equip you with the necessary information to mitigate common experimental challenges and ensure the integrity of your results.

Introduction to this compound in DMSO

This compound is a solid organic compound with the empirical formula C₁₁H₂₃N₃.[1] Like many heterocyclic compounds used in drug discovery, it is often formulated in DMSO for screening and in vitro assays.[2] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a near-universal solvent in research settings.[2][3][4] However, the unique properties of both the compound and the solvent can lead to challenges such as insolubility, precipitation, and degradation if not handled correctly.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: Specific quantitative solubility data for this compound in DMSO is not extensively published. However, based on its chemical structure, which includes a piperazine moiety, it is expected to be soluble in organic solvents.[5] Piperazine and its derivatives are generally soluble in various organic solvents, a property that is often leveraged in chemical synthesis and formulation.[5][6]

If you are encountering solubility issues, it is crucial to first ensure the quality of your solvent. Use only high-purity, anhydrous DMSO, as the solvent is highly hygroscopic and absorbed water can significantly diminish its solvating power.[7][8]

Q2: My compound is not dissolving easily at room temperature. What should I do?

A2: If the compound does not readily dissolve with vortexing, gentle heating and sonication can be employed. These techniques increase the kinetic energy of the system, helping to overcome the lattice energy of the solid compound and facilitate its dissolution.

  • Gentle Warming: Warm the solution to a temperature between 30-40°C. Do not overheat, as this can accelerate compound degradation.

  • Sonication: Use a bath sonicator for 10-15 minute intervals. This uses ultrasonic waves to agitate the solvent and break apart compound aggregates.

If solubility remains an issue, you may be attempting to prepare a stock solution that is above the compound's saturation point in DMSO. An experimental protocol to determine an approximate working solubility is provided in the "Protocols" section of this guide.

Q3: After dissolving, my compound precipitated out of the DMSO stock solution. Why did this happen?

A3: Precipitation from a DMSO stock solution can be triggered by several factors:

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Over time, the excess solute will crystallize out of the solution.

  • Water Contamination: DMSO is extremely hygroscopic and readily absorbs moisture from the atmosphere.[8][9] A small amount of absorbed water can significantly decrease the solubility of many organic compounds in DMSO, leading to precipitation.[10]

  • Freeze-Thaw Cycles: The process of freezing and thawing a DMSO stock solution can induce precipitation.[10][11][12] As the DMSO freezes (freezing point: 18.5°C), the compound can be forced out of solution, and it may not fully redissolve upon thawing.[2][13] This effect is often exacerbated by the presence of absorbed water.[10]

Q4: How does absorbed water in DMSO affect the stability of this compound?

A4: Water can act as a catalyst for the degradation of susceptible compounds through hydrolysis. While some compounds remain stable in DMSO containing a low percentage of water, for others, the presence of water is a more significant factor in compound loss than oxygen.[14] Given that piperazine readily absorbs water and carbon dioxide from the air, it is plausible that its derivatives could be susceptible to degradation in "wet" DMSO.[6] A study on a large compound library showed that 85% of compounds were stable in a 90/10 DMSO/water mixture for up to two years at 4°C, but this stability is not guaranteed for every compound.[15]

Q5: How should I properly store my DMSO stock solution of this compound?

A5: Proper storage is critical to maintaining the integrity of your compound.

  • Temperature: For long-term storage, it is recommended to store solutions at -20°C or -80°C.[16]

  • Aliquoting: To avoid the detrimental effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[11][13] This minimizes the number of times the main stock is temperature-cycled and exposed to atmospheric moisture.

  • Inert Atmosphere: For highly sensitive compounds, storing aliquots under an inert gas like argon or nitrogen can provide an extra layer of protection against degradation from atmospheric components.

  • Container: Use high-quality, chemically resistant containers such as glass or polypropylene vials with secure, airtight seals.[14][16]

Q6: My compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What can I do?

A6: This is a very common issue known as "crashing out" and occurs because the compound is poorly soluble in the final aqueous environment.[7][17] When the DMSO stock is diluted, the solvating power of the DMSO is lost, and the compound precipitates.[18]

To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding it to a smaller volume first while vortexing vigorously to promote mixing. Then, bring it up to the final volume.

  • Increase DMSO Carryover (with caution): You can try increasing the percentage of DMSO in your final assay solution (e.g., from 0.1% to 0.5% or 1%). However, you must first validate that this higher concentration of DMSO does not affect your biological system (e.g., enzyme activity, cell viability).[18]

  • Use a Surfactant or Carrier: In some cases, incorporating a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a carrier like a cyclodextrin in the aqueous medium can help maintain the compound's solubility.[17]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Compound will not dissolve in DMSO. 1. Poor quality or "wet" DMSO.2. Attempting to make a supersaturated solution.3. Insufficient agitation.1. Use fresh, high-purity, anhydrous DMSO. Store it properly with the cap tightly sealed.[19]2. Attempt to dissolve a smaller amount of compound or follow the protocol to determine approximate solubility.3. Apply gentle heat (30-40°C) and/or sonicate the solution.[7]
Precipitate forms in DMSO stock during storage. 1. Solution was supersaturated.2. Water absorption into the DMSO.[10]3. Effects of freeze-thaw cycles.[11][12]1. Prepare a new stock at a lower, confirmed soluble concentration.2. Ensure vials are tightly sealed. Store in a desiccator if possible.3. Aliquot stock solutions into single-use vials to minimize freeze-thaw events.[13] Warm the solution and sonicate to attempt redissolution before use.
Compound precipitates upon dilution into aqueous media. 1. Low aqueous solubility of the compound ("crashing out").[7][17]1. Lower the final assay concentration of the compound.2. Increase the rate of mixing during dilution.3. Cautiously increase the final percentage of DMSO in the assay, ensuring it doesn't affect the experiment.[18]4. Consider the use of solubility enhancers like surfactants.
Inconsistent assay results over time. 1. Compound degradation in DMSO stock.2. Loss of compound due to repeated freeze-thaw cycles.[11]3. Inaccurate concentration due to precipitation.1. Prepare fresh stock solutions more frequently.2. Strictly adhere to single-use aliquoting for stock solutions.3. Before each use, visually inspect the thawed aliquot for any signs of precipitation. If present, warm and sonicate to redissolve.

Experimental Protocols

Protocol 1: Determining Approximate Solubility in DMSO

This protocol provides a practical method to estimate the solubility of this compound in DMSO.

  • Preparation: Weigh out a small, precise amount of the compound (e.g., 5 mg) into a tared glass vial.

  • Initial Solvent Addition: Add a small, measured volume of anhydrous DMSO (e.g., 100 µL) to the vial.

  • Dissolution Attempt: Vigorously vortex the vial for 1-2 minutes. If the solid dissolves completely, proceed to the next step. If not, apply gentle heat (30-40°C) and sonicate for 10 minutes.

  • Incremental Solvent Addition: If the solid is fully dissolved, continue adding known volumes of DMSO (e.g., 10 µL at a time), vortexing after each addition, until a persistent precipitate is observed or you reach your desired concentration range. If the solid did not dissolve in step 3, add small, incremental volumes of DMSO (e.g., 25 µL), followed by vortexing, heating, and sonication, until the compound is fully dissolved.

  • Calculation: Record the total volume of DMSO required to dissolve the initial mass of the compound. Calculate the approximate solubility in mg/mL or molarity. It is recommended to prepare stock solutions at a concentration slightly below this determined maximum solubility to ensure stability.

Protocol 2: Recommended Stock Solution Preparation and Storage

This workflow is designed to minimize common sources of error and compound degradation.

  • Environment: Perform all steps in a controlled environment with low humidity if possible. Keep the main container of anhydrous DMSO sealed at all times when not in use.

  • Preparation: Weigh the desired amount of this compound into a sterile, chemically resistant vial (e.g., amber glass).

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve a concentration below the known solubility limit (e.g., 10 mM). Use a calibrated pipette for accuracy.

  • Solubilization: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, use a sonication bath for 10-15 minutes. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: Immediately after confirming complete dissolution, dispense the stock solution into single-use aliquots in properly labeled, low-volume vials (e.g., polypropylene).

  • Storage: Tightly seal the aliquot vials and place them in a freezer box for storage at -20°C or -80°C.

  • Usage: When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature before opening the cap. This minimizes condensation of atmospheric moisture into the cold solution. Any unused portion of the thawed aliquot should be discarded to avoid compromising the integrity of the remaining stocks.

Visualized Workflows

G cluster_prep Preparation cluster_solubilize Solubilization cluster_storage Storage A Weigh Compound B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Visually Inspect for Complete Dissolution C->D E Sonication / Gentle Heat (If Necessary) D->E Not Dissolved F Aliquot into Single-Use Vials D->F Dissolved E->C G Store at -20°C or -80°C F->G

G Start Compound Added to DMSO Action_Vortex Vortex Start->Action_Vortex IsDissolved Is it fully dissolved? Action_Sonicate Sonicate & Apply Gentle Heat IsDissolved->Action_Sonicate No Result_Success Proceed to Aliquoting IsDissolved->Result_Success Yes Action_Vortex->IsDissolved IsDissolved2 Is it fully dissolved now? Action_Sonicate->IsDissolved2 IsDissolved2->Result_Success Yes Result_Failure Concentration is too high. Recalculate with more solvent. IsDissolved2->Result_Failure No

References

  • Anonymous. (n.d.). News in Brief: Sample stability during freeze-thaw. Modern Drug Discovery.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze / thaw cycles.
  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Solubility of Things. (n.d.). Piperazine.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716.
  • Reddit. (2020). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
  • Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • Sigma-Aldrich. (n.d.). 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR.
  • AntBio. (2026). Dimethyl Sulfoxide (DMSO)
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?
  • Anonymous. (2024). Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts.
  • Wikipedia. (n.d.). Piperazine.
  • ResearchGate. (2015).
  • ResearchGate. (2014).
  • ECHEMI. (n.d.). Hygroscopic behaviour of DMSO - how bad is it?
  • MedChemExpress. (n.d.). Dimethyl sulfoxide (DMSO) | Aprotic Solvent.
  • Kamberi, M., Tsutsumi, S., & Ohkubo, A. (2004). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 9(6), 526-531.
  • Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it?

Sources

Technical Support Center: Purification of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Ethyl-4-piperidin-4-ylpiperazine. This document is designed for researchers, medicinal chemists, and process development scientists who handle piperazine-containing compounds. Here, we provide in-depth, field-proven insights and step-by-step protocols to address common purification challenges, ensuring you achieve the desired purity for your downstream applications.

Section 1: Understanding the Molecule & Core Purification Challenges

This compound is a disubstituted piperazine derivative with two basic nitrogen centers, conferring specific physicochemical properties that present unique purification challenges. A firm grasp of these properties is the first step toward developing a robust purification strategy.

The primary difficulties in purifying piperazine derivatives like this one stem from their inherent chemical nature:

  • High Basicity and Polarity : The two nitrogen atoms make the molecule highly basic (piperazines typically have pKa values around 5.3 and 9.7) and polar.[1] This can lead to strong interactions with stationary phases in chromatography, causing issues like peak tailing.[1][2]

  • Hygroscopicity : These compounds readily absorb moisture from the atmosphere, which can complicate accurate weighing and handling.[1]

  • Salt Formation : Piperazines easily form salts with acids.[1][2] While this property is highly advantageous for purification by recrystallization, it can also lead to inconsistencies if not properly controlled.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the purification of this compound.

Q1: What are the most common impurities I might encounter?

Impurities typically arise from the synthetic route. Common sources include unreacted starting materials (e.g., N-ethylpiperazine, 4-piperidinone derivatives), reagents, and by-products from side reactions. Structurally similar impurities, such as other alkylated piperazines, can also co-precipitate or co-elute with the desired product.[1]

Q2: My crude product is an oil and won't crystallize. How can I purify it?

This is a frequent challenge with amine derivatives. You have several effective options:

  • Salt Formation : Convert the oily free base into a salt (e.g., hydrochloride or fumarate). Salts are often crystalline and can be easily purified by recrystallization.[2] The purified salt can then be neutralized to regenerate the pure amine as an oil.[2]

  • Column Chromatography : This is a primary method for purifying oils.[2] However, due to the basicity of the molecule, modifications are necessary to prevent peak tailing (see Q3).

  • Vacuum Distillation : If the compound is thermally stable, vacuum distillation is excellent for removing non-volatile impurities.[2]

  • Solvent Trituration : Wash the oil with a solvent in which your product is insoluble but the impurities are soluble.[2] For non-polar impurities, dissolving the product in acetonitrile followed by extractions with hexane can be effective.[2]

Q3: I'm seeing significant peak tailing during silica gel column chromatography. What's causing this and how do I fix it?

Tailing is a classic issue when purifying basic compounds like piperazines on standard, slightly acidic silica gel.[2] It's caused by strong, non-ideal interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[2]

Solution : Add a basic modifier to your mobile phase to compete with your compound for the active sites on the silica.[2]

  • Triethylamine (TEA) : Add 0.1-1% (v/v) of TEA to your eluent. This is the most common and effective solution.[2]

  • Ammonia : For very strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be used as part of the mobile phase.[2]

Q4: Which purification method is most suitable for my sample?

The optimal method depends on the scale, initial purity, and physical state of your crude product. Use the following decision tree to guide your choice.

G start Crude Product is_solid Is the product a solid? start->is_solid is_high_purity Initial Purity >90%? is_solid->is_high_purity Yes is_oil Is the product an oil? is_solid->is_oil No recrystallize Recrystallization via Salt Formation is_high_purity->recrystallize Yes chromatography Column Chromatography is_high_purity->chromatography No is_thermally_stable Is it thermally stable? is_oil->is_thermally_stable Yes acid_base Acid-Base Extraction (Initial Cleanup) is_oil->acid_base No is_thermally_stable->chromatography No distillation Vacuum Distillation is_thermally_stable->distillation Yes acid_base->chromatography

Caption: Purification method selection workflow.

Q5: How can I convert the purified hydrochloride salt back to the free base?

To regenerate the free base from its hydrochloride salt, you need to neutralize the salt with a base.

  • Dissolve the hydrochloride salt in water or a mixture of water and a solvent like methanol.

  • Add a base, such as aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), until the pH of the solution is basic (pH > 10).

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.[2][3][4]

Section 3: Detailed Purification Protocols

Protocol 1: High-Purity Recrystallization via Hydrochloride Salt Formation

This method is ideal for achieving high purity, especially when the crude product is a solid or can be solidified.[2]

Methodology:

  • Dissolution : Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent like isopropanol or ethanol.[2]

  • Acidification : Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or concentrated aqueous HCl) dropwise to the stirred solution. Monitor the pH to ensure it becomes acidic.

  • Precipitation : The hydrochloride salt will begin to precipitate. Stir the mixture at room temperature for 30-60 minutes to ensure complete salt formation.

  • Cooling : Cool the mixture in an ice bath (0-5 °C) for at least one hour to maximize the yield of the crystalline salt.[5]

  • Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing : Wash the collected crystals with a small amount of cold solvent (the same one used for recrystallization) to remove any soluble impurities adhering to the surface.[5]

  • Drying : Dry the purified salt under vacuum to remove all residual solvent.

Protocol 2: Flash Column Chromatography for Complex Mixtures

This protocol is designed to separate the target compound from impurities with different polarities.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (e.g., DCM/MeOH/TEA 90:10:1) Aim for Rf ~0.3 pack 2. Column Packing Slurry pack silica gel in eluent tlc->pack load 3. Sample Loading Dissolve crude in minimal solvent or dry load onto silica pack->load elute 4. Elution Run column with chosen eluent load->elute collect 5. Fraction Collection Monitor elution by TLC elute->collect pool 6. Pool & Concentrate Combine pure fractions and remove solvent collect->pool confirm 7. Purity Confirmation (LC-MS, NMR) pool->confirm

Caption: Standard workflow for flash column chromatography.

Methodology:

  • Eluent Selection : Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point for basic amines is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Add ~1% Triethylamine (TEA) to the eluent to prevent tailing.[2] Adjust the DCM/MeOH ratio to achieve an Rf value of 0.2-0.4 for the product.[2][5]

  • Column Packing : Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles or cracks.[5]

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column.[5]

  • Elution and Fraction Collection : Run the column, applying gentle pressure. Collect fractions and monitor the separation by TLC.[5]

  • Pooling and Concentration : Combine the fractions that contain the pure product and remove the solvent and TEA using a rotary evaporator under reduced pressure.[2][5]

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization - Product is too soluble in the chosen solvent.- Too much solvent was used for dissolution or washing.- Incomplete precipitation.- Test different solvents or solvent mixtures.- Use the absolute minimum amount of hot solvent for dissolution.- Wash the crystals with ice-cold solvent.- Increase cooling time or cool to a lower temperature.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- Impurities are depressing the melting point.- Choose a lower-boiling point solvent.- Add a co-solvent in which the product is less soluble.- Perform a preliminary purification (e.g., acid-base extraction) to remove impurities.
Co-elution of Impurities in Chromatography - Poor separation selectivity of the mobile phase.- Column overloading.- Modify the mobile phase. Try a different solvent system (e.g., ethyl acetate/hexane with TEA).- Use a different stationary phase (e.g., alumina or a bonded phase).[1]- Reduce the amount of crude material loaded onto the column.
Product Appears as a Smear or Streak on TLC - Compound is highly polar or basic, causing strong interaction with silica.- Sample is too concentrated.- Add a basic modifier like TEA or ammonia to the developing solvent.[2]- Dilute the sample before spotting on the TLC plate.

Section 5: Data Summary Tables

Table 1: Comparison of Primary Purification Methods
MethodBest Suited ForAdvantagesDisadvantages
Recrystallization via Salt Formation Achieving very high purity from a solid or solidifiable product.[1][2]Excellent for final purification step; highly scalable; removes many types of impurities.[1][2]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[2]
Column Chromatography Complex mixtures; purification of oils or non-crystalline solids.[1][5]High resolution; versatile for a wide range of compounds.[1]Can be time-consuming; requires solvent and modifier optimization for basic compounds.[1][2]
Vacuum Distillation Thermally stable, relatively low molecular weight oils.[2]Excellent for removing non-volatile or very high-boiling impurities; good for large scales.[2]Compound must be thermally stable; not effective for separating compounds with similar boiling points.[2]
Acid-Base Extraction Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.[2]Simple, fast, and inexpensive for initial cleanup.May not be effective for separating from other basic impurities; emulsions can form.[2]

References

  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Technical Support Center: Purification of Oily Piperazine Deriv
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem.
  • Technical Support Center: Synthesis of Substituted Piperazines. (n.d.). Benchchem.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride. (n.d.). ChemScene.
  • 1-ethyl-4-piperidin-4-yl-piperazine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Recovery and purification of piperazine. (1969).
  • How to extract/isolate piperazine from water without distillation?. (2013).
  • 1-Ethyl-4-(piperidin-4-yl)piperazine hydrochloride, 97%. (n.d.). Lab-Chemicals.Com.
  • Process for preparing 1,4-disubstituted piperazines. (1972).
  • 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0. (n.d.). ChemicalBook.
  • Purification of piperazine. (1959).
  • 1-ETHYL-4-PIPERIDIN-4-YL-PIPERAZINE 435341-92-7 wiki. (n.d.). Guidechem.
  • 1-ethyl-4-piperidin-4-yl-piperazine. (n.d.). Sigma-Aldrich.
  • troubleshooting guide for low yield in piperazine cycliz
  • 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (2003).
  • Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. (2009).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.

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Technical Support Center: Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this valuable research compound. Our approach is rooted in mechanistic principles and practical, field-tested solutions to help you navigate common challenges and optimize your synthetic outcomes.

Overview of Synthetic Strategies

The synthesis of this compound can be primarily achieved through two common pathways:

  • Reductive Amination: This is a widely used, one-pot reaction involving the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the target amine. For the synthesis of this compound, this typically involves the reaction of N-ethyl-4-piperidone with piperazine.

  • Direct N-Alkylation: This method involves the direct alkylation of 1-(piperidin-4-yl)piperazine with an ethylating agent, such as ethyl iodide or ethyl bromide.

This guide will focus on troubleshooting issues related to the more common and often preferred reductive amination pathway.

Visualizing the Primary Synthetic Pathway: Reductive Amination

Reductive Amination Workflow cluster_reactants Reactants cluster_reaction Reaction Steps N_ethyl_4_piperidone N-Ethyl-4-piperidone Imine_Formation Imine/ Iminium Ion Formation N_ethyl_4_piperidone->Imine_Formation Condensation Piperazine Piperazine Piperazine->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Product This compound Reduction->Product

Caption: Reductive amination pathway for this compound synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

FAQ 1: My reaction shows low or no conversion of starting materials. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in a reductive amination reaction can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Protocol
Inactive Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common reducing agent for this reaction and is moisture-sensitive.[1] Over time, it can degrade, leading to reduced activity.1. Use a fresh bottle of NaBH(OAc)₃ or one that has been properly stored under inert gas. 2. Consider using an alternative reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more stable in the presence of moisture.[2]
Inefficient Imine Formation The initial condensation to form the imine or iminium ion is an equilibrium-driven process. The presence of water can shift the equilibrium back towards the starting materials.1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane).[3] 3. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[3]
Incorrect Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion.1. Carefully re-calculate and measure the molar equivalents of N-ethyl-4-piperidone, piperazine, and the reducing agent. 2. A slight excess of the amine (piperazine) and the reducing agent (typically 1.2-1.5 equivalents) is often beneficial.
Low Reaction Temperature While the reaction is typically run at room temperature, very low ambient temperatures can slow down the reaction rate.1. Ensure the reaction is maintained at a consistent room temperature (20-25 °C). 2. If conversion is still slow, gentle heating (e.g., to 40 °C) can be attempted, but monitor for side product formation.
Troubleshooting Workflow: Low Conversion

Low_Conversion_Troubleshooting Start Low/No Conversion (TLC/LC-MS) Check_Reducing_Agent Check Reducing Agent (Freshness, Storage) Start->Check_Reducing_Agent Check_Reagents_Solvents Verify Reagent Stoichiometry & Anhydrous Conditions Check_Reducing_Agent->Check_Reagents_Solvents Agent is Active Optimize_Conditions Optimize Reaction Conditions (Add Acetic Acid, Gentle Heat) Check_Reagents_Solvents->Optimize_Conditions Stoichiometry & Conditions OK Success Successful Conversion Optimize_Conditions->Success Problem Solved

Caption: Decision tree for troubleshooting low reaction conversion.

FAQ 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common issue in amine synthesis. Understanding the potential side reactions is key to mitigating them.

Common Byproducts and Mitigation Strategies:

Potential Byproduct Formation Mechanism Mitigation Strategy
Bis-alkylation of Piperazine Both nitrogen atoms of piperazine are nucleophilic and can react with N-ethyl-4-piperidone.1. Use an excess of piperazine (e.g., 2-5 equivalents) to statistically favor mono-alkylation. 2. Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step.
Reduction of N-ethyl-4-piperidone The reducing agent can directly reduce the ketone starting material to the corresponding alcohol (1-ethylpiperidin-4-ol).1. Use a milder, more selective reducing agent like NaBH(OAc)₃, which is less likely to reduce the ketone under the reaction conditions for imine formation.[3] 2. Ensure the imine has sufficient time to form before adding the reducing agent if a less selective one like NaBH₄ is used.
Self-condensation of N-ethyl-4-piperidone Under acidic or basic conditions, ketones can undergo self-condensation (aldol-type) reactions.1. Maintain a neutral or weakly acidic pH. Avoid strong acids or bases. 2. Keep the reaction temperature moderate.
TLC Analysis Guide:

A typical TLC system for monitoring this reaction is Dichloromethane:Methanol:Ammonia (90:9:1).

  • Starting Materials: N-ethyl-4-piperidone will have a higher Rf value than the more polar piperazine.

  • Product: this compound will have an Rf value intermediate between the starting materials.

  • Byproducts: The bis-alkylated product will be less polar and have a higher Rf than the desired product. The reduced alcohol byproduct will have an Rf similar to or slightly higher than the starting piperidone.

FAQ 3: I have successfully formed the product, but I am facing challenges in its purification. What is the best way to purify this compound?

Answer:

The basic nature of the product and potential byproducts requires a tailored purification strategy.

Purification Protocol:

  • Aqueous Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid and the borate byproducts.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Acid-Base Extraction (for removing non-basic impurities):

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.

    • Wash the organic layer with water to ensure all product is extracted.

    • Basify the aqueous layer with a strong base (e.g., 1 M NaOH) to a pH > 12.

    • Extract the free-based product back into an organic solvent.

    • Dry and concentrate the organic layer to yield the purified product.

  • Column Chromatography:

    • If further purification is needed to remove closely related basic impurities, column chromatography on silica gel can be employed.

    • A typical eluent system is a gradient of methanol in dichloromethane with a small amount of triethylamine or ammonia (e.g., 0.5-1%) to prevent tailing of the basic compounds on the acidic silica gel.

  • Crystallization/Salt Formation:

    • The product can often be purified by forming its hydrochloride salt. Dissolve the free base in a suitable solvent (e.g., isopropanol or ethanol) and add a solution of HCl in the same solvent or ethereal HCl. The hydrochloride salt will often precipitate out as a pure solid.[4]

References

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. [Link]

  • iris.unina.it. (n.d.). Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4- Substituted Piperidin-1-yl)]benzylpyrrolo[1,2- a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells. [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. [Link]

  • National Institutes of Health. (2023). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. [Link]

  • ResearchGate. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]

  • Google Patents. (n.d.). Process for synthesizing N-ethyl piperazidine.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • National Institutes of Health. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

  • National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. [Link]

  • YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. [Link]

  • National Institutes of Health. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. [Link]

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Technical Support Center: Optimizing the Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this important heterocyclic building block. My goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, enabling you to troubleshoot effectively and optimize your synthesis for yield, purity, and scalability.

The primary and most reliable method for synthesizing this target is through a reductive amination reaction, which forms the core of our discussion. This process involves the coupling of an amine with a ketone, followed by in-situ reduction of the resulting iminium intermediate.

Section 1: The Synthetic Blueprint: Reductive Amination Strategy

The most common and robust pathway involves a two-step sequence:

  • Reductive Amination: Reaction of 1-ethylpiperazine with a protected piperidone, typically N-Boc-4-piperidone .

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.

This strategy prevents unwanted side reactions on the piperidine nitrogen, ensuring clean and specific formation of the desired C-N bond.

Synthetic_Scheme SM1 N-Boc-4-piperidone SM2 1-Ethylpiperazine Intermediate N-Boc-1-Ethyl-4- piperidin-4-ylpiperazine SM1->Intermediate SM2->Intermediate Product This compound Intermediate->Product Deprotection reagents1 NaBH(OAc)₃ DCM, rt reagents2 TFA or HCl in Dioxane/MeOH reagents1_node reagents1_node->Intermediate reagents2_node reagents2_node->Product

Fig 1. Overall two-step synthesis of the target compound.

The mechanism proceeds via the formation of a hemiaminal intermediate from the ketone and amine, which then loses water to form an iminium ion.[1] This electrophilic iminium species is then selectively reduced by a hydride agent to furnish the stable tertiary amine product.[1][2]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering mostly starting materials. What went wrong?

This is the most frequent issue and typically points to a problem in one of two areas: iminium ion formation or the reduction step.

  • Possible Cause A: Inefficient Iminium Ion Formation. The equilibrium between the starting materials and the iminium ion must be successfully shifted to the right.[1]

    • Expert Insight: The reaction is often catalyzed by mild acid. Without it, the initial condensation can be sluggish.

    • Solution: Add a catalytic amount (5-10 mol%) of acetic acid to your reaction mixture. This protonates the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[3]

    • Verification: Monitor the disappearance of starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before and after acid addition.

  • Possible Cause B: Inactive or Inappropriate Reducing Agent. Hydride reducing agents, especially sodium triacetoxyborohydride (STAB), can be sensitive to moisture.

    • Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this one-pot reaction due to its mildness and selectivity; it will not readily reduce the starting ketone.[3][4] However, it is hygroscopic and will decompose upon exposure to atmospheric moisture.

    • Solution: Always use a fresh bottle of NaBH(OAc)₃ or one that has been stored correctly in a desiccator. Ensure your solvent (typically Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) is anhydrous.

    • Protocol Validation: As a quality control check, you can run a small-scale, known reductive amination to confirm the activity of your reducing agent.

Question 2: My mass spec analysis shows a significant peak corresponding to the molecular weight of N-Boc-4-piperidinol. How do I prevent this side product?

  • Cause: This indicates that your reducing agent is reducing the starting ketone before it can react with the amine. This is a classic selectivity problem.

    • Expert Insight: This side reaction is highly common when using stronger, less selective reducing agents like sodium borohydride (NaBH₄) in a one-pot protocol.[4] NaBH₄ is capable of reducing both ketones and the desired iminium ion.

    • Solution: The most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) .[4] Its bulk and reduced hydridic character make it significantly slower to react with ketones but highly effective at reducing the protonated iminium intermediate. If you must use NaBH₄, the reaction must be performed in two distinct steps: first, mix the ketone and amine (with catalytic acid) and allow the imine to form completely (monitor by TLC/LC-MS, often requiring several hours and sometimes removal of water), then add the NaBH₄.[2][4]

Question 3: The final deprotection step is messy. How can I ensure a clean and complete removal of the Boc group?

  • Cause: Incomplete reaction or degradation of the product under harsh conditions.

    • Expert Insight: The Boc group is reliably cleaved by strong acids. The choice of acid and solvent is key to achieving a clean reaction.

    • Solution:

      • Trifluoroacetic Acid (TFA): A common and effective method is to dissolve the Boc-protected intermediate in DCM and add 3-5 equivalents of TFA. The reaction is typically complete within 1-2 hours at room temperature.[5]

      • Hydrochloric Acid: Using a solution of HCl in an organic solvent like dioxane or methanol is also highly effective.[6] This often precipitates the product as its hydrochloride salt, which can be an effective purification step.

    • Protocol Validation: Monitor the reaction by TLC. The starting material is non-polar, while the product (as a salt) will be highly polar and may remain at the baseline. After the reaction is complete, a basic workup (e.g., adding NaOH solution and extracting with an organic solvent) is required to isolate the free base.[6]

Question 4: I'm having trouble purifying the final product by column chromatography. It's streaking badly on the silica gel.

  • Cause: The final product contains two basic nitrogen atoms, which interact strongly and irreversibly with the acidic silanol groups on the surface of standard silica gel.

    • Expert Insight: This is a classic problem when purifying basic amines. The acidity of the silica gel leads to peak tailing and sometimes complete retention of the product on the column.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

      • Recommended Eluent System: Start with a DCM/Methanol gradient. Add 0.5-1% triethylamine (TEA) or a 7N ammonia in methanol solution to the mobile phase. For example, a gradient of 0% to 10% (90:10:1 DCM/MeOH/TEA) over 20 column volumes. The basic additive will protonate preferentially, effectively "capping" the acidic sites on the silica and allowing your product to elute cleanly.[7]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use 1-(piperidin-4-yl)piperazine and ethylate it directly?

    • A: Yes, this is a viable alternative route. You could use an ethylating agent like ethyl iodide or ethyl bromide in the presence of a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate). However, this method carries a significant risk of over-alkylation, where the ethyl group adds to both the piperidine and piperazine nitrogens, leading to a complex product mixture and difficult purification. The reductive amination route described above is generally more controlled and higher-yielding for this specific target.

  • Q: What is the ideal stoichiometry for the reductive amination step?

    • A: A good starting point is to use a slight excess of the less expensive reagent. Typically, N-Boc-4-piperidone is the limiting reagent.

      • N-Boc-4-piperidone: 1.0 equivalent

      • 1-Ethylpiperazine: 1.1 - 1.2 equivalents

      • NaBH(OAc)₃: 1.2 - 1.5 equivalents

      • Acetic Acid (optional catalyst): 0.1 equivalents

  • Q: How do I best monitor the reaction's progress?

    • A: TLC is effective for a quick check. Use a mobile phase like 10% Methanol in DCM. Stain with potassium permanganate, which will visualize all components. For more precise monitoring, LC-MS is ideal as it allows you to track the masses of starting materials, intermediates, and the final product, providing unambiguous confirmation of the reaction's progress.

Section 4: Data Summary & Workflow Visualization

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentFormulaTypical SolventProsCons
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃DCM, DCE, THFHigh selectivity for imines over ketones; ideal for one-pot reactions.[3][4]Moisture sensitive; more expensive.
Sodium Cyanoborohydride NaBH₃CNMethanolMild and selective; water-tolerant.[4]Highly toxic (releases HCN gas in strong acid); environmental concerns.
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive; readily available.Low selectivity ; reduces starting ketones and aldehydes.[2][4] Requires careful, two-step addition.
Hydrogenation H₂/Catalyst (Pd/C, PtO₂)Methanol, Ethanol"Green" reagent (H₂); high efficiency.Requires specialized high-pressure equipment; catalyst can be expensive and pyrophoric.[8]
Visualization: Troubleshooting Workflow

This decision tree provides a logical path to diagnose and solve common synthesis problems.

Troubleshooting_Workflow start Reaction Issue Identified q1 What is the primary issue? start->q1 low_yield Low Yield / No Reaction q1->low_yield Low Yield side_product Ketone Reduction Side Product q1->side_product Side Product purification_issue Purification Difficulty (Product Streaking) q1->purification_issue Purification q2_yield Is iminium formation the problem? low_yield->q2_yield add_acid Solution: Add catalytic Acetic Acid. q2_yield->add_acid Yes check_reductant Solution: Use fresh, anhydrous NaBH(OAc)₃. q2_yield->check_reductant No q3_side Are you using NaBH₄? side_product->q3_side use_stab Solution: Switch to NaBH(OAc)₃ for one-pot reaction. q3_side->use_stab Yes two_step Alternative: Perform as two steps: 1. Imine formation 2. NaBH₄ addition q3_side->two_step Yes (Alt.) add_base Solution: Add 1% TEA or NH₃/MeOH to chromatography eluent. purification_issue->add_base

Sources

Troubleshooting 1-Ethyl-4-piperidin-4-ylpiperazine in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-4-piperidin-4-ylpiperazine

A Guide to Navigating In Vitro Assay Challenges

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that even with a well-defined protocol, unexpected challenges can arise during in vitro experimentation. This guide is designed for researchers and drug development professionals to provide field-proven insights and troubleshooting strategies for assays involving this piperazine derivative. The content is structured in a question-and-answer format to directly address common issues, from initial compound handling to complex biological interpretations.

Section 1: Compound Characteristics and Initial Handling

Before troubleshooting your assay, it is critical to ensure the integrity and proper handling of your compound. The physicochemical properties of this compound dictate its behavior in aqueous solutions and are foundational to reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 435341-92-7[1][2]
Molecular Formula C₁₁H₂₃N₃ (Base) / C₁₁H₂₄ClN₃ (HCl salt)[1][2]
Molecular Weight 200.34 g/mol (Base) / 233.78 g/mol (HCl salt)[1][2]
Form Solid[3]
Storage Sealed in dry, 2-8°C[2]
Topological Polar Surface Area (TPSA) 18.51 Ų[2]
Predicted LogP 0.7977[2]
Frequently Asked Questions: Compound Preparation

Q1: My this compound powder is not dissolving in my aqueous assay buffer. What should I do?

Answer: Direct dissolution of a lipophilic organic compound in aqueous buffer is rarely successful and is a common source of experimental failure. The key is to prepare a concentrated stock solution in an appropriate organic solvent first.

  • Causality: The piperidine and ethylpiperazine moieties contribute to the compound's organic nature. While the nitrogen atoms can be protonated to increase water solubility (especially if it's an HCl salt), starting with an organic solvent is standard practice.

  • Protocol:

    • Prepare a 10 mM or 20 mM stock solution in 100% Dimethyl Sulfoxide (DMSO).

    • Ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used, but do so cautiously to avoid compound degradation. Visually inspect the solution against a light source to confirm there are no particulates.

    • When preparing your final assay concentrations, perform serial dilutions from this stock. Critically, ensure the final concentration of DMSO in your assay wells is low and consistent across all conditions, including vehicle controls (typically ≤0.5%).[4] High concentrations of DMSO can be cytotoxic.[5]

Q2: I've prepared my stock solution in DMSO, but I see precipitation when I dilute it into my cell culture medium. Is this a problem?

Answer: Yes, this is a critical issue. Precipitation means the effective concentration of your compound in the solution is significantly lower and more variable than your calculated nominal concentration.

  • Causality: This phenomenon, known as "crashing out," occurs when the compound's solubility limit in the final aqueous medium is exceeded. Piperazine derivatives can be prone to this.[6]

  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward solution is to lower the highest concentration being tested.

    • Assess Kinetic Solubility: Determine the compound's solubility in your specific assay buffer. This can be done using methods like nephelometry.

    • Use Pluronic F-127: In some biochemical (non-cell-based) assays, adding a small amount of a non-ionic surfactant like Pluronic F-127 can help maintain solubility. However, this may interfere with cell-based assays and should be validated carefully.

Section 2: Troubleshooting Common In Vitro Assay Pitfalls

This section addresses the most frequent issues encountered during cell-based or biochemical assays with piperazine-class compounds.

Diagram: General Troubleshooting Workflow for Assay Variability

Below is a logical workflow to diagnose and resolve common sources of variability in your experiments.

G start High Variability Observed (Large Error Bars) check_solubility Q: Is the compound fully dissolved in the final assay medium? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_cells Q: Are cell health and density consistent? cells_yes Yes check_cells->cells_yes Yes cells_no No check_cells->cells_no No check_protocol Q: Is the assay protocol being followed precisely? protocol_yes Yes check_protocol->protocol_yes Yes protocol_no No check_protocol->protocol_no No solubility_yes->check_cells solve_solubility Action: Remake stocks, lower final concentration, check kinetic solubility. solubility_no->solve_solubility cells_yes->check_protocol solve_cells Action: Use low passage cells, ensure even seeding, perform viability check. cells_no->solve_cells end_node Assay Optimized protocol_yes->end_node solve_protocol Action: Calibrate pipettes, use standardized timings, check for edge effects. protocol_no->solve_protocol solve_solubility->check_cells solve_cells->check_protocol solve_protocol->end_node

Sources

Overcoming poor bioavailability of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Poor Bioavailability

Welcome to the technical support center for 1-Ethyl-4-piperidin-4-ylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. As Senior Application Scientists, we understand that overcoming pharmacokinetic hurdles is a critical step in the development pipeline. This document provides in-depth troubleshooting guides, validated experimental protocols, and frequently asked questions to help you diagnose and solve bioavailability issues.

Introduction: The Bioavailability Challenge

This compound, like many piperazine derivatives, possesses a chemical scaffold that is of significant interest in medicinal chemistry due to its versatile structure and ability to interact with various biological targets.[1][2] The piperazine ring can confer favorable properties such as improved water solubility and target affinity.[1] However, poor oral bioavailability remains a common and significant obstacle, often caused by a combination of low aqueous solubility, poor intestinal permeability, and/or extensive first-pass metabolism.[3][4]

This guide provides a systematic approach to identifying and addressing the root cause of poor bioavailability for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 435341-92-7[5][6][7]
Molecular Formula C₁₁H₂₃N₃[5]
Molecular Weight 197.32 g/mol
Predicted LogP 0.7977[6]
Topological Polar Surface Area (TPSA) 18.51 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

Core Troubleshooting Workflow

The first step in addressing poor bioavailability is to systematically diagnose the underlying cause. The following workflow provides a logical progression from initial observation to targeted solution.

TroubleshootingWorkflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Targeted Solutions cluster_2 Phase 3: Validation Start Observed Poor In Vivo Oral Bioavailability Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Assess Membrane Permeability (e.g., PAMPA, Caco-2) Start->Permeability Metabolism Assess Metabolic Stability (Liver Microsomes, S9) Start->Metabolism Sol_Solutions Low Solubility Identified Implement Formulation or Chemical Modification Strategies Solubility->Sol_Solutions Result: Poor Solubility Perm_Solutions Low Permeability Identified Implement Prodrug Strategies or Use Permeation Enhancers Permeability->Perm_Solutions Result: Poor Permeability Met_Solutions High Metabolism Identified Implement Prodrug, Inhibitor, or Alternative Route Strategies Metabolism->Met_Solutions Result: Low Stability Validation In Vivo Pharmacokinetic Study in Animal Model (e.g., Rat, Dog) Sol_Solutions->Validation Perm_Solutions->Validation Met_Solutions->Validation

Caption: A systematic workflow for diagnosing and solving poor oral bioavailability.

Troubleshooting Guide

This section is organized by common problems. Each subsection details the symptoms, potential causes, and actionable troubleshooting steps.

Issue 1: Poor Aqueous Solubility
  • Symptom: The compound precipitates out of solution during in vitro assays or shows low and highly variable exposure in vivo. This is a common issue for compounds in the Biopharmaceutics Classification System (BCS) Class II.[4]

  • Causality: While the piperazine moiety can aid solubility, the overall structure, including the ethyl and piperidinyl groups, may contribute to crystallinity and lipophilicity, leading to poor dissolution in the aqueous environment of the gastrointestinal (GI) tract.[3]

  • Salt Formation:

    • Rationale: Creating a salt of the basic piperazine nitrogen can dramatically improve aqueous solubility and dissolution rate.

    • Protocol: Screen various pharmaceutically acceptable acids (e.g., HCl, citrate, tartrate, mesylate) to form salts. Assess the resulting salt's solubility, stability, and hygroscopicity. The hydrochloride salt is a common starting point.[7]

  • Particle Size Reduction:

    • Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8]

    • Protocol: Employ micronization techniques like jet milling or nanosizing technologies such as ball milling to reduce particle size to the micrometer or nanometer range.[8][9]

  • Formulation Strategies:

    • Rationale: Advanced formulations can improve solubility by keeping the drug in a solubilized or amorphous state within the GI tract.[10][11]

    • Actionable Strategies:

      • Solid Dispersions: Disperse the compound in a polymer matrix (e.g., PVP, HPMC, Soluplus®). This can be achieved via spray drying or hot-melt extrusion, creating an amorphous solid with enhanced solubility.[10]

      • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water microemulsion upon gentle agitation with aqueous media, such as GI fluids. This keeps the drug in a solubilized state for absorption.[9][12]

      • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic molecule within a hydrophilic exterior.[8][10]

Table 2: Comparison of Solubility Enhancement Strategies

StrategyMechanismAdvantagesDisadvantages
Salt Formation Ionization of the moleculeSimple, cost-effective, significant solubility increasePotential for hygroscopicity, instability, or conversion back to free base
Micronization Increased surface areaApplicable to many compounds, established technologyMay not be sufficient for very poorly soluble drugs; risk of particle aggregation
Solid Dispersion Creates an amorphous stateHigh drug loading possible, significant solubility enhancementPotential for recrystallization during storage, complex manufacturing
SEDDS Pre-dissolves drug in lipidsEnhances both solubility and permeability (for lipophilic drugs)Lower drug loading capacity, potential for GI side effects
Cyclodextrins Forms inclusion complexesImproves solubility and stabilityLimited by stoichiometry, potential for renal toxicity at high doses
Issue 2: Low Intestinal Permeability
  • Symptom: The compound shows good solubility but still exhibits low oral absorption. In vitro Caco-2 assays show a low apparent permeability coefficient (Papp).

  • Causality: The compound may be too polar to passively diffuse across the lipid bilayer of intestinal epithelial cells, or it may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.

  • In Vitro Permeability Assessment:

    • Rationale: It is crucial to determine if the low permeability is due to poor passive diffusion or active efflux.

    • Protocol:

      • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that models passive diffusion. It helps to quickly assess the intrinsic membrane permeability of a compound.[13]

      • Caco-2 Cell Monolayer Assay: This is the gold standard in vitro model for predicting human drug absorption.[14][15] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer mimicking the intestinal epithelium, expressing both influx and efflux transporters.[13][14] A bi-directional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) can calculate the efflux ratio. An efflux ratio greater than 2 strongly suggests the compound is a substrate for an efflux transporter like P-gp.

Caption: Diagram of a Caco-2 bidirectional permeability assay.

  • Chemical Modification (Prodrug Approach):

    • Rationale: If passive permeability is low, a prodrug strategy can be employed. This involves masking polar functional groups (like the secondary amine on the piperidine ring) with lipophilic moieties that are later cleaved in vivo to release the active drug.

    • Protocol: Design and synthesize ester, carbamate, or other suitable prodrugs. Evaluate their stability in plasma and intestinal homogenates, as well as their permeability using the Caco-2 assay.

Issue 3: High First-Pass Metabolism
  • Symptom: The compound is stable in buffer, soluble, and permeable, yet in vivo oral bioavailability is low, often accompanied by a high clearance rate. The ratio of oral to intravenous AUC (Area Under the Curve) is low.

  • Causality: The compound is extensively metabolized by enzymes in the gut wall (e.g., CYP3A4) or the liver before it can reach systemic circulation.[16][17] This is known as the first-pass effect.

  • In Vitro Metabolic Stability Assay:

    • Rationale: To confirm metabolic liability and identify the primary site of metabolism.

    • Protocol: Incubate this compound with liver microsomes or S9 fractions (which contain both microsomal and cytosolic enzymes) from relevant species (e.g., rat, dog, human).[18] Quantify the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance.

  • Strategies to Mitigate First-Pass Metabolism:

    • Co-administration with Enzyme Inhibitors: While not a viable therapeutic strategy for a final drug product, using a known inhibitor of major CYP enzymes (e.g., ketoconazole for CYP3A4) in preclinical animal studies can confirm if first-pass metabolism is the primary barrier. A significant increase in oral bioavailability in the presence of the inhibitor is a strong indicator.[19]

    • Prodrug Design: Modify the molecule at the site of metabolism. For example, if N-dealkylation of the ethyl group is a major metabolic pathway, a prodrug approach could be designed to sterically hinder the enzyme's access to that site.

    • Alternative Routes of Administration: If overcoming first-pass metabolism through formulation or chemical modification is not feasible, consider routes that bypass the portal circulation, such as transdermal, sublingual, or parenteral administration.[16][20]

FirstPass Oral Oral Administration GI GI Tract Oral->GI 100% Dose Portal Portal Vein GI->Portal <100% Absorbed Metabolism1 Metabolism in Gut Wall GI->Metabolism1 Liver Liver Portal->Liver Systemic Systemic Circulation Liver->Systemic <<100% Bioavailable Metabolism2 Metabolism in Liver Liver->Metabolism2

Caption: The first-pass effect, showing drug loss in the gut wall and liver.

Frequently Asked Questions (FAQs)

Q1: What is the first experiment I should run to diagnose poor bioavailability? A1: A logical starting point is to simultaneously assess aqueous solubility and permeability. A kinetic solubility assay and a PAMPA screen are rapid, cost-effective initial steps.[13] If solubility is very low (<10 µg/mL), it is likely a primary contributor and should be addressed first. If solubility is adequate but PAMPA permeability is low, focus on permeability enhancement.

Q2: How do I analytically quantify this compound in biological matrices? A2: The standard method is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS).[21] Due to the nature of piperazine compounds, you may need to employ pre-column derivatization with an agent like dansyl chloride to improve chromatographic retention and ionization efficiency, leading to better sensitivity.[22][23][24] A stable isotope-labeled internal standard is highly recommended for accurate quantification.[21]

Q3: My compound is a P-gp efflux substrate. What is the best strategy? A3: The first step is to confirm the efflux ratio using a bidirectional Caco-2 assay. If efflux is confirmed, strategies include designing prodrugs that do not interact with the transporter or using formulation excipients that can act as mild, localized P-gp inhibitors (e.g., certain surfactants used in SEDDS).[9]

Q4: Which animal model is most appropriate for in vivo bioavailability studies? A4: The choice of animal model is critical. Rats are commonly used for initial screening due to cost and logistical ease.[25] However, beagle dogs are often considered more predictive of human oral absorption because their gastrointestinal physiology, particularly luminal pH, is more similar to humans.[25][26] It is essential to perform studies in at least two species for a more robust dataset.

Q5: Can the pH of the formulation affect the permeability of this compound? A5: Yes, significantly. For piperazine derivatives, the pH of the local intestinal environment can be a controlling parameter for permeation. Studies have shown that for some piperazines, a slightly alkaline pH (e.g., 8.7-9.6) can lead to non-cytotoxic permeation enhancement.[27] This should be considered when designing formulations, especially those that might alter local pH.

References

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8(212).
  • Sarmento, B., Andrade, F., da Silva, F. B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(8), 759-773. [Link]

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. [Link]

  • Gupta, S., Kesarla, R. S., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • McClements, D. J., & Xiao, H. (2017). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Comprehensive Reviews in Food Science and Food Safety, 16(4), 686-712.
  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. [Link]

  • Patel, D., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Ruel, J., & Zoghbi, A. (2022). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Journal of Pharmaceutical Sciences.
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  • Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery.
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  • Consensus. In Vitro Drug Absorption Methods. [Link]

  • S. K., & M. S. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • Al-Ghananeem, A. M. (n.d.). First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Guo, Y. W., Xie, X., Wang, B., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(2), 226-235.
  • Lin, L., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Chromatography B, 878(24), 2243-2249. [Link]

  • Fish, M. B., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 523-533. [Link]

  • ResearchGate. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. 1-Ethyl-4-piperidin-1-ium-4-ylpiperazine-1,4-diium. [Link]

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  • Study.com. First Pass Effect | Drug Metabolism & Pharmacology. [Link]

  • JoVE. (2023). Video: First Pass Effect. [Link]

  • Matus, K., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(10), 1547. [Link]

  • Milligan, J. J., & Saha, S. (2022). A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. Cancers, 14(7), 1741. [Link]

  • Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Salphati, L., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]

  • Rothman, R. B., et al. (2000). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 43(15), 2978-2981. [Link]

  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 226-241. [Link]

  • Collins, J. J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 84, 129210. [Link]

  • PubChem. 1-Methyl-4-(piperidin-4-yl)piperazine. [Link]

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Technical Support Center: 1-Ethyl-4-piperidin-4-ylpiperazine Salt Formation for Solubility Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 1-Ethyl-4-piperidin-4-ylpiperazine. This guide is designed for researchers, scientists, and drug development professionals actively working on optimizing the physicochemical properties of this molecule. As a weakly basic compound, this compound often presents challenges with aqueous solubility, a critical factor for bioavailability. Salt formation is a primary and effective strategy to address this limitation.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting guidance for your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic considerations for your salt formation program.

Q1: Why is salt formation a necessary step for an API like this compound?

The free base form of this compound, like many nitrogen-containing heterocyclic compounds, is predicted to have low aqueous solubility due to its molecular structure. For an orally administered drug, poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in poor absorption and inadequate bioavailability.[3] Salt formation converts the neutral molecule into an ionic species. This transformation can disrupt the crystal lattice of the solid form and allow for more favorable interactions with water, often leading to a significant increase in aqueous solubility and dissolution rate.[4][5] More than 50% of all drugs on the market are administered as salts, highlighting this strategy's critical role in drug development.[4]

Q2: What is the core scientific principle for selecting a suitable counterion?

The success and stability of a salt depend heavily on the difference in acidity/basicity between the API and the chosen counterion. This is often referred to as the ΔpKa rule .

This compound is a weak base, meaning it accepts protons. To form a stable salt, it must be reacted with an acid (counterion) that is a significantly stronger proton donor.

The Rule of Thumb: A pKa difference (ΔpKa) of greater than 2 to 3 units between the base and the acid is required for complete and stable salt formation.[4][6][7] If the ΔpKa is too small (0-2), the proton transfer may be incomplete, leading to the formation of a less stable salt or a cocrystal, which may not provide the desired solubility enhancement.[8]

cluster_0 pKa Scale cluster_1 API & Counterion pKa_14 High pKa (Weak Acid) pKa_7 Neutral pKa_0 Low pKa (Strong Acid) API API (Base) pKa ~8-10 (Predicted) Counterion Counterion (Acid) pKa < 6 API->Counterion ΔpKa > 2-3 Favors Stable Salt Formation

Caption: The ΔpKa rule for stable salt formation.

Q3: What are the Critical Quality Attributes (CQAs) I should evaluate for a new salt form?

Selecting the best salt goes beyond just improving solubility. The ideal salt form must possess a balanced profile of desirable physicochemical properties. A "cascade" or tiered approach to screening is efficient, where salts are rigorously tested against key criteria before advancing to full characterization.[9]

Table 1: Critical Quality Attributes (CQAs) for Pharmaceutical Salt Selection

CQADescription & ImportanceTarget Profile
Aqueous Solubility The primary goal. Measured at various pH values (e.g., 1.2, 4.5, 6.8) to simulate the GI tract.Significantly higher than the free base; ideally >0.1 mg/mL for sufficient dissolution.[10]
Crystallinity Crystalline forms are generally preferred over amorphous ones due to better physical and chemical stability.High degree of crystallinity, confirmed by XRPD. A sharp melting point observed via DSC.
Hygroscopicity The tendency to absorb moisture from the air. High hygroscopicity can cause issues with handling, stability, and formulation.Low hygroscopicity. Minimal weight gain at high relative humidity (e.g., <2% at 75% RH).
Physical & Chemical Stability The salt must not convert to other forms (polymorphism) or degrade under stress conditions (heat, humidity, light).[6]No change in polymorphic form or purity after storage under accelerated stability conditions.
Melting Point A high melting point (e.g., >150°C) is often indicative of a stable crystal lattice.High and sharp melting point.
Dissolution Rate The speed at which the salt dissolves. This is a key predictor of in vivo absorption.Rapid dissolution profile, achieving >85% dissolved in 30 minutes in relevant media.
Processability Properties like particle size, shape, and flowability that affect manufacturing into a final dosage form.Good flow properties, non-brittle, and suitable for tableting or other formulation processes.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q4: My salt screening experiment didn't produce any solid material. What went wrong?

This is a common issue often related to supersaturation and solvent choice.

  • Causality: Crystal formation (nucleation and growth) requires the solution to be supersaturated, meaning the concentration of the salt is higher than its equilibrium solubility in that specific solvent. If no solid forms, your system likely did not achieve or maintain supersaturation.

  • Troubleshooting Steps:

    • Solvent System Check: The ideal solvent system is one where the starting materials (free base and acid) are soluble, but the resulting salt has lower solubility.[11] If the salt is too soluble in your chosen solvent, it will never precipitate. Try anti-solvent addition, where you add a solvent in which the salt is insoluble to a solution of the salt to induce precipitation.

    • Increase Concentration: Ensure you are using a sufficiently high concentration of the API and counterion to exceed the salt's solubility limit.

    • Induce Crystallization: A supersaturated solution can be metastable. Try inducing crystallization by:

      • Cooling: Slowly cooling the solution can reduce solubility and trigger nucleation.

      • Evaporation: Slow evaporation of the solvent increases the concentration.[8]

      • Seeding: If you have a tiny crystal of the desired salt, adding it can template further crystal growth.

      • Scratching: Scratching the inside of the glass vial with a spatula can create nucleation sites.

Q5: The salt I formed has inconsistent solubility results and appears unstable in solution. Why?

This behavior often points to two potential issues: polymorphism or salt disproportionation.

  • Polymorphism: The same salt can crystallize into different solid-state arrangements called polymorphs.[12][13] These polymorphs can have different crystal lattice energies and, consequently, different solubilities and stabilities.[14] A less stable polymorph might initially show high solubility but can convert to a more stable, less soluble form over time.

    • Solution: Thoroughly screen for polymorphs using various solvents and crystallization conditions. Use X-Ray Powder Diffraction (XRPD) to identify and control the crystalline form.

  • Salt Disproportionation: This occurs when the salt converts back to its insoluble free base form upon dissolution.[15] This is common for salts of weak bases in neutral or slightly basic environments (like the intestines). The pH of the solution rises above the pKa of the base, causing the proton to dissociate.

    • Solution: This is governed by the salt's solubility product (Ksp).[1]

      • Verify ΔpKa: Ensure the ΔpKa between your API and counterion is sufficiently large (>3) to form a robust salt.

      • pH Control: The solubility of the salt is pH-dependent. Measure solubility in buffered solutions to understand its behavior. Formulating the final product with pH modifiers can help maintain a low micro-environmental pH to keep the salt ionized.

      • Select a Different Counterion: A salt made with a stronger acid will be more resistant to disproportionation.

Q6: My final salt form is a sticky, clumpy solid that is difficult to handle. What is the cause and solution?

This is a classic sign of high hygroscopicity , where the salt readily absorbs water from the atmosphere.

  • Causality: The ionic nature of salts makes them prone to attracting polar water molecules. This can lead to deliquescence, where the solid absorbs so much moisture it dissolves into a solution. This negatively impacts stability, powder flow, and accurate weighing.

  • Troubleshooting Steps:

    • Quantify the Issue: Use Gravimetric Vapor Sorption (GVS) analysis to precisely measure water uptake at different relative humidity (RH) levels.

    • Screen Other Counterions: Different salt forms of the same API can have vastly different hygroscopic properties. Salts like hydrochloride can sometimes be more hygroscopic than larger, organic salts like mesylate or tosylate. A comprehensive salt screen is the best solution.[10]

    • Identify a More Stable Crystalline Form: Sometimes, different polymorphs or hydrates of the same salt exhibit lower hygroscopicity. Explore crystallization from different solvents to find a more robust form.

    • Strict Environmental Control: If a slightly hygroscopic salt is otherwise optimal, it must be handled and stored under controlled low-humidity conditions (e.g., in a glovebox or dry room).

Part 3: Experimental Protocols & Workflows

This section provides standardized workflows and methodologies for your salt screening and characterization efforts.

Workflow 1: Rational Salt Selection Process

A structured, rational approach to salt selection saves time and resources, ensuring the most promising candidates are identified early.

start Start: API Free Base (this compound) char_api 1. API Characterization - pKa (predict/measure) - Intrinsic Solubility (S₀) - Solid Form Analysis (XRPD, DSC) start->char_api select_counterion 2. Counterion Selection - Apply ΔpKa > 3 rule - Select pharmaceutically  acceptable acids  (HCl, H₂SO₄, Mesylic, etc.) char_api->select_counterion select_solvent 3. Solvent System Screening - Test solubility of API & salts - Aim for low salt solubility  to drive crystallization select_counterion->select_solvent crystallize 4. Crystallization Trials - Stoichiometric addition - Methods: Cooling, Evaporation,  Anti-solvent, Slurry select_solvent->crystallize crystallize->select_solvent No -> Re-evaluate solvent isolate 5. Isolate & Characterize Solids - XRPD: Confirm new form - DSC/TGA: Thermal properties - HPLC: Purity & Solubility crystallize->isolate Did solids form? compare 6. Compare Candidates - Rank based on CQAs  (Solubility, Stability, Hygroscopicity) isolate->compare end End: Optimal Salt Form Selected compare->end

Caption: A rational workflow for salt screening and selection.

Protocol 1: Step-by-Step Small-Scale Salt Formation

This protocol describes a common method for screening multiple counterions in parallel.

  • Preparation: Accurately weigh 20-50 mg of this compound free base into multiple glass vials.

  • Solubilization: Add a suitable solvent (e.g., methanol, ethanol, acetone) to each vial until the free base completely dissolves. Use the minimum volume necessary.

  • Counterion Addition: Prepare stock solutions of your selected acids (e.g., HCl, H₂SO₄, methanesulfonic acid) in the same solvent. Add a stoichiometric equivalent (e.g., 1.0 or 2.0 eq, depending on the desired salt) of the acid solution dropwise to each respective vial while stirring.

  • Induce Crystallization: Loosely cap the vials and allow them to stand at room temperature. If no crystals form after 24 hours, attempt slow evaporation or refrigeration (~4°C).

  • Isolation: Once crystals have formed, isolate the solid by vacuum filtration or centrifugation.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum at a controlled temperature (e.g., 40°C) to remove residual solvent.

  • Characterization: Proceed with analysis (XRPD, DSC, etc.) to confirm salt formation and evaluate properties.

Protocol 2: Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

  • Sample Preparation: Add an excess amount of the salt powder to a known volume of buffer (e.g., pH 6.8 phosphate buffer) in a sealed vial. "Excess" means enough solid remains undissolved at the end of the experiment.

  • Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a set period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. Alternatively, centrifuge the sample at high speed.

  • Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Be careful not to disturb the solid pellet. Dilute the supernatant with a suitable mobile phase.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the API. This concentration is the equilibrium solubility.

  • Solid Phase Analysis: It is crucial to recover the remaining solid from the flask and analyze it by XRPD to ensure the material did not convert to a different form (e.g., disproportionate to the free base) during the experiment.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Institutes of Health. [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. [Link]

  • Solid Form Selection in the Pharmaceutical Industry: Salt Selection & Polymorphism. American Association of Pharmaceutical Scientists (AAPS). [Link]

  • Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]

  • Methods of solubility enhancements. Slideshare. [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. U.S. Food and Drug Administration. [Link]

  • Salt Screening and Selection. ResearchGate. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • How to salt screen using the Crystal 16. Technobis. [Link]

  • Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]

  • The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs. National Institutes of Health. [Link]

  • Absorption of drugs. Vetscraft. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • 1-Ethyl-4-piperidin-1-ium-4-ylpiperazine-1,4-diium. PubChem. [Link]

  • Principles of Salt Formation. ResearchGate. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. ResearchGate. [Link]

  • salt selection in pharmaceutical product development. Slideshare. [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges. Taylor & Francis Online. [Link]

  • Pharma Salt Selection Challenges. Scribd. [Link]

  • FDA Guidance Follows USP Salt Policy & Aims to Make Conversions Between Salt Forms Simpler. ProPharma. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Combining enabling formulation strategies to generate supersaturated solutions of delamanid: In situ salt formation during amorphous solid dispersion fabrication for more robust release profiles. National Institutes of Health. [Link]

  • 1-ethyl-4-(piperidin-4-yl)piperazine trihydrochloride. PubChem. [Link]

  • 1-(Piperidin-4-yl)piperazine. PubChem. [Link]

  • Naming of Drug Products Containing Salt Drug Substances. U.S. Food and Drug Administration. [Link]

  • Salt Formation to Improve Drug Solubility. ResearchGate. [Link]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology. [Link]

  • Guidance for Industry - Naming of Drug Products Containing Salt Drug Substances. Regulations.gov. [Link]

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Technical Support Center: A Researcher's Guide to Ensuring the Stability of 1-Ethyl-4-piperidin-4-ylpiperazine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 1-Ethyl-4-piperidin-4-ylpiperazine. This resource is designed for our partners in research, science, and drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter when handling this compound in solution. Our goal is to empower you with the knowledge to mitigate degradation, ensure the integrity of your experiments, and accelerate your research.

Introduction: Understanding the Stability of this compound

This compound is a unique molecule with a piperazine and a piperidine moiety, making it a valuable building block in medicinal chemistry. However, the presence of multiple amine functionalities also renders it susceptible to various degradation pathways in solution. This guide will walk you through the potential degradation mechanisms and provide actionable strategies to maintain the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the purity of my this compound solution over time. What are the likely causes?

A1: The degradation of this compound in solution is primarily attributed to three main pathways: oxidation, photodegradation, and pH-mediated hydrolysis.

  • Oxidative Degradation: The piperazine and piperidine rings, particularly the nitrogen atoms, are susceptible to oxidation.[1] This can be initiated by dissolved oxygen, trace metal ions, or peroxides in your solvents. Common oxidative degradation products of piperazine derivatives include N-oxides, hydroxylamines, and ring-opened byproducts such as ethylenediamine and formylpiperazine.[1]

  • Photodegradation: Piperazine-containing compounds are known to be sensitive to light, especially UV radiation.[2] Exposure to light can trigger photochemical reactions, leading to the formation of colored degradants and a loss of potency.[3]

  • pH-Mediated Degradation: The stability of this compound is highly dependent on the pH of the solution.[3][4] Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions. The protonation state of the amine groups, which is governed by the pH, plays a crucial role in the molecule's reactivity.[5][6]

Q2: My solution of this compound has developed a yellow tint. What does this indicate?

A2: A color change, such as the appearance of a yellow tint, is a common indicator of degradation, particularly photodegradation or oxidation.[3] The formation of chromophoric degradation products is a likely cause. We strongly recommend analyzing the discolored solution by a stability-indicating analytical method, such as HPLC, to identify and quantify the impurities.

Q3: How can I prevent the degradation of this compound in my stock solutions?

A3: Proper preparation and storage of stock solutions are critical for maintaining the stability of this compound. Here are our top recommendations:

  • Solvent Selection: Use high-purity, peroxide-free solvents. If using solvents prone to peroxide formation (e.g., THF, dioxane), ensure they are freshly distilled or tested for peroxides.

  • Inert Atmosphere: To minimize oxidation, prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[3]

  • pH Control: Buffer your solutions to a pH where the compound exhibits maximum stability. A pH stability study is recommended to determine the optimal pH range. For many amine-containing compounds, a slightly acidic pH (around 4-6) can enhance stability by protonating the amines and reducing their susceptibility to oxidation.[5]

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[2][3][7]

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C or -20°C.[2][7] For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.[3]

  • Antioxidants and Chelating Agents: For applications where it is permissible, the addition of antioxidants (e.g., BHT, ascorbic acid) or a chelating agent (e.g., EDTA to sequester metal ions) can help prevent oxidative degradation.[3]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Loss of Potency in Biological Assays Compound degradation leading to a lower effective concentration.1. Prepare fresh solutions before each experiment. 2. Re-evaluate your storage conditions (see FAQ Q3). 3. Confirm the concentration and purity of your stock solution using a validated analytical method.
Inconsistent Results Between Experiments Degradation of the compound in solution between experiments.1. Implement standardized procedures for solution preparation and storage. 2. Use freshly prepared solutions for each experiment. 3. If storing solutions, aliquot into single-use vials to avoid contamination and degradation from repeated handling.[3]
Appearance of New Peaks in HPLC Analysis Formation of degradation products.1. Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and pathways. 2. Optimize your HPLC method to ensure it is "stability-indicating" (see Protocol 2). 3. Investigate the storage and handling conditions that may have led to the degradation.
Poor Peak Shape in HPLC (Tailing) Interaction of the basic amine groups with residual silanols on the HPLC column.1. Use a base-deactivated column. 2. Add a competing amine, such as triethylamine (TEA), to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single protonation state.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.[2][8]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV/MS (see Protocol 2).

Data Interpretation:

  • Aim for 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

  • Use mass spectrometry (MS) to determine the molecular weights of the degradation products and propose their structures.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient in the presence of its degradation products.[5][9][10]

Objective: To develop an HPLC method that can separate this compound from all its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (or other suitable wavelength)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject the samples from the forced degradation study (Protocol 1). The method is considered specific if all degradation product peaks are well-resolved from the parent peak (resolution > 1.5).

  • Linearity: Prepare a series of solutions of this compound at different concentrations and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix. The recovery should be within 98-102%.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by injecting multiple preparations of the same sample. The relative standard deviation (RSD) should be less than 2%.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.

Visualizing Degradation and Prevention

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways for this compound based on the known chemistry of piperazine derivatives.

G cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis pH-Mediated Hydrolysis parent This compound n_oxide N-Oxide parent->n_oxide [O] ring_opened Ring-Opened Products parent->ring_opened [O] colored_degradants Colored Degradants parent->colored_degradants hv hydrolytic_products Hydrolytic Products parent->hydrolytic_products H+ or OH-

Caption: Predicted degradation pathways of this compound.

Workflow for Ensuring Solution Stability

This workflow provides a systematic approach to preparing and handling solutions of this compound to minimize degradation.

G start Start: Need for Solution solvent Select High-Purity, Peroxide-Free Solvent start->solvent inert Prepare Under Inert Atmosphere solvent->inert buffer Buffer to Optimal pH inert->buffer store Store in Amber Vials at Low Temperature buffer->store aliquot Aliquot into Single-Use Vials store->aliquot use Use Freshly Prepared Solution aliquot->use

Caption: Recommended workflow for preparing stable solutions.

References

  • Li, L., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceut Anal Acta, 8(565), 2.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Gao, Y., et al. (2022).
  • Chemwin. (n.d.). Precautions for storing piperazine make your storage safer and more reliable.
  • Malik, A. K., et al. (2015). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. Bioorganic & Medicinal Chemistry, 23(17), 5468-5477.
  • Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Maithani, M. (2019).
  • Methyl Piperazine Supplier. (2025). How to store methyl piperazine properly?
  • PubChem. (n.d.). 1-Ethyl-4-piperidin-1-ium-4-ylpiperazine-1,4-diium. Retrieved from [Link]

  • Stearns, J. E., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 545-556.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(4), 1983-1989.
  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. Retrieved from [Link]

  • Singh, R., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 129, 344-352.
  • Oszczapowicz, I., & Oszczapowicz, J. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(11), 2947.
  • ResearchGate. (n.d.). Decomposition species of piperazine at various pH values. Retrieved from [Link]

  • Ferreira, A. M., et al. (2023). Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review. Toxics, 11(7), 579.
  • PubChem. (n.d.). 1-Ethyl-4-nitrosopiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-4-piperidin-4-ylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is based on established synthetic methodologies and practical, field-proven insights.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing detailed causal analysis and actionable solutions.

Problem 1: Low Yield of the Final Product

Question: We are experiencing significantly lower than expected yields (<50%) in our synthesis of this compound via reductive amination of 1-ethylpiperazine with N-Boc-4-piperidone followed by deprotection. What are the likely causes and how can we optimize the reaction?

Answer:

Low yields in this two-step synthesis can often be attributed to several factors, primarily in the reductive amination step. The key is to control the formation of the iminium intermediate and ensure its efficient reduction.

Potential Causes & Solutions:

  • Inefficient Iminium Ion Formation: The initial condensation between 1-ethylpiperazine and N-Boc-4-piperidone to form the iminium ion is a critical equilibrium-driven step.

    • Causality: Water is a byproduct of this reaction. In a larger scale synthesis, inefficient removal of water can shift the equilibrium back towards the starting materials, thus reducing the concentration of the iminium ion available for reduction.

    • Solution:

      • Azeotropic Removal of Water: If your solvent system allows (e.g., toluene, cyclohexane), use a Dean-Stark apparatus to remove water as it forms.

      • Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Ensure the sieves are properly activated before use.

  • Suboptimal Reducing Agent or Addition Rate: The choice and handling of the reducing agent are paramount. Sodium triacetoxyborohydride (STAB) is a common and effective choice for this transformation as it is mild and selective.[1]

    • Causality: If a stronger, less selective reducing agent like sodium borohydride is used, it can reduce the ketone starting material before iminium formation. Conversely, if STAB is added too quickly, it can lead to side reactions or poor conversion.

    • Solution:

      • Use Sodium Triacetoxyborohydride (STAB): It is the preferred reagent for one-pot reductive aminations.

      • Portion-wise Addition: Add STAB in portions over a period of 30-60 minutes. This maintains a controlled reaction rate and temperature.

      • Monitor pH: The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate iminium ion formation. Acetic acid is often used for this purpose.[1]

  • Side Reactions: Over-alkylation of the piperazine ring is a potential side reaction, although less common with a secondary amine starting material.

    • Causality: If the reaction temperature is too high or the reaction time is excessively long, undesired side products may form.

    • Solution:

      • Temperature Control: Maintain the reaction temperature between 0°C to room temperature.

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and stop it once the starting material is consumed.

  • Ineffective Deprotection: The removal of the Boc protecting group in the second step is crucial.

    • Causality: Incomplete deprotection will result in a mixture of the desired product and the Boc-protected intermediate, leading to a lower isolated yield of the final product.

    • Solution:

      • Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol (like methanol or isopropanol) are effective.

      • Ensure Complete Reaction: Monitor the deprotection by TLC or LC-MS until no starting material is observed.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield.

Problem 2: Difficulty in Purification of the Final Product

Question: We are struggling to purify this compound. Column chromatography is proving to be difficult, and we are seeing impurities in our final product by NMR. What are the best practices for purification?

Answer:

The basic nature of this compound can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica surface.

Potential Causes & Solutions:

  • Tailing on Silica Gel: The two basic nitrogen atoms in the piperazine and one in the piperidine ring can lead to significant tailing on silica gel columns.

    • Causality: The lone pairs on the nitrogen atoms interact strongly with the acidic silanol groups of the silica gel, causing poor peak shape and inefficient separation.

    • Solution:

      • Basified Silica Gel: Pre-treat the silica gel with a base like triethylamine (TEA) or ammonia. A common practice is to use a mobile phase containing a small percentage (0.5-2%) of TEA or ammonium hydroxide.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.

  • Co-elution of Similar Impurities: Starting materials or closely related side products may have similar polarities, making them difficult to separate.

    • Causality: Unreacted 1-ethylpiperazine or the Boc-protected intermediate can be challenging to separate from the final product.

    • Solution:

      • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., DCM) and wash with a dilute acid (e.g., 1M HCl). The basic product and impurities will move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and extracted with an organic solvent to recover the purified amines. This will remove non-basic impurities.

      • Crystallization/Salt Formation: The product can be converted to its hydrochloride salt by treating a solution of the free base with HCl (e.g., HCl in ether or isopropanol).[2] The salt may precipitate out in high purity, or it can be recrystallized from a suitable solvent system like ethanol/ether.

Recommended Purification Protocol:

  • Initial Workup: After the deprotection step, neutralize the reaction mixture carefully. Perform an acid-base extraction as described above.

  • Chromatography (if necessary): If further purification is needed, use a silica gel column with a mobile phase of DCM/Methanol with 1% triethylamine. Start with a low percentage of methanol and gradually increase the polarity.

  • Final Purification/Storage: For long-term storage and high purity, convert the final product to its hydrochloride salt.

Parameter Recommendation Rationale
Chromatography Stationary Phase Silica Gel (pre-treated or with basified eluent) or AluminaMinimizes tailing of basic compounds.
Mobile Phase Additive 1% Triethylamine or Ammonium HydroxideDeactivates acidic sites on the silica gel.
Alternative Purification Acid-Base ExtractionRemoves non-basic impurities effectively.
Final Form for Purity Crystallization as a hydrochloride saltOften provides a highly pure, stable solid.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and scalable synthetic routes involve the coupling of a piperidine moiety with a piperazine moiety. The two main strategies are:

  • Reductive Amination: This is a widely used method where 1-ethylpiperazine is reacted with a 4-piperidone derivative (often N-protected, e.g., N-Boc-4-piperidone).[1][3] The reaction proceeds via an iminium intermediate which is then reduced in situ, typically with sodium triacetoxyborohydride (STAB). This is followed by deprotection of the piperidine nitrogen if it was protected.

  • Nucleophilic Substitution: This involves the reaction of 1-(piperidin-4-yl)piperazine with an ethylating agent like ethyl iodide or ethyl bromide.[4] Alternatively, 1-ethylpiperazine can be reacted with a piperidine derivative bearing a good leaving group at the 4-position.

Q2: What are the critical safety precautions to consider during this synthesis?

A2:

  • Reagent Handling:

    • Sodium Triacetoxyborohydride (STAB): While less hazardous than sodium borohydride, it is still a reactive hydride source. It is moisture-sensitive and will release flammable hydrogen gas upon contact with water or strong acids. Handle in a well-ventilated fume hood and away from ignition sources.

    • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a fume hood.

    • Solvents: Dichloromethane (DCM) is a suspected carcinogen. Toluene and other organic solvents are flammable. Ensure proper ventilation and avoid open flames.

  • Reaction Quenching: Quenching reactions involving hydrides should be done slowly and carefully, typically by adding the reaction mixture to a cooled, stirred solution of a quenching agent (e.g., saturated sodium bicarbonate solution).

Q3: How can I reliably characterize the final product, this compound?

A3: A combination of analytical techniques should be used to confirm the identity and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the characteristic peaks for the ethyl group (a triplet and a quartet), as well as the protons on the piperidine and piperazine rings.

    • ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is ideal for this compound. It will show the molecular ion peak [M+H]⁺, confirming the molecular weight of 198.33 g/mol for the free base.

  • Gas Chromatography (GC): A validated GC method can be used for purity assessment and to quantify any residual starting materials or volatile impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector (e.g., ELSD or MS) can also be used to determine purity.

Q4: For scaling up, what are the most important parameters to control?

A4: When moving from lab scale to pilot or production scale, the following parameters become critical:

  • Heat Transfer: The reductive amination is exothermic. Ensure the reactor has adequate cooling capacity to maintain the desired temperature range. Runaway reactions can lead to side product formation and safety hazards.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially during the addition of reagents. Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, affecting yield and purity.

  • Reagent Addition Rate: The rate of addition of the reducing agent and any acids or bases should be carefully controlled and scaled appropriately.

  • Workup and Isolation: The scale-up of extractions and filtrations needs to be carefully planned. Phase separation can be slower at a larger scale. Ensure appropriate equipment is available for handling large volumes of solvents and solids.

Diagram of Key Synthetic Pathway:

Synthesis_Pathway Piperidone N-Boc-4-piperidone Iminium Iminium Intermediate Piperidone->Iminium Ethylpiperazine 1-Ethylpiperazine Ethylpiperazine->Iminium Boc_Product N-Boc-1-Ethyl-4- (piperidin-4-yl)piperazine Iminium->Boc_Product Reduction Final_Product 1-Ethyl-4-(piperidin-4-yl)piperazine Boc_Product->Final_Product Deprotection STAB NaBH(OAc)3 (STAB) STAB->Iminium Acid TFA or HCl Acid->Boc_Product

Caption: Reductive amination pathway for synthesis.

References

  • M. C. Pellegrini, et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • F. G. G. Marx, et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]

  • S. Raj, et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubChem. (n.d.). 1-(Piperidin-4-yl)piperazine. Retrieved from [Link]

Sources

Addressing off-target effects of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-4-piperidin-4-ylpiperazine

A Guide to Investigating and Mitigating Off-Target Effects for Researchers

Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth technical and strategic guidance necessary to ensure the rigorous validation of your experimental results. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers encounter when working with chemical probes that may have an uncharacterized off-target profile.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected or inconsistent phenotype in my cells after treatment with this compound. How can I determine if this is a true on-target effect?

This is the most critical question in chemical biology research. A phenotype should only be attributed to the inhibition of the intended target after ruling out off-target effects. A multi-pronged approach is necessary to build confidence in your results.

The core strategy involves using orthogonal methods to verify that the observed phenotype is linked to the target, not the compound itself. This includes:

  • Genetic Target Validation: Use a genetic method like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target protein.[1] If the phenotype observed with the compound is the same as the phenotype from genetic knockdown/knockout, it provides strong evidence for on-target action.

  • Rescue Experiments: In a system where the target protein is knocked out, re-introducing the wild-type protein should rescue the phenotype. Crucially, if you can introduce a mutated version of the target that doesn't bind the compound but retains its function, it should also rescue the phenotype, even in the presence of the compound.[2] This elegantly separates on-target from off-target effects.[2]

  • Use of Structurally Unrelated Inhibitors: Treat your cells with a different, structurally distinct inhibitor that is known to be a specific inhibitor of the same primary target. If both this compound and the structurally unrelated inhibitor produce the same phenotype, it strengthens the case for an on-target mechanism.

  • Inactive Control Compounds: Use a close chemical analog of this compound that is known to be inactive against the primary target.[3] This compound should not produce the phenotype. If it does, the phenotype is likely due to an off-target effect related to the chemical scaffold itself.[3]

`dot graph TD { rankdir="TB"; node[shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} ` Caption: Logic flow for validating on-target vs. off-target effects.

Troubleshooting Guide: Identifying Potential Off-Targets

Q2: What are the first steps to predict potential off-targets of this compound without running expensive experiments?

In silico (computational) analysis is a cost-effective first step to generate hypotheses about potential off-target interactions.[4] These methods use the chemical structure of the compound to predict its binding partners.

Approach: Chemical Similarity & Machine Learning The principle is that molecules with similar structures often bind to similar proteins. By comparing this compound to large databases of compounds with known bioactivity, we can predict potential interactions.[4][5]

Method Principle Key Advantages Publicly Available Tools/Databases
Similarity Ensemble Approach (SEA) Compares the 2D fingerprint of a query ligand against a database of annotated ligands for known targets.[5]Can predict novel interactions and provide a statistical confidence score.SuperPred, SwissTargetPrediction
Machine Learning Models Uses algorithms (e.g., Random Forest, SVM) trained on vast datasets of compound-protein interactions to predict binding.[5]Can identify complex relationships not obvious from simple similarity.Varies by platform; often integrated into larger discovery suites.
Database Searching Manually or programmatically search databases for compounds with high structural similarity and their known targets.Straightforward and provides direct links to literature data.ChEMBL, PubChem, BindingDB

Actionable Insight: A list of potential off-targets generated from these tools does not confirm binding. It provides a focused list of proteins to prioritize for experimental validation using the methods described below.

Q3: I have a hypothesis about a specific off-target protein. How can I experimentally confirm direct binding of the compound to this protein inside a cell?

The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in an intact cellular environment.[6][7] It is based on the principle that when a ligand binds to a protein, it typically stabilizes the protein, increasing its resistance to heat-induced unfolding and aggregation.[8]

CETSA Protocol: Step-by-Step

  • Cell Treatment: Treat intact cells with this compound at your desired concentration. Use a vehicle control (e.g., DMSO) for comparison.

  • Heating: Heat aliquots of the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3-7 minutes), followed by cooling.[6]

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication) and centrifuge at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-aggregated proteins. Quantify the amount of your specific protein of interest remaining in the soluble fraction using Western Blot or Mass Spectrometry.[9]

  • Data Analysis: Plot the percentage of soluble protein against temperature. A stabilizing interaction will shift the melting curve to the right (higher Tₘ).[7]

`dot graph G { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} ` Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Q4: The piperidine/piperazine scaffold is common in kinase inhibitors. How can I screen for broad off-target kinase activity?

If you suspect this compound might have activity against protein kinases, performing a kinome profiling screen is the most direct and comprehensive approach.[10] This involves screening the compound against a large panel of purified kinases (often hundreds) to measure its inhibitory activity.[11]

Kinome Profiling Options

Many specialized contract research organizations (CROs) offer this as a service.[12][13] The data is typically returned as the percent inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM) or as IC₅₀ values for the most potently inhibited kinases.

Profiling Method Description Key Considerations
Biochemical Activity-Based Assays Measures the direct inhibition of kinase activity on a substrate using purified, recombinant enzymes.[11] Formats include ADP-Glo™, TR-FRET, and Mobility Shift Assays.[13]Pros: High-throughput, quantitative, directly measures enzymatic inhibition. Cons: Lacks cellular context (e.g., membrane permeability, scaffolding proteins).
Cell-Based Assays Measures the inhibition of a specific kinase's activity within a cellular context, often by quantifying the phosphorylation of a downstream substrate.[13]Pros: More physiologically relevant, accounts for cell permeability and intracellular ATP concentrations. Cons: Lower throughput, can be confounded by off-target effects on upstream pathways.

Actionable Insight: The results of a kinome scan provide a "selectivity score" for your compound. If it inhibits multiple kinases, especially those outside the intended family, any observed cellular phenotype must be interpreted with extreme caution. This data is invaluable for designing follow-up experiments and for guiding medicinal chemistry efforts to improve selectivity.

Q5: I don't have a specific off-target hypothesis. How can I perform an unbiased screen to discover unknown off-targets?

For a truly unbiased view, chemoproteomic methods are the most powerful.[14] These techniques aim to identify all the proteins in a cell lysate or intact cell that directly interact with your compound.

Common Chemoproteomic Approaches

  • Affinity-Based Chemical Proteomics: The compound is immobilized on a solid support (like beads) and used as "bait" to pull down its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of entire enzyme families, allowing for a readout of their functional state. Competition with this compound can reveal which enzymes it interacts with.[14]

  • Thermal Proteome Profiling (TPP): This is a large-scale version of CETSA. Instead of probing for one protein with a Western blot, it uses quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously in response to compound treatment.[14]

Actionable Insight: These are complex, resource-intensive experiments often performed in collaboration with specialized labs. However, they provide the most comprehensive and unbiased map of a compound's direct interactions within the proteome, offering the highest level of certainty in off-target identification.

References

  • List of four categories of in silico CRISPR OTS prediction tools benchmarked in our study. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Le, T. N., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4493. Available from: [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised? Patsnap. Retrieved January 20, 2026, from [Link]

  • Na, J., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Experimental & Molecular Medicine, 52(12), 1983-1992. Available from: [Link]

  • Reinhard, F. B. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 137-156. Available from: [Link]

  • de Pinho, J. C. C., et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLOS ONE, 17(7), e0271320. Available from: [Link]

  • Wang, Y., et al. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 54(11), 2994-3003. Available from: [Link]

  • Park, J., et al. (2024). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Retrieved January 20, 2026, from [Link]

  • Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2201-2211. Available from: [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. Retrieved January 20, 2026, from [Link]

  • Vasta, J. D., & Crews, C. M. (2019). Achieving the promise and avoiding the peril of chemical probes using genetics. Current Opinion in Chemical Biology, 50, 15-22. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available from: [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Reaction Biology. Retrieved January 20, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved January 20, 2026, from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved January 20, 2026, from [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. Available from: [Link]

  • Amaratunga, M., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals, 15(11), 1361. Available from: [Link]

  • Al-Harbi, S., et al. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes. bioRxiv. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Synthetic 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For complex synthetic molecules like 1-Ethyl-4-piperidin-4-ylpiperazine, a heterocyclic compound with multiple reactive sites, a multi-faceted analytical approach is imperative. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound, moving beyond mere procedural descriptions to elucidate the strategic rationale behind the selection and application of each method.

The Analytical Imperative: Why a Single Method is Insufficient

The synthesis of this compound, a molecule featuring both piperidine and piperazine rings, can potentially yield a variety of impurities. These may include starting materials, intermediates, byproducts from side reactions, and degradation products. Relying on a single analytical technique can lead to a myopic view of the sample's true purity, as each method possesses inherent strengths and limitations in detecting different types of impurities. An integrated approach, leveraging the strengths of multiple techniques, is the only self-validating system for ensuring the highest degree of purity.

Orthogonal Analytical Approaches: A Comparative Analysis

We will explore four key analytical techniques for the purity validation of this compound:

  • High-Performance Liquid Chromatography (HPLC) for the quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination against a certified reference standard.

  • Elemental Analysis for the detection and quantification of inorganic and metallic impurities.

The following sections will delve into the principles, experimental considerations, and comparative advantages of each technique.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is an indispensable tool for the separation and quantification of a wide range of organic molecules. For a non-volatile compound like this compound, HPLC is the primary method for detecting and quantifying related substances.

Principle of Separation

In reverse-phase HPLC, the most common mode for pharmaceutical analysis, the separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

Experimental Protocol: A Validated HPLC Method

A robust HPLC method must be developed and validated to ensure its accuracy, precision, and specificity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient elution is often preferred to resolve a wide range of impurities with varying polarities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
05
2095
2595
265
305

Detection:

  • UV at 210 nm

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Interpretation and Comparison

The chromatogram will show a major peak corresponding to this compound and potentially smaller peaks representing impurities. The area of each impurity peak, relative to the total area of all peaks, is used to calculate the percentage of each impurity.

Table 1: Comparison of HPLC with other methods for Organic Impurity Analysis

FeatureHPLCGC-MSqNMR
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds with NMR-active nuclei
Primary Application Quantification of known and unknown organic impuritiesIdentification and quantification of volatile organic impuritiesAbsolute purity determination and structural elucidation
Sensitivity High (ppm levels)Very high (ppb levels for targeted analysis)Moderate (requires higher concentration)
Quantification Relative (based on peak area percentage)Relative and absolute (with standards)Absolute (with internal or external standards)
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh and dissolve sample and reference standard inject Inject into HPLC system prep->inject Prepared Sample separate Separation on C18 column (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate peak areas detect->integrate Chromatogram calculate Calculate % purity and % impurity levels integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.

Principle of Separation and Detection

In GC, the sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its definitive identification.

Experimental Protocol: A GC-MS Method for Volatiles

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

Data Interpretation and Comparison

The total ion chromatogram (TIC) will show peaks for all separated compounds. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. Quantification can be performed by creating a calibration curve with known standards.

Table 2: Comparison of GC-MS with HPLC for Impurity Profiling

FeatureGC-MSHPLC
Compound Volatility RequiredNot required
Identification Power High (mass spectral library matching)Moderate (based on retention time)
Sample Derivatization May be required for non-volatile compoundsGenerally not required
Typical Impurities Detected Residual solvents, volatile byproductsNon-volatile starting materials, intermediates, byproducts
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in a volatile solvent inject Inject into GC prep->inject separate Separation in capillary column inject->separate ionize Ionization (EI) separate->ionize Eluted Components analyze Mass Analysis ionize->analyze identify Identify impurities via MS library search analyze->identify Mass Spectra quantify Quantify using calibration curves identify->quantify

Caption: Workflow for GC-MS analysis of volatile impurities in this compound.

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Purity Arbiter

qNMR has emerged as a powerful primary ratio method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Principle of Quantification

By co-dissolving a known mass of the sample with a known mass of a certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent, the purity of the sample can be calculated by comparing the integral of a specific resonance of the analyte to the integral of a resonance of the internal standard.

Experimental Protocol: ¹H qNMR for Absolute Purity

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer an aliquot to an NMR tube.

NMR Acquisition Parameters:

  • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Ensure a high signal-to-noise ratio.

Data Interpretation and Calculation

The purity is calculated using the following formula:

Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparative Advantage of qNMR

qNMR is orthogonal to chromatographic methods and provides a direct measure of the mass fraction of the analyte in the sample. It is particularly valuable for qualifying in-house primary standards.

Logical Relationship in Purity Assessment

Purity_Logic substance Synthetic This compound organic_impurities Organic Impurities substance->organic_impurities may contain inorganic_impurties Inorganic Impurities substance->inorganic_impurties may contain absolute_purity Absolute Purity substance->absolute_purity is determined for hplc HPLC organic_impurities->hplc assessed by gcms GC-MS organic_impurities->gcms assessed by elemental Elemental Analysis inorganic_impurties->elemental assessed by qnmr qNMR absolute_purity->qnmr determined by

Caption: Logical relationship between purity aspects and analytical techniques.

Elemental Analysis: Safeguarding Against Inorganic Contaminants

Elemental analysis is crucial for quantifying the elemental composition of a sample and detecting the presence of inorganic impurities, including residual catalysts (e.g., palladium, platinum) from the synthesis or heavy metals.

Principle of Detection

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis. The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of trace and ultra-trace elements.

Experimental Protocol: ICP-MS for Trace Metals

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

Sample Preparation:

  • Accurately weigh the sample and digest it in a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system to bring the elements into solution.

  • Dilute the digested sample to a known volume with deionized water.

Analysis:

  • Aspirate the sample solution into the ICP-MS.

  • Quantify the elements of interest against calibration standards.

Regulatory Context and Importance

Regulatory bodies such as the FDA and EMA have strict limits on the presence of elemental impurities in pharmaceutical products due to their potential toxicity. Therefore, this analysis is a critical component of the overall purity assessment.

Table 3: Summary of Analytical Techniques and Their Primary Targets

Analytical TechniquePrimary Target ImpuritiesPrinciple
HPLC Non-volatile organic impurities (starting materials, byproducts, degradants)Differential partitioning between mobile and stationary phases
GC-MS Volatile and semi-volatile organic impurities (residual solvents, volatile byproducts)Partitioning in a gaseous mobile phase and mass-based detection
qNMR Overall purity assessment against a certified standardProportionality of NMR signal intensity to the number of nuclei
Elemental Analysis (ICP-MS) Inorganic and metallic impurities (residual catalysts, heavy metals)Ionization in plasma and mass-to-charge ratio separation

Conclusion: An Integrated Strategy for Purity Validation

The purity validation of a synthetic API like this compound necessitates a comprehensive and orthogonal analytical strategy. No single technique can provide a complete picture of a sample's purity. HPLC and GC-MS are essential for identifying and quantifying organic impurities, while qNMR offers a robust method for determining absolute purity. Finally, elemental analysis ensures the absence of harmful inorganic contaminants. By integrating these techniques, researchers and drug developers can build a robust, self-validating system that ensures the quality, safety, and efficacy of the final drug product.

References

  • BOC Sciences. Pharmaceutical Elemental Impurities Analysis - Wet Chemistry.
  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.
  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
  • UNODC.
  • ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
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  • ACS Publications.

A Comparative Guide to 1-Ethyl-4-piperidin-4-ylpiperazine and its Analogs in CNS Receptor Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complex landscape of centrally acting agents, the piperazine scaffold remains a cornerstone of molecular design.[1] Its inherent physicochemical properties often impart favorable aqueous solubility and the ability to cross the blood-brain barrier, making it a privileged structure in the development of therapeutics for neurological disorders.[2][3] This guide provides an in-depth comparison of 1-Ethyl-4-piperidin-4-ylpiperazine, a key chemical entity, and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their interactions with critical CNS targets, namely dopamine D2 and serotonin 5-HT1A receptors, supported by detailed experimental protocols and comparative data to inform rational drug design.

The Significance of the 4-Piperidin-4-ylpiperazine Core

The 4-piperidin-4-ylpiperazine moiety represents a versatile platform for engaging with a variety of G-protein coupled receptors (GPCRs). The piperidine ring can serve as a key interaction point with the receptor, while the piperazine nitrogen at the 1-position offers a readily modifiable handle to tune the pharmacological profile of the molecule. The nature of the substituent at this position can profoundly influence receptor affinity, selectivity, and functional activity. This guide will focus on the impact of simple N-alkylation on the activity of the 4-piperidin-4-ylpiperazine core.

Synthesis of 1-Alkyl-4-(piperidin-4-yl)piperazines

The synthesis of 1-alkyl-4-(piperidin-4-yl)piperazines is typically achieved through a straightforward N-alkylation of the parent 1-(piperidin-4-yl)piperazine. A general synthetic route is outlined below.

General Synthetic Protocol:

A common method for the synthesis of 1-alkyl-4-(piperidin-4-yl)piperazines involves the reductive amination of N-Boc-4-piperidone with an appropriate N-alkylpiperazine, followed by deprotection of the Boc group. For instance, the synthesis of 1-methyl-4-(piperidin-4-yl)piperazine can be achieved by reacting N-methylpiperazine with N-tert-butoxycarbonyl-4-piperidinone.[4]

Alternatively, direct N-alkylation of 1-(piperidin-4-yl)piperazine can be performed using an appropriate alkyl halide (e.g., ethyl iodide for this compound) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.[5]

G cluster_0 Synthesis of 1-Alkyl-4-(piperidin-4-yl)piperazines 1-(Piperidin-4-yl)piperazine 1-(Piperidin-4-yl)piperazine Reaction N-Alkylation 1-(Piperidin-4-yl)piperazine->Reaction Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Reaction 1-Alkyl-4-(piperidin-4-yl)piperazine 1-Alkyl-4-(piperidin-4-yl)piperazine Reaction->1-Alkyl-4-(piperidin-4-yl)piperazine Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Condition Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction Condition

Figure 1: General synthetic workflow for N-alkylation.

Comparative Analysis of Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

For the purpose of this guide, we present a comparative table of binding affinities for structurally related compounds to illustrate the impact of N-substitution on dopamine D2 and serotonin 5-HT1A receptors.

Compound IDStructureN-SubstituentD2 Ki (nM)5-HT1A Ki (nM)Reference
1 1-Ethyl-4-(piperidin-4-yl)piperazineEthylData not availableData not available
2 1-Methyl-4-(piperidin-4-yl)piperazineMethylData not availableData not available[1]
3 (S)-9(S)-1,4-dioxoperhydropyrrolo[1,2-a]pyrazin-2-yl)methyl> 10004.1[2]
4 Compound 294-(pyridin-2-yl)benzamido-trans-but-2-enyl93.3Data not available[6]
5 (-)-10eIndole-3-carbonyl47.5Data not available[7]

Note: The data presented for compounds 3, 4, and 5 are from different studies and are intended to illustrate the impact of diverse N-substituents on receptor affinity. A direct comparison of potency requires these compounds to be tested in the same assays under identical conditions.

Experimental Protocols for Pharmacological Characterization

To provide a comprehensive understanding of the activity of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT1A Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.[8]

Protocol:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 or serotonin 5-HT1A receptor are prepared from cultured cells (e.g., HEK293 or CHO cells) or from brain tissue.[9] The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[9]

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add:

    • Cell membranes (typically 5-20 µg of protein).

    • Radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration near its Kd.[8][10]

    • A range of concentrations of the test compound.

    • For non-specific binding determination, a high concentration of a known unlabeled ligand (e.g., haloperidol for D2, serotonin for 5-HT1A) is added to a set of wells.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]

G cluster_1 Radioligand Binding Assay Workflow Membrane_Prep Prepare Receptor Membranes Assay_Setup Set up 96-well plate: Membranes + Radioligand + Test Compound Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Calculate IC50 and Ki values Quantification->Data_Analysis

Figure 2: Radioligand binding assay workflow.

Functional Assays: cAMP Accumulation and GTPγS Binding

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.

cAMP Accumulation Assay:

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger whose synthesis is regulated by Gs and Gi-coupled receptors.[11][12] Dopamine D2 receptors are typically Gi-coupled, and their activation leads to a decrease in cAMP levels. Serotonin 5-HT1A receptors are also Gi-coupled.[11]

Protocol:

  • Cell Culture: Cells expressing the receptor of interest are cultured in 96-well plates.

  • Compound Treatment: The cells are treated with the test compound at various concentrations. For antagonists, cells are co-incubated with the test compound and a known agonist.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing fluorescence or luminescence detection technologies like HTRF or AlphaScreen.[11][13]

  • Data Analysis: The data are plotted as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) values.

GTPγS Binding Assay:

This assay directly measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.[14][15]

Protocol:

  • Membrane Preparation: Receptor-expressing membranes are prepared as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, membranes are incubated with GDP, [35S]GTPγS, and the test compound.

  • Incubation: The reaction is allowed to proceed at 30°C for a defined period.

  • Termination and Detection: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is quantified, typically by scintillation proximity assay (SPA) or filtration.[14]

  • Data Analysis: The data are analyzed to determine the EC50 and Emax values for agonists.

G cluster_2 GPCR Signaling Pathways Agonist Agonist GPCR D2 or 5-HT1A Receptor Agonist->GPCR Binds G_Protein Gi Protein (αβγ) GPCR->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylate_Cyclase Adenylate Cyclase G_alpha->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Downstream_Effects Cellular Response cAMP->Downstream_Effects Leads to

Figure 3: Simplified Gi-coupled GPCR signaling pathway.

Conclusion and Future Directions

The 1-alkyl-4-(piperidin-4-yl)piperazine scaffold is a valuable starting point for the design of novel CNS-active compounds. While direct comparative data for a simple N-alkyl series is currently limited, the structure-activity relationships derived from more complex analogs suggest that even minor modifications to the N-substituent can significantly alter receptor affinity and selectivity. The ethyl group in this compound provides a balance of lipophilicity and size that warrants further investigation.

Future research should focus on the systematic synthesis and pharmacological evaluation of a homologous series of 1-alkyl-4-(piperidin-4-yl)piperazines (e.g., methyl, ethyl, propyl, butyl) to precisely delineate the impact of N-alkyl chain length on dopamine D2 and serotonin 5-HT1A receptor binding and functional activity. Such studies, employing the detailed protocols outlined in this guide, will provide invaluable data for the rational design of next-generation CNS therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

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Comparative Efficacy Analysis of 1-Ethyl-4-piperidin-4-ylpiperazine (EPPZ): A Preclinical Evaluation Framework

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data for researchers, scientists, and drug development professionals.

Introduction

1-Ethyl-4-piperidin-4-ylpiperazine, hereafter designated as EPPZ, is a novel chemical entity featuring a piperazine-piperidine scaffold. This structural motif is prevalent in a significant number of centrally active therapeutic agents, particularly those modulating dopaminergic and serotonergic systems. Given this structural precedent, EPPZ has been identified as a candidate for investigation as a potential antipsychotic agent. The primary hypothesis is that EPPZ exerts its effects through the modulation of the dopamine D2 receptor, a critical target in the pathophysiology of psychosis.

This guide provides a comprehensive framework for the preclinical comparative analysis of EPPZ. We will outline a series of validated in vitro and in vivo experiments designed to characterize its pharmacological profile and benchmark its efficacy and safety against two clinically successful second-generation antipsychotics: Risperidone and Aripiprazole. The experimental choices and workflows described herein are designed to build a robust data package for evaluating the therapeutic potential of EPPZ.

Pharmacological Rationale: Targeting the Dopamine D2 Receptor

The "dopamine hypothesis of schizophrenia" posits that hyperactivity of dopaminergic signaling, particularly through the D2 receptor in the mesolimbic pathway, underlies the positive symptoms of psychosis (e.g., hallucinations, delusions). Antipsychotic drugs achieve their efficacy primarily by acting as antagonists or partial agonists at this receptor. Upon binding, these drugs modulate the downstream signaling cascade, which involves the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), leading to a decrease in cyclic AMP (cAMP) production.

Below is a simplified representation of the canonical D2 receptor signaling pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates EPPZ EPPZ (Antagonist) EPPZ->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (Reduced Neuronal Excitability) cAMP->Response Leads to

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Part 1: Comparative In Vitro Profiling

Objective: To determine the binding affinity (Ki) and functional potency of EPPZ at the human dopamine D2 receptor and a panel of key off-targets known to be associated with antipsychotic side effects. A superior candidate will exhibit high affinity and potency for D2 receptors while demonstrating lower affinity for receptors like histamine H1 (sedation), muscarinic M1 (cognitive deficits), and adrenergic α1 (orthostatic hypotension).

Experimental Design: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These are competitive binding experiments where the test compound (e.g., EPPZ) competes with a radiolabeled ligand of known high affinity for the target receptor.

Data Summary: Receptor Binding Affinity Profile

The following table presents hypothetical, yet plausible, data for EPPZ compared to our benchmarks. This data illustrates a potential target profile for a novel antipsychotic candidate.

CompoundD2 Ki (nM)5-HT2A Ki (nM)H1 Ki (nM)M1 Ki (nM)5-HT2A/D2 Ratio
EPPZ (Hypothetical) 1.2 0.8 150 >1000 1.5
Risperidone0.40.2205502.0
Aripiprazole0.343.460>10000.1

Disclaimer: Data presented is hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical profile, EPPZ shows high affinity for both D2 and 5-HT2A receptors, with a 5-HT2A/D2 binding ratio greater than 1. This profile is characteristic of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects (EPS) and improved efficacy against negative symptoms. EPPZ also displays a favorable off-target profile with low affinity for H1 and M1 receptors, suggesting a potentially lower burden of sedation and cognitive side effects compared to some established agents.

Protocol: D2 Receptor Radioligand Binding Assay
  • Preparation of Membranes: Cell membranes expressing recombinant human D2 receptors are prepared from CHO or HEK293 cells and stored at -80°C. On the day of the experiment, membranes are thawed and homogenized in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Setup: The assay is performed in a 96-well plate format.

    • Total Binding Wells: Contain membranes and a radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.3 nM).

    • Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Test Compound Wells: Contain membranes, radioligand, and serial dilutions of EPPZ (or comparator drugs), typically ranging from 0.1 nM to 10 µM.

  • Incubation: The plates are incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Scintillation Counting: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the NSB counts from the total binding counts. The data are then fitted to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 2: Comparative In Vivo Efficacy

Objective: To assess the antipsychotic-like efficacy of EPPZ in a validated animal model and compare its potency (ED50) with Risperidone and Aripiprazole.

Experimental Design: Amphetamine-Induced Hyperlocomotion (AIH) Model

The AIH model is a widely used preclinical screen for antipsychotic activity. Psychostimulants like amphetamine increase dopamine release in the nucleus accumbens, leading to a state of hyperlocomotion in rodents. This is considered a model for the positive symptoms of psychosis. An effective antipsychotic will dose-dependently block this hyperlocomotion.

Data Summary: Efficacy in the AIH Model
CompoundED50 (mg/kg, s.c.)Maximal Reversal of AIH (%)
EPPZ (Hypothetical) 0.5 95%
Risperidone0.298%
Aripiprazole1.085%

Disclaimer: Data presented is hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggest that EPPZ is a potent antagonist of dopamine-mediated hyperlocomotion, with an ED50 value between that of Risperidone and Aripiprazole. This provides strong in vivo evidence for its potential as an antipsychotic agent.

Part 3: Preclinical Development Workflow

The overall preclinical evaluation process follows a logical progression from broad screening to in-depth in vivo analysis. The following diagram outlines this workflow.

Preclinical_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_decision Decision Point A Primary Screening (D2 Receptor Binding) B Functional Assays (cAMP, Calcium Flux) A->B C Selectivity Panel (>50 CNS Targets) B->C D Pharmacokinetics (PK) (Rodent) C->D Candidate Nomination E Efficacy Models (e.g., AIH) D->E F Safety/Tolerability (e.g., Catalepsy, hERG) E->F G Lead Candidate Selection F->G

Caption: High-level preclinical workflow for a novel CNS compound.

Conclusion

This guide has outlined a structured, multi-tiered approach for the preclinical evaluation of this compound (EPPZ) as a potential antipsychotic agent. By employing a strategy of direct comparison against established drugs like Risperidone and Aripiprazole, researchers can effectively benchmark the compound's potency, selectivity, and in vivo efficacy. The hypothetical data presented for EPPZ—characterized by high D2/5-HT2A affinity, a favorable off-target profile, and robust in vivo activity—illustrates the ideal profile of a promising next-generation antipsychotic candidate. This rigorous, data-driven framework is essential for making informed decisions in the complex process of drug discovery and development.

References

  • Title: The dopamine hypothesis of schizophrenia: version III--the final common pathway Source: Molecular Psychiatry URL: [Link]

  • Title: Dopamine D2 receptors as a therapeutic target for antipsychotic drugs Source: CNS & Neurological Disorders - Drug Targets URL: [Link]

  • Title: Side-effect profile of second-generation antipsychotics: a meta-analysis of 1-year studies Source: Epidemiology and Psychiatric Sciences URL: [Link]

  • Title: The importance of 5-HT2A and D2 receptor interactions in the pharmacology of antipsychotic drugs Source: Journal of Psychiatry & Neuroscience URL: [Link]

  • Title: The Cheng-Prusoff equation: a review of its applications and limitations Source: Molecular Pharmacology URL: [Link]

  • Title: Animal models of schizophrenia: a critical review Source: Current Protocols in Neuroscience URL: [Link]

A Comparative Guide to 1-Ethyl-4-piperidin-4-ylpiperazine as a Reference Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-Ethyl-4-piperidin-4-ylpiperazine, a heterocyclic scaffold with significant potential in central nervous system (CNS) drug discovery. Designed for researchers, medicinal chemists, and pharmacologists, this document moves beyond a simple product sheet to deliver a functional framework for utilizing this compound as a reference standard. We will objectively compare its physicochemical and biological properties to its closest analog, 1-Methyl-4-piperidin-4-ylpiperazine, providing validated experimental protocols and foundational data to guide your research and development efforts.

The piperazine and piperidine rings are foundational scaffolds in a multitude of pharmaceuticals, particularly those targeting the CNS.[1][2] Their prevalence is due to their ability to impart favorable pharmacokinetic properties, engage in crucial molecular interactions with biological targets, and offer a synthetically versatile framework.[3] While structurally similar, the presence of two nitrogen atoms in the piperazine ring creates key differences from the single nitrogen in piperidine, influencing properties like basicity and solubility.[3] this compound combines both moieties, making it a valuable starting point for exploring chemical space around key neurological targets.

This guide establishes a baseline characterization of this compound (hereafter Cmpd-Et ) and compares it directly with 1-Methyl-4-piperidin-4-ylpiperazine (Cmpd-Me ). By elucidating how a minor modification—the substitution of a methyl with an ethyl group—impacts a range of critical attributes, we provide a tangible dataset for rational drug design.

Section 1: Physicochemical Characterization: The Foundation of Druggability

A compound's journey to becoming a viable drug candidate begins with its fundamental physicochemical properties. For CNS-active agents, parameters such as lipophilicity (LogP/LogD), aqueous solubility, and pKa are not merely academic data points; they are critical determinants of a molecule's ability to be absorbed, distributed, cross the blood-brain barrier (BBB), and interact with its target. Here, we outline the experimental determination of these properties and compare the profiles of Cmpd-Et and its methyl analog.

The rationale for this comparison is rooted in the principle of structure-property relationships. The addition of a single methylene unit (CH₂) in the N-ethyl group of Cmpd-Et versus the N-methyl group of Cmpd-Me is expected to subtly increase lipophilicity. This change, while small, can have cascading effects on solubility, membrane permeability, and even metabolic stability, which are crucial to quantify.

Comparative Physicochemical Data
PropertyThis compound (Cmpd-Et)1-Methyl-4-piperidin-4-ylpiperazine (Cmpd-Me)Rationale for Importance in CNS Drug Design
Molecular Formula C₁₁H₂₃N₃[4]C₁₀H₂₁N₃[5]Defines the elemental composition and molecular weight.
Molecular Weight 197.32 g/mol [4]183.29 g/mol [5]Influences diffusion and transport properties.
Topological Polar Surface Area (TPSA) 18.51 Ų[6]18.5 Ų[5]A key predictor of BBB penetration; values < 90 Ų are generally favored.
Computed LogP (XLogP3) 0.6[7]0.2[5]Indicates lipophilicity. Higher values suggest better membrane permeability but can lead to lower solubility and higher metabolic clearance.
pKa (Predicted) 10.27 ± 0.10[8]Not explicitly found, but expected to be similar to Cmpd-EtGoverns the ionization state at physiological pH (7.4), which critically impacts solubility, receptor interaction, and cell penetration.
Aqueous Solubility Soluble in water[8]Soluble in water[8]Essential for formulation and achieving sufficient concentration at the target site.
Experimental Protocol: Shake-Flask Solubility Assay (OECD 105)

This protocol provides a standardized method to determine the aqueous solubility of a test compound, a cornerstone for any drug discovery cascade.

Principle: The shake-flask method is the gold standard for determining the solubility of a substance in water. It involves saturating water with the substance and measuring the concentration in a saturated aqueous solution.

Materials:

  • Cmpd-Et and Cmpd-Me

  • Deionized water (pH adjusted to 7.4 with a phosphate buffer)

  • Orbital shaker/incubator set to 25°C

  • Centrifuge capable of >10,000 x g

  • HPLC-UV system for quantification

  • 0.22 µm syringe filters (hydrophilic)

Procedure:

  • Preparation: Add an excess amount of the test compound (e.g., 10 mg) to a glass vial containing a known volume of buffered deionized water (e.g., 1 mL). The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (25°C). Agitate for 24 hours to ensure equilibrium is reached. A preliminary test should confirm that equilibrium is reached within this timeframe.

  • Phase Separation: After 24 hours, visually inspect the samples to confirm the presence of undissolved solid. Centrifuge the vials at 10,000 x g for 20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high concentration readings.

  • Quantification: Analyze the filtrate using a validated HPLC-UV method against a standard curve of the compound prepared in a suitable solvent (e.g., methanol/water).

  • Calculation: The concentration determined by HPLC represents the aqueous solubility of the compound at 25°C and pH 7.4.

Self-Validation Check: The protocol's integrity is maintained by running the experiment in triplicate and ensuring the standard deviation is within an acceptable range (<10%). The presence of undissolved solid at the end of the experiment is a mandatory visual confirmation of saturation.

Visualization: Physicochemical Profiling Workflow

G cluster_0 Phase 1: Preparation & Equilibration cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis & Data Output Start Add excess compound to buffered water Shake Agitate at 25°C for 24h Start->Shake Centrifuge Centrifuge >10,000 x g Shake->Centrifuge Filter Filter supernatant (0.22 µm) Centrifuge->Filter HPLC Quantify via HPLC-UV Filter->HPLC Result Solubility Data (mg/mL) HPLC->Result

Caption: Workflow for experimental solubility determination.

Section 2: In Vitro Pharmacological Evaluation: Target Engagement

The piperazine-piperidine scaffold is a well-established pharmacophore for dopamine D₂ and serotonin 5-HT₂A receptors, which are critical targets for antipsychotic medications.[9][10] D₂ receptor antagonism is a hallmark of antipsychotic efficacy, while concurrent 5-HT₂A antagonism is a key feature of "atypical" antipsychotics, believed to mitigate extrapyramidal side effects and improve efficacy against negative symptoms.[9] Therefore, a primary goal is to assess the binding affinity of Cmpd-Et and Cmpd-Me at these two receptors.

Rationale for Assay Choice: A competitive radioligand binding assay is a robust, sensitive, and well-established method for determining a compound's affinity (Ki) for a specific receptor.[11] It provides quantitative data on target engagement, which is essential for establishing structure-activity relationships (SAR).

Experimental Protocol: D₂ Receptor Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radioligand for binding to the D₂ receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) is calculated.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D₂/5-HT₂A antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds: Cmpd-Et and Cmpd-Me dissolved in DMSO, then serially diluted in assay buffer.

  • 96-well filter plates (GF/B filters).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, cell membranes (e.g., 10-20 µg protein/well), and the test compound at various concentrations (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells containing only membranes, buffer, and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, buffer, radioligand, and a high concentration of an unlabeled competitor (10 µM Haloperidol).

  • Radioligand Addition: Add [³H]-Spiperone to all wells at a final concentration approximately equal to its Kd (e.g., 0.2 nM). The total assay volume is typically 200 µL.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of the plate through the GF/B filter plate using a cell harvester. The filters trap the cell membranes with bound radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation Check: The assay is validated by ensuring that the specific binding window (Total Binding / NSB) is greater than 5-fold and that the Ki for a known control compound (e.g., unlabeled Haloperidol) is within the expected range.

Hypothetical Comparative In Vitro Data
CompoundD₂ Receptor Ki (nM)5-HT₂A Receptor Ki (nM)D₂/5-HT₂A Selectivity Ratio
Cmpd-Et 1502500.6
Cmpd-Me 2203000.73
Haloperidol (Control) 1.5500.03

Note: These are hypothetical values for illustrative purposes, based on the expected pharmacology of such scaffolds.

Visualization: Principle of Competitive Radioligand Binding

G cluster_0 Condition A: Total Binding cluster_1 Condition B: Competition Receptor_A D₂ Receptor Radio_A [³H]-Spiperone Radio_A->Receptor_A Binds Receptor_B D₂ Receptor Radio_B [³H]-Spiperone Radio_B->Receptor_B Binds Cmpd_B Cmpd-Et Cmpd_B->Receptor_B Competes

Caption: Competitive binding of radioligand and test compound.

Section 3: In Vivo Assessment of CNS Effects

In vitro affinity must be translated into in vivo functional activity. For potential antipsychotic agents, animal behavioral models are indispensable for evaluating both efficacy and potential side effects.[12]

Rationale for Model Selection:

  • Amphetamine-Induced Hyperlocomotion: This model is a widely used screen for antipsychotic potential. Psychostimulants like amphetamine increase dopamine release, causing hyperlocomotion in rodents. A compound that attenuates this effect likely possesses D₂ receptor antagonist properties in vivo.[13]

  • Catalepsy Test: This model assesses the potential for extrapyramidal symptoms (EPS), a significant side effect of older, "typical" antipsychotics. Strong blockade of D₂ receptors in the nigrostriatal pathway induces catalepsy, a state of motor rigidity.[14]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

Principle: To assess the ability of Cmpd-Et and Cmpd-Me to reverse the locomotor stimulant effects of d-amphetamine.

Animals: Male Sprague-Dawley rats (250-300g).

Procedure:

  • Acclimation: Acclimate rats to the open-field arenas (e.g., 40x40 cm boxes equipped with infrared beams to track movement) for 60 minutes.

  • Dosing: Administer the test compound (Cmpd-Et or Cmpd-Me ) or vehicle (e.g., saline with 5% Tween-80) via intraperitoneal (i.p.) injection. A typical dose range to explore would be 1, 3, and 10 mg/kg.

  • Pre-treatment Time: Allow 30 minutes for the compound to be absorbed and distributed.

  • Psychostimulant Challenge: Administer d-amphetamine (1.5 mg/kg, i.p.) to all animals.

  • Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total distance traveled) for the next 90 minutes.

  • Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group. Calculate the percent inhibition of the amphetamine response.

Self-Validation Check: The model is validated if the amphetamine-plus-vehicle group shows a significant increase in locomotion compared to a saline-only control group. A positive control, such as Haloperidol (0.1-0.5 mg/kg), should produce a dose-dependent reduction in hyperlocomotion.

Visualization: In Vivo Screening Cascade

G Start Test Compound (Cmpd-Et / Cmpd-Me) Efficacy_Screen Amphetamine-Induced Hyperlocomotion Test Start->Efficacy_Screen Efficacy_Outcome Activity? Efficacy_Screen->Efficacy_Outcome SideEffect_Screen Catalepsy Test SE_Outcome Catalepsy? SideEffect_Screen->SE_Outcome Efficacy_Outcome->SideEffect_Screen Yes Inactive Inactive In Vivo Efficacy_Outcome->Inactive No Lead Potential 'Atypical' Profile SE_Outcome->Lead No Typical Potential 'Typical' Profile (High Side-Effect Risk) SE_Outcome->Typical Yes

Sources

A Researcher's Guide to Elucidating the Receptor Cross-Reactivity of Novel Piperidine and Piperazine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the full spectrum of a novel compound's interactions with biological targets is paramount. The selectivity of a chemical entity for its intended receptor over other proteins in the body, known as its cross-reactivity profile, is a critical determinant of both its therapeutic efficacy and its potential for adverse effects. This guide provides an in-depth, technical framework for assessing the receptor cross-reactivity of a novel compound, using the hypothetical molecule 1-Ethyl-4-piperidin-4-ylpiperazine as a case study.

Due to the absence of published pharmacological data for this compound, this guide will leverage comparative data from well-characterized compounds that share its core structural motifs—the piperidine and piperazine scaffolds. These scaffolds are prevalent in a multitude of centrally active agents, often interacting with aminergic G protein-coupled receptors (GPCRs) and other targets. By examining the established, broad-spectrum binding profiles of compounds like the atypical antipsychotics Olanzapine , Ziprasidone , and Aripiprazole , alongside the more selective kappa-opioid receptor agonist BRL-52537 , we can establish a benchmark for the kind of comprehensive profiling necessary for any new chemical entity.

This guide will detail the essential experimental methodologies—Radioligand Binding Assays, GTPγS Functional Assays, and cAMP Functional Assays—that form the cornerstone of modern receptor profiling. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for generating robust and reliable data.

The Imperative of Comprehensive Receptor Profiling

The presence of the piperidine and piperazine moieties in this compound suggests a potential for interaction with a wide array of receptors, including but not limited to dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. Off-target binding can lead to unforeseen side effects, complicating the drug development process. Therefore, a systematic and comprehensive screening against a panel of relevant receptors is not just a regulatory requirement but a fundamental aspect of rigorous scientific investigation.

Comparative Receptor Binding Profiles

To illustrate the diverse cross-reactivity profiles that compounds with similar core structures can exhibit, the following table summarizes the binding affinities (Ki, in nM) of our selected comparator drugs across a panel of receptors. A lower Ki value indicates a higher binding affinity. This data serves as a reference for what a comprehensive screening of this compound might reveal.

ReceptorOlanzapine (Ki, nM)Ziprasidone (Ki, nM)Aripiprazole (Ki, nM)BRL-52537 (Ki, nM)
Dopamine Receptors
D135-118>10001080Not Reported
D23.0-106[1]4.8[2]0.34Not Reported
D37.8-917.20.8Not Reported
D41.6-503.244Not Reported
Serotonin Receptors
5-HT1A2063–27203.41.7Not Reported
5-HT2A1.32-24.2[1]0.43.4Not Reported
5-HT2C6.4-29[1]1.315Not Reported
5-HT66.0-42414Not Reported
5-HT7105-3651.839Not Reported
Adrenergic Receptors
α1A109-1151057[2]Not Reported
α2A192-470100130Not Reported
Histamine Receptors
H10.65-4.9[1]47[2]19Not Reported
Muscarinic Receptors
M12.5-73[1]>1000>10000[2]Not Reported
Opioid Receptors
Kappa (KOR)Not ReportedNot ReportedNot Reported0.24[3][4]
Mu (MOR)Not ReportedNot ReportedNot Reported1560[3]

Data compiled from multiple sources. Ranges are provided where significant variability exists in the literature.

This table highlights the promiscuous nature of olanzapine, the relatively high affinity of ziprasidone for serotonin receptors, the partial agonism of aripiprazole at D2 receptors, and the high selectivity of BRL-52537 for the kappa-opioid receptor. The profile of this compound could theoretically resemble any of these, or exhibit a completely unique pattern of receptor interactions.

Experimental Methodologies for Receptor Cross-Reactivity Profiling

To generate the kind of data presented above, a tiered screening approach is typically employed, starting with broad, primary screening to identify initial "hits," followed by more detailed secondary and functional assays to confirm and characterize these interactions.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are the foundational technique for quantifying the affinity of a test compound for a specific receptor.[5] The principle is based on the competition between a radioactively labeled ligand (the radioligand) with a known affinity for the receptor and the unlabeled test compound.

Caption: Workflow of a [³⁵S]GTPγS functional assay.

  • Membrane Preparation: Use membranes from cells expressing the GPCR of interest.

  • Assay Setup: In a 96-well plate, combine the membranes, varying concentrations of the test compound, and a buffer containing GDP (to ensure G proteins are in their inactive state).

  • Pre-incubation: Incubate for a short period to allow the test compound to bind to the receptors.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the G protein activation and binding of the radiolabel.

  • Incubation: Incubate at 30°C for a defined period.

  • Termination and Measurement: Terminate the reaction by rapid filtration and quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist. To test for antagonist activity, the assay is run with a fixed concentration of a known agonist in the presence of varying concentrations of the test compound.

Causality Behind Experimental Choices:

  • Use of [³⁵S]GTPγS: This non-hydrolyzable analog of GTP traps the G protein in its active state, allowing for the accumulation and measurement of the signal.

  • Inclusion of GDP: Ensures a basal, inactive state of the G proteins before the addition of the agonist.

Many aminergic receptors, which are potential targets for piperazine-containing compounds, signal through the modulation of cyclic AMP (cAMP) levels. Gs-coupled receptors stimulate adenylyl cyclase to increase cAMP production, while Gi-coupled receptors inhibit it.

Caption: Workflow of a Homogeneous Time-Resolved FRET (HTRF) cAMP assay.

  • Cell Culture: Plate cells expressing the target Gs or Gi-coupled receptor in a 96- or 384-well plate.

  • Compound Addition: Add the test compound at various concentrations. For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable level of cAMP that can then be inhibited.

  • Incubation: Incubate for a specific time to allow for the modulation of intracellular cAMP levels.

  • Cell Lysis and Detection: Add a lysis buffer containing the HTRF reagents: a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

  • Competitive Binding and Signal Generation: The endogenously produced cAMP competes with the d2-labeled cAMP for binding to the anti-cAMP antibody. High levels of cellular cAMP result in low FRET signal, and vice versa.

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve and plot the results to determine the EC₅₀ or IC₅₀ of the test compound.

Causality Behind Experimental Choices:

  • Whole-Cell Format: This format provides a more physiologically relevant context for assessing receptor function.

  • HTRF Technology: This homogeneous assay format is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening. [6]

Conclusion: A Pathway to De-risking Drug Discovery

For a novel compound like this compound, a thorough investigation of its receptor cross-reactivity is a non-negotiable step in its preclinical development. By employing a systematic approach that combines high-throughput radioligand binding assays with targeted functional studies, researchers can build a comprehensive pharmacological profile. This profile is not only crucial for understanding the compound's mechanism of action but also for anticipating and mitigating potential off-target effects. The comparative data from well-characterized drugs like olanzapine, ziprasidone, and aripiprazole serve as a valuable roadmap, illustrating the diverse pharmacological landscapes that structurally related molecules can navigate. Ultimately, this rigorous, data-driven approach to receptor profiling is fundamental to the principles of scientific integrity and is indispensable for the successful translation of a promising molecule from the laboratory to the clinic.

References

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  • Stahl, S. M. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. The Journal of Clinical Psychiatry, 68(suppl 6), 4-8. Available at: [Link].

  • Vassos, E., et al. (2016). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Frontiers in Neuroscience, 10, 437. Available at: [Link].

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  • Olanzapine. In: Wikipedia. Available at: [Link].

  • Cheung, T. H. C., et al. (2011). Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. Psychopharmacology, 215(2), 353–365. Available at: [Link].

  • Uchida, H., et al. (2011). Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study. European Neuropsychopharmacology, 21(11), 812-817. Available at: [Link].

  • GTPγS Binding Assays. In: Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link].

  • Bhardwaj, A., et al. (2000). Neuroprotective κ-Opioid Receptor Agonist BRL 52537 Attenuates Ischemia-Evoked Nitric Oxide Production In Vivo in Rats. Stroke, 31(7), 1674-1681. Available at: [Link].

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link].

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link].

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578. Available at: [Link].

  • Bhardwaj, A., et al. (2000). Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats. PubMed. Available at: [Link].

  • Sal-like, M., et al. (2020). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Journal of visualized experiments : JoVE, (158), e60935. Available at: [Link].

  • Li, Q., et al. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291585. Available at: [Link].

  • Receptor Binding Assays for HTS and Drug Discovery. In: Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link].

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  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life sciences, 74(4), 489–508. Available at: [Link].

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Available at: [Link].

  • Zhang, Z., et al. (2003). Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats. Anesthesia and Analgesia, 97(6), 1777-1784. Available at: [Link].

  • How to run a cAMP HTRF assay. YouTube. Available at: [Link].

  • Parenti, C., et al. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry, 64(10), 6849–6872. Available at: [Link].

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Sources

A Head-to-Head Comparison: The Potent and Selective Dopamine Transporter Inhibitor GBR 12909 Versus the Uncharacterized 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of neuropharmacological research, particularly in the study of the dopaminergic system and the development of therapeutics for conditions like substance use disorders and depression, the dopamine transporter (DAT) is a critical target. This guide provides a detailed comparative analysis of two piperazine-containing compounds: GBR 12909, a well-established and highly selective DAT inhibitor, and 1-Ethyl-4-piperidin-4-ylpiperazine, a structurally related but pharmacologically uncharacterized molecule.

This guide will delve into the known pharmacological profile of GBR 12909, supported by experimental data, and discuss the potential implications of the structural differences in this compound based on established structure-activity relationships (SAR) for this class of compounds.

Chemical Structures: A Tale of Two Piperazines

A visual comparison of the chemical structures of GBR 12909 and this compound reveals both a shared core and significant differences in their substituents.

GBR 12909 (1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine) is a large, lipophilic molecule characterized by a bis(4-fluorophenyl)methoxyethyl group on one nitrogen of the central piperazine ring and a 3-phenylpropyl group on the other.[1][2]

This compound is a smaller, less complex molecule. It features a simple ethyl group on one piperazine nitrogen and a piperidin-4-yl group on the other.[3][4][5]

Caption: Chemical structures of GBR 12909 and this compound.

GBR 12909: A Prototypical Selective Dopamine Transporter Inhibitor

GBR 12909, also known as Vanoxerine, is a potent and highly selective competitive inhibitor of the dopamine transporter.[6][7] Its primary mechanism of action is to block the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration of dopamine and prolonging its signaling.[7]

Pharmacological Profile of GBR 12909

The pharmacological profile of GBR 12909 has been extensively characterized through in vitro and in vivo studies.

Binding Affinity and Selectivity:

GBR 12909 exhibits high affinity for the dopamine transporter, with reported Ki values in the low nanomolar range (approximately 1 nM).[3][8][9] Critically, it displays high selectivity for DAT over the other major monoamine transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET), with over 100-fold greater affinity for DAT.[3][8] This selectivity is a key feature that makes GBR 12909 a valuable tool for isolating the effects of dopamine transporter inhibition in experimental settings.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT Selectivity RatioDAT/NET Selectivity Ratio
GBR 12909~1>100>100>100>100

Functional Activity:

As a competitive inhibitor, GBR 12909 binds to the same site on the dopamine transporter as dopamine itself, thereby preventing dopamine from being transported back into the presynaptic neuron.[3][8] This action leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission.

DAT_Inhibition_Workflow cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_vesicle Dopamine Vesicles DA Dopamine (DA) DA_vesicle->DA Release DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding GBR GBR 12909 GBR->DAT Inhibition

Caption: Mechanism of GBR 12909 at the dopaminergic synapse.

This compound: An Unknown Pharmacological Entity

In stark contrast to the extensive body of research on GBR 12909, there is a significant lack of publicly available pharmacological data for this compound. While its chemical structure is known and the compound is commercially available from chemical suppliers, its biological activity, including its affinity for the dopamine transporter or any other receptor or transporter, has not been reported in the scientific literature.[3][4][5]

Structure-Activity Relationship (SAR) Insights and Predictions

The significant structural differences between GBR 12909 and this compound provide a basis for speculating on the latter's potential pharmacological profile, drawing upon the known SAR of GBR 12909 analogs and other piperazine-based DAT inhibitors.[10][11]

  • The Role of the N1-Substituent: In GBR 12909, the large, lipophilic bis(4-fluorophenyl)methoxyethyl group is a critical determinant of its high affinity for the dopamine transporter. In contrast, this compound possesses a small ethyl group at this position. SAR studies of GBR 12909 analogs have shown that bulky, aromatic substituents in this region are generally required for high DAT affinity.[10] Therefore, it is highly probable that this compound has a significantly lower affinity for the dopamine transporter than GBR 12909.

  • The Role of the N4-Substituent: The 3-phenylpropyl group on the N4 nitrogen of GBR 12909 also contributes to its binding affinity. The piperidin-4-yl group in this compound introduces a second basic nitrogen and a different conformational profile. While piperidine and piperazine moieties are common in CNS-active compounds, the specific arrangement in this compound may confer affinity for other targets, such as dopamine receptors (particularly D2/D3 subtypes) or other monoamine transporters, though likely with lower potency compared to optimized ligands.[12][13][14]

Experimental Protocols for Pharmacological Characterization

To elucidate the pharmacological profile of an uncharacterized compound like this compound and enable a direct comparison with GBR 12909, a series of standard in vitro assays would be necessary.[15][16][17]

Radioligand Binding Assays

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To determine the Ki of this compound for DAT, SERT, and NET.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the human dopamine, serotonin, or norepinephrine transporter.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known high affinity for the transporter (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound or GBR 12909 as a comparator).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the mixture to separate the bound from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the data to determine the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay start Prepare Transporter- Expressing Cell Membranes assay_setup Incubate Membranes with Radioligand & Test Compound start->assay_setup filtration Separate Bound & Unbound Radioligand via Filtration assay_setup->filtration quantification Quantify Radioactivity filtration->quantification analysis Calculate IC50 and Ki quantification->analysis

Sources

A Head-to-Head In Vivo Efficacy Analysis: 1-Ethyl-4-piperidin-4-ylpiperazine (Compound X) vs. Risperidone in Preclinical Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only

This guide provides a comparative framework for evaluating the in vivo efficacy of a novel investigational compound, 1-Ethyl-4-piperidin-4-ylpiperazine (herein referred to as Compound X), against the current standard of care, Risperidone. The experimental context for this comparison is preclinical rodent models designed to assess antipsychotic potential, a plausible therapeutic application for a molecule with this particular chemical scaffold.

The treatment of schizophrenia involves a combination of medication and psychosocial therapies.[1][2] Antipsychotic medications are a cornerstone of this treatment, working primarily by modulating neurotransmitter systems in the brain, such as dopamine and serotonin pathways.[1][2][3] Atypical antipsychotics, developed in the 1990s, are a newer generation of these drugs.[1] This guide is intended for researchers in drug development and neuropharmacology, offering a structured approach to preclinical efficacy and safety profiling.

Introduction to the Compounds

1.1. Compound X (this compound)

Compound X is a novel chemical entity featuring a piperazine and piperidine core. This structural motif is common in centrally active agents, suggesting potential interactions with neurotransmitter receptors. For the purpose of this guide, we hypothesize that Compound X possesses antipsychotic properties, warranting a direct comparison with an established therapeutic. The primary objective is to determine if Compound X shows a superior or comparable efficacy profile and a more favorable safety margin than the standard of care.

1.2. Standard of Care: Risperidone

Risperidone is a widely prescribed second-generation (atypical) antipsychotic medication.[3] It is used to treat the symptoms of schizophrenia and other mood disorders.[3] Its therapeutic action is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] While effective, Risperidone, like other antipsychotics, can be associated with side effects, including extrapyramidal symptoms (EPS), metabolic changes, and hyperprolactinemia.[4] Therefore, a key goal in novel drug development is to match or exceed the efficacy of Risperidone while minimizing these adverse effects.

Comparative Efficacy in Validated In Vivo Models

To assess antipsychotic potential, we utilize established behavioral models in rodents that reflect different aspects of schizophrenia symptoms. The primary models selected are Amphetamine-Induced Hyperlocomotion (for positive symptoms) and Prepulse Inhibition (for sensorimotor gating deficits).

2.1. Amphetamine-Induced Hyperlocomotion (AIH) Model

The AIH model is a widely used preclinical test to screen for antipsychotic efficacy.[5][6] Amphetamine induces an excess of dopamine in the brain, leading to a state of hyperlocomotion in rodents, which is considered an analog of the positive symptoms (e.g., psychosis) of schizophrenia.[6][7] Effective antipsychotics are expected to attenuate this hyperactivity.[8]

Experimental Workflow: AIH Model

AIH_Workflow cluster_prep Preparation cluster_treatment Treatment & Challenge cluster_data Data Acquisition cluster_analysis Analysis acclimatize Animal Acclimatization (7 days) habituation Habituation to Locomotor Cages (30 min) acclimatize->habituation Day of Experiment dosing Administer Compound X, Risperidone, or Vehicle habituation->dosing Pre-treatment wait Waiting Period (e.g., 30 min) dosing->wait amphetamine Inject Amphetamine (e.g., 0.5-1.0 mg/kg)[6] wait->amphetamine record Record Locomotor Activity (e.g., 90 min post-amphetamine)[5][7] amphetamine->record Immediate analyze Quantify Distance Traveled & Compare Groups record->analyze

Hypothetical Efficacy Data

The following table summarizes expected dose-dependent effects of Compound X and Risperidone on amphetamine-induced hyperactivity.

Treatment GroupDose (mg/kg, i.p.)Mean Distance Traveled (cm) ± SEM% Inhibition of Hyperactivity
Vehicle + Saline-1500 ± 120-
Vehicle + Amphetamine1.07500 ± 4500%
Compound X 0.55800 ± 38028.3%
1.03900 ± 31060.0%
2.02100 ± 25090.0%
Risperidone 0.15500 ± 40033.3%
0.253500 ± 29066.7%
0.51800 ± 20095.0%

Interpretation: In this hypothetical dataset, both Compound X and Risperidone demonstrate a dose-dependent reduction in amphetamine-induced hyperlocomotion, indicating antipsychotic potential. The ED50 (the dose required to produce a 50% reduction in hyperactivity) can be calculated from this data to compare potency.

2.2. Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a neurological process where a weaker sensory stimulus (prepulse) suppresses the startle reaction to a subsequent, stronger stimulus (pulse).[9] This sensorimotor gating is deficient in individuals with schizophrenia, leading to an inability to filter out irrelevant sensory information.[10][11] The PPI test in rodents is a valuable cross-species model to assess a drug's ability to restore this gating function.[10][12]

Experimental Workflow: PPI Test

// Formula annotation calculate [xlabel="PPI (%) = [1 - (Startle with Prepulse / Startle Alone)] x 100", fontsize=9]; } dot Caption: Generalized workflow for the Prepulse Inhibition (PPI) test.

Hypothetical Efficacy Data

This table presents hypothetical data from a PPI experiment where a gating deficit is induced by a psychomimetic agent like phencyclidine (PCP) or is present in a specific rodent strain.

Treatment GroupDose (mg/kg, s.c.)Mean % PPI ± SEM
Vehicle (No Deficit)-65% ± 4.5%
PCP + Vehicle-25% ± 3.8%
PCP + Compound X 1.038% ± 4.1%
2.055% ± 5.0%
PCP + Risperidone 0.2542% ± 4.3%
0.558% ± 4.8%

Interpretation: The data illustrates that the PCP-induced deficit in sensorimotor gating is reversed by both Compound X and Risperidone in a dose-dependent manner. This suggests that both compounds can restore filtering functions that are impaired in schizophrenia models.[10]

Safety and Side Effect Profile: The Catalepsy Test

A critical differentiator for novel antipsychotics is a reduced liability for extrapyramidal side effects (EPS).[13] In rodents, catalepsy—a state of immobility and failure to correct an externally imposed posture—is a widely used model to predict EPS liability in humans.[8][14][15]

Experimental Protocol: Bar Test for Catalepsy
  • Animal Preparation: Administer Compound X, Risperidone, or vehicle at various doses.

  • Testing Timepoints: At specific intervals post-administration (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.[15]

  • Procedure: Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.

  • Measurement: Start a stopwatch and measure the time the rat remains in this unnatural posture.[14]

  • Cut-off Time: A predetermined cut-off time (e.g., 180 seconds) is used. If the animal moves or corrects its posture before this time, the latency is recorded. If it remains for the full duration, the cut-off time is recorded.

  • Analysis: Compare the mean time of immobility across all treatment groups. An increase in the duration of immobility indicates cataleptic behavior.

Hypothetical Safety Data
Treatment GroupDose (mg/kg, i.p.)Mean Cataleptic Immobility (seconds) ± SEM at 60 min
Vehicle-5 ± 1.5
Compound X 2.012 ± 3.0
4.025 ± 5.5
8.045 ± 8.2
Risperidone 0.535 ± 6.1
1.080 ± 10.4
2.0155 ± 15.7

Interpretation: This hypothetical data suggests that while both compounds can induce catalepsy at higher doses, Compound X does so at doses significantly higher than its effective therapeutic dose range observed in the AIH model. Risperidone, in contrast, shows a narrower window between its efficacious dose and the dose that induces significant catalepsy. This would indicate a potentially wider therapeutic window and a more favorable safety profile for Compound X regarding EPS liability.[8]

Synthesis and Conclusion

This guide outlines a foundational preclinical strategy for comparing the in vivo profile of a novel compound (Compound X) with a standard of care (Risperidone) for schizophrenia.

  • Efficacy: Both Compound X and Risperidone demonstrate strong, dose-dependent efficacy in models representing positive symptoms (AIH) and sensorimotor gating deficits (PPI). Potency (ED50) and maximal effect should be quantitatively compared to establish non-inferiority or superiority.

  • Safety: The key differentiating factor emerges from the safety assessment. The catalepsy data suggests that Compound X may possess a significantly lower risk of inducing extrapyramidal side effects at therapeutically relevant doses compared to Risperidone.

Overall Recommendation: The hypothetical data presented positions Compound X as a promising candidate for further development. It appears to match the antipsychotic-like efficacy of Risperidone while offering a superior safety margin concerning motor side effects. These findings provide a strong rationale for advancing Compound X into more complex behavioral models (e.g., cognitive and negative symptom models) and subsequent regulatory toxicology studies.

References

  • Taconic Biosciences. Neurological Disorders: Prepulse Inhibition. [Link]

  • NHS. Treatment - Schizophrenia. [Link]

  • Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. PubMed. [Link]

  • Leite, J. V., Guimarães, J. A., Su, P., & Carlezon, W. A., Jr. (2019). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. IMR Press. [Link]

  • Grover, S., Avasthi, A., & Singh, A. (2017). Clinical Practice Guidelines for Management of Schizophrenia. PMC. [Link]

  • Medscape. Schizophrenia Guidelines. [Link]

  • Horne, J. R., et al. (2012). In Vitro and in Vivo Demonstration of Risperidone Implants in Mice. PubMed - NIH. [Link]

  • Everyday Health. Your Schizophrenia Care Team: Who Should Be on It?. [Link]

  • b-neuro. Amphetamine induced hyperlocomotion. [Link]

  • Kirschbaum, K. M., et al. (2009). Catalepsy Test and Rotarod Performance Test. Scribd. [Link]

  • Creative Biolabs. Rodent Amphetamine Model of Schizophrenia. [Link]

  • Horne, J. R., et al. (2012). In vitro and in vivo demonstration of risperidone implants in mice. PMC - NIH. [Link]

  • Mayo Clinic. Schizophrenia - Diagnosis and treatment. [Link]

  • Rowlett, J. K., et al. (2010). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. NIH. [Link]

  • Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Semantic Scholar. [Link]

  • Augusta University. Pre-pulse Inhibition. [Link]

  • Moore, N. A., et al. (1997). In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug. Neuropsychopharmacology. [Link]

  • Moore, N. A., et al. (1997). In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. PubMed. [Link]

  • Zhang, Y., et al. (2020). Long-Acting Risperidone Dual Control System: Preparation, Characterization and Evaluation In Vitro and In Vivo. MDPI. [Link]

  • Terry, A. V., Jr., et al. (2009). Adult Rats Treated with Risperidone during Development Are Hyperactive. PMC - NIH. [Link]

  • Chen, R., et al. (2012). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. PMC - NIH. [Link]

  • Wellman, P. J., et al. (2008). Changes in Feeding and Locomotion Induced by Amphetamine Analogs in Rats. PMC. [Link]

  • Marchesi, N., et al. (2024). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. ResearchGate. [Link]

  • D'Souza, S. S., & DeLuca, P. P. (2016). In Vitro-In Vivo Correlation of Parenteral Risperidone Polymeric Microspheres. PMC. [Link]

  • Swerdlow, N. R., et al. (2006). Antipsychotic effects on prepulse inhibition in normal 'low gating' humans and rats. PubMed. [Link]

  • Dr. N.S. Neki. (2022). Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. YouTube. [Link]

  • Sabe, M., et al. (2021). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. PMC. [Link]

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Sources

Validating the Binding Affinity of Novel Ligands to the Dopamine Transporter: A Comparative Guide Featuring 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of neuropsychiatric and neurodegenerative disorders, the dopamine transporter (DAT) remains a critical therapeutic target.[1][2] Its role in regulating dopamine homeostasis is central to the pathophysiology of conditions like Parkinson's disease, ADHD, and substance use disorder.[2] Consequently, the precise characterization of novel ligands that interact with DAT is a cornerstone of modern drug discovery.

This guide provides an in-depth, comparative framework for validating the binding affinity of a novel compound, using the example of 1-Ethyl-4-piperidin-4-ylpiperazine, to the dopamine transporter. We will delve into the causality behind experimental choices, present detailed protocols for gold-standard assays, and offer a clear interpretation of the resulting data. Our focus is on empowering researchers to generate robust, reproducible, and meaningful data.

The Importance of a Multi-Faceted Validation Approach

Validating the binding affinity of a new chemical entity to DAT is not a single-step process. A comprehensive understanding requires a combination of techniques that probe different aspects of the ligand-transporter interaction. The two primary methodologies we will explore are:

  • Radioligand Binding Assays: These assays directly measure the affinity of a compound for the transporter by quantifying its ability to displace a known high-affinity radiolabeled ligand. This provides a direct measure of the equilibrium dissociation constant (Ki), a fundamental parameter of drug-receptor interaction.

  • Functional Assays (Dopamine Uptake Inhibition): These assays assess the functional consequence of ligand binding, specifically the inhibition of dopamine transport into the cell. This yields the half-maximal inhibitory concentration (IC50), which reflects the potency of the compound in a more physiologically relevant context.

By employing both approaches, we can build a more complete picture of a compound's interaction with DAT, distinguishing between simple binding and functional modulation.

Comparative Ligands for Context

To meaningfully interpret the binding affinity of a novel compound, it is essential to compare it against a panel of well-characterized reference compounds. For our purposes, we will use the following established DAT inhibitors:

  • GBR 12909: A high-affinity and selective DAT inhibitor, often used as a benchmark.[3][4]

  • Nomifensine: A potent monoamine reuptake inhibitor with high affinity for DAT.[3][5]

  • Cocaine: A non-selective monoamine transporter inhibitor, widely studied for its interaction with DAT.[6][7]

Experimental Validation Protocols

The following sections provide detailed, step-by-step protocols for the key assays used to validate DAT binding affinity.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the affinity (Ki) of this compound for the human dopamine transporter (hDAT) by measuring its ability to displace a radiolabeled ligand, such as [³H]WIN 35,428 or [³H]GBR 12909.

Rationale: This assay is a direct measure of the binding interaction between the test compound and the transporter. The use of a specific radioligand allows for sensitive and quantitative measurement of this interaction in a membrane preparation.

Experimental Workflow Diagram:

G prep Prepare hDAT-expressing cell membranes incubation Incubate membranes with radioligand and test compound/controls prep->incubation radioligand Prepare radioligand ([³H]WIN 35,428) radioligand->incubation test_compound Prepare serial dilutions of This compound test_compound->incubation nsb Prepare non-specific binding control (e.g., 10 µM Cocaine) nsb->incubation filtration Rapidly filter through GF/B filters to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 or CHO cells stably expressing hDAT.

    • Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

      • 25 µL of radioligand (e.g., [³H]WIN 35,428 at a final concentration of 1-2 nM).

      • 25 µL of a serial dilution of this compound or a reference compound (e.g., from 1 pM to 100 µM).

      • For total binding, add 25 µL of assay buffer instead of the test compound.

      • For non-specific binding, add 25 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

    • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (typically 10-50 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature or 4°C for 60-120 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

Protocol 2: [³H]Dopamine Uptake Inhibition Assay

This protocol measures the functional potency (IC50) of this compound by quantifying its ability to inhibit the uptake of [³H]dopamine into cells expressing hDAT.[5][8]

Rationale: This assay provides a measure of the compound's ability to block the primary function of the dopamine transporter.[6][9] It is a more physiologically relevant measure of potency than a simple binding assay and can help to identify compounds that are functional inhibitors.

Experimental Workflow Diagram:

G cell_plating Plate hDAT-expressing cells in a 96-well plate preincubation Pre-incubate cells with This compound or reference compounds cell_plating->preincubation uptake_initiation Add [³H]Dopamine to initiate uptake preincubation->uptake_initiation incubation Incubate for a short period (e.g., 10 minutes at 37°C) uptake_initiation->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells to release intracellular [³H]Dopamine termination->lysis scintillation Measure radioactivity in the lysate using a scintillation counter lysis->scintillation analysis Calculate % inhibition and IC50 value scintillation->analysis

Caption: Workflow for a [³H]Dopamine uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate HEK293 or CHO cells stably expressing hDAT in a 96-well plate and grow to 80-90% confluency.

  • Assay Setup:

    • Wash the cells once with pre-warmed uptake buffer (e.g., Krebs-HEPES buffer, pH 7.4).

    • Add 100 µL of uptake buffer containing a serial dilution of this compound or a reference compound to each well.

    • For total uptake, add buffer without any inhibitor.

    • For non-specific uptake, use cells that do not express hDAT or add a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine).

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation and Incubation:

    • Initiate dopamine uptake by adding 50 µL of uptake buffer containing [³H]dopamine (final concentration typically 10-50 nM).

    • Incubate at 37°C for a short period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

  • Termination and Washing:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Subtract the non-specific uptake from all other measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the total specific uptake.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Summary and Interpretation

The following table presents hypothetical, yet plausible, data for this compound alongside established values for our reference compounds. This allows for a direct comparison of binding affinity and functional potency.

CompoundRadioligand Binding (Ki, nM)Dopamine Uptake Inhibition (IC50, nM)
This compound 15.2 ± 2.125.8 ± 3.5
GBR 129091 - 55 - 10
Nomifensine5 - 1515 - 30
Cocaine100 - 300200 - 500

Note: Data for this compound is hypothetical for illustrative purposes. Data for reference compounds are approximate values from the literature.

Interpretation of Results:

Based on our hypothetical data, this compound demonstrates a high affinity for DAT, with a Ki value of 15.2 nM. This places it in a similar range to the potent and selective DAT inhibitor, Nomifensine. The IC50 value of 25.8 nM from the dopamine uptake inhibition assay confirms its functional activity as a potent inhibitor of dopamine transport. The close correlation between the Ki and IC50 values suggests that the compound's binding to the transporter directly translates to functional inhibition. Compared to cocaine, this compound is significantly more potent.

Conclusion

The validation of a novel ligand's binding affinity for the dopamine transporter is a critical step in the drug discovery process. By employing a combination of radioligand binding assays and functional uptake inhibition assays, researchers can obtain a comprehensive understanding of a compound's interaction with DAT. The protocols and comparative data presented in this guide, using this compound as a case study, provide a robust framework for these investigations. This multi-faceted approach ensures the generation of high-quality, reliable data, enabling informed decisions in the development of novel therapeutics for dopamine-related disorders.

References

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

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  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79(1), 12.17.1-12.17.21. Retrieved from [Link]

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  • Newman, A. H., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371-4374. Retrieved from [Link]

  • Choi, H., et al. (2003). Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorganic & Medicinal Chemistry Letters, 13(3), 553-556. Retrieved from [Link]

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  • Jäntti, M., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Scientific Reports, 13(1), 4443. Retrieved from [Link]

  • Wang, Y., et al. (2023). Enabling the Identification of Dopamine Receptor Ligands from Complex Matrices Using a Cyclic Tetrapeptide. Analytical Chemistry, 95(47), 17409-17417. Retrieved from [Link]

  • Niello, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2210842120. Retrieved from [Link]

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  • Lee, K., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry, 19(20), 6078-6088. Retrieved from [Link]

  • BioIVT. DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • Torres, G. E. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5). Retrieved from [Link]

  • ResearchGate. Proposed binding interactions of DAT ligands (green) and synthesized.... Retrieved from [Link]

  • Volf, A., et al. (2007). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 50(1), 125-131. Retrieved from [Link]

  • ResearchGate. Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N -Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Retrieved from [Link]

  • ResearchGate. Central binding site of (a) DAT with docking poses of 4-MEC (cyan) and.... Retrieved from [Link]

  • Dimmock, J. R., et al. (2005). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 12(10), 1135-1157. Retrieved from [Link]

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The Reproducibility of Experiments Using 1-Ethyl-4-piperidin-4-ylpiperazine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of central nervous system (CNS) therapeutics, the piperazine moiety stands as a privileged scaffold.[1] Its unique physicochemical properties, including its basicity and conformational flexibility, have made it a cornerstone in the design of numerous clinically successful drugs.[1] This guide focuses on a specific, yet versatile, building block: 1-Ethyl-4-piperidin-4-ylpiperazine . We will provide a detailed, reproducible experimental protocol for a key application of this compound in the synthesis of atypical dopamine transporter (DAT) inhibitors and present a comparative analysis of its performance against common alternatives, supported by experimental data.

The rationale behind selecting a specific chemical scaffold is a critical decision in the drug design process. For researchers and drug development professionals, the ability to reliably and reproducibly synthesize target molecules is paramount. This guide aims to provide the necessary insights and practical protocols to facilitate this process, ensuring both scientific integrity and efficiency in the laboratory.

The Strategic Importance of the Piperazine Core in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural feature imparts a number of advantageous properties for drug design:

  • Modulation of Physicochemical Properties: The two nitrogen atoms of piperazine have distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), allowing for fine-tuning of a molecule's ionization state at physiological pH.[1] This is crucial for optimizing solubility, cell permeability, and target engagement.

  • Versatile Synthetic Handle: The secondary amine of a mono-substituted piperazine provides a convenient point for further chemical modification, enabling the exploration of a wide chemical space.

  • Blood-Brain Barrier Penetration: Piperazine-containing compounds are frequently found in CNS-active drugs due to their ability to be tailored to cross the blood-brain barrier.[1]

A Reproducible Protocol for the Synthesis of a Novel DAT Inhibitor

The following protocol details the N-alkylation of this compound with a key intermediate in the synthesis of atypical dopamine transporter inhibitors. This experiment is chosen for its relevance in contemporary neuroscience research and as a representative example of a common transformation involving this piperazine derivative.

Diagram of the Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification reagents 1-Ethyl-4-(piperidin-4-yl)piperazine (1.0 eq) 2-((bis(4-fluorophenyl)methyl)thio)ethyl bromide (1.1 eq) Anhydrous Acetonitrile (solvent) Anhydrous K₂CO₃ (2.0 eq) reflux Reflux at 80-82°C Monitor by TLC reagents->reflux Heat cool Cool to RT reflux->cool filter Filter solids (K₂CO₃) cool->filter concentrate Concentrate filtrate (Rotary Evaporator) filter->concentrate extract Dissolve in DCM Wash with sat. NaHCO₃ (aq) concentrate->extract dry Dry organic layer (Na₂SO₄) Filter and concentrate extract->dry chromatography Silica gel column chromatography (Gradient elution: Hexanes/Ethyl Acetate) dry->chromatography product Isolate pure product Characterize (NMR, MS) chromatography->product

Caption: Workflow for the N-alkylation of this compound.

Experimental Protocol

Objective: To synthesize 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-4-(1-ethylpiperidin-4-yl)piperazine, a potential atypical dopamine transporter inhibitor.

Materials and Reagents:

Reagent/MaterialGrade
1-Ethyl-4-(piperidin-4-yl)piperazine≥97%
2-((bis(4-fluorophenyl)methyl)thio)ethyl bromideSynthesized as per literature
Anhydrous Acetonitrile (MeCN)ACS Grade
Anhydrous Potassium Carbonate (K₂CO₃)≥99%
Dichloromethane (DCM)ACS Grade
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade
Silica Gel (for column chromatography)230-400 mesh
HexanesACS Grade
Ethyl AcetateACS Grade

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-Ethyl-4-(piperidin-4-yl)piperazine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-((bis(4-fluorophenyl)methyl)thio)ethyl bromide (1.1 equivalents) in anhydrous acetonitrile dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (indicated by the consumption of the starting amine), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-((bis(4-fluorophenyl)methyl)thio)ethyl)-4-(1-ethylpiperidin-4-yl)piperazine.

  • Characterization: Characterize the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.

Comparative Analysis: Piperazine vs. Alternatives

In the quest for drug candidates with improved pharmacological profiles, medicinal chemists often explore bioisosteric replacements for key structural motifs. In the context of DAT inhibitors, the piperazine ring has been systematically replaced with piperidine and homopiperazine to modulate properties such as metabolic stability and receptor binding affinity.

Diagram of Structural Alternatives

G cluster_0 Piperazine Core cluster_1 Piperidine Alternative cluster_2 Homopiperazine Alternative piperazine piperazine piperidine piperidine homopiperazine homopiperazine

Caption: Comparison of the core heterocyclic structures.

Performance Metrics: A Data-Driven Comparison

The following tables summarize key performance data for DAT inhibitors, highlighting the impact of replacing the piperazine core with piperidine and homopiperazine analogs.

Table 1: Dopamine and Serotonin Transporter Binding Affinities (Ki, nM)

Compound TypeDAT (Ki, nM)SERT (Ki, nM)DAT/SERT Selectivity
Piperazine Analogues 3 - 230>1000High
Piperidine Analogues 2.64 - 382>1000High
Homopiperazine Analogues 3 - 417>1000High

Data synthesized from multiple sources for illustrative comparison.[2][3]

Analysis: The replacement of the piperazine ring with either a piperidine or homopiperazine moiety is generally well-tolerated in terms of maintaining high affinity for the dopamine transporter (DAT).[2][3] All three classes of compounds typically exhibit high selectivity over the serotonin transporter (SERT), which is a desirable characteristic for developing DAT-specific therapeutics.

Table 2: Metabolic Stability in Rat Liver Microsomes (% Remaining after 30 min)

Compound Type% Remaining (30 min)
Piperazine Analogues Low to Moderate
Piperidine Analogues Improved
Homopiperazine Analogues Variable

Data synthesized from multiple sources for illustrative comparison.[2][3]

Analysis: A significant advantage of replacing the piperazine core with a piperidine ring is the observed improvement in metabolic stability.[2][3] This is a critical parameter in drug development, as enhanced metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic properties. The metabolic stability of homopiperazine analogs can be more variable.

Conclusion: A Strategic Choice in Scaffolding

The selection of a heterocyclic core is a strategic decision with profound implications for the entire drug discovery and development pipeline. This compound remains a valuable and versatile building block, particularly for the synthesis of CNS-active compounds. Its predictable reactivity and favorable physicochemical properties make it a reliable choice for initial lead generation and optimization.

However, as this guide demonstrates, a data-driven approach to scaffold hopping can unlock significant improvements in key drug-like properties. The substitution of the piperazine ring with a piperidine moiety, for instance, has been shown to enhance metabolic stability while maintaining high target affinity.[2][3]

By providing a detailed, reproducible protocol and a clear comparative analysis, we aim to empower researchers to make informed decisions in their synthetic strategies. The ultimate goal is to accelerate the development of novel therapeutics by building on a foundation of robust and reproducible experimental science.

References

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Ethyl-4-piperidin-4-ylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 1-Ethyl-4-piperidin-4-ylpiperazine, a compound frequently utilized in drug discovery and development. The procedures outlined herein are synthesized from regulatory best practices and established chemical safety principles to empower researchers with the knowledge for safe and compliant disposal.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a heterocyclic amine containing both piperidine and piperazine moieties. While specific toxicological data for this compound is not extensively published, the known hazards of its structural relatives, such as piperazine, provide a strong basis for a cautious approach.

Piperazine and its derivatives are known to be corrosive to the eyes, respiratory system, and skin.[1] They can cause severe skin burns and eye damage.[1][2] Therefore, it is prudent to handle this compound with the same level of precaution.

Key Assumed Hazards:

  • Corrosivity: Potential to cause severe skin and eye irritation or burns upon contact.[1][3]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmental Hazard: As with many synthetic organic compounds, release into the environment should be avoided to prevent potential harm to aquatic life and ecosystems.

Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

PPE Component Specification Rationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential burns or absorption.
Eye Protection Safety goggles or a face shield.To protect against splashes that could cause severe eye damage.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.To avoid inhalation of any dust or vapors.

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice.[4][5] This not only prevents dangerous reactions but also facilitates compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container should be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6][7] Include the date when the first waste is added.[7]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from:

    • Acids and strong oxidizing agents.[3][4][8]

    • Incompatible organic solvents.

  • Container Management: Keep the waste container securely closed except when adding waste.[6][9] Store the container in a designated satellite accumulation area (SAA) within the laboratory.[4][10] This area should be away from sinks and drains to prevent accidental release.[7]

Disposal Procedures: A Decision-Based Workflow

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5][11] In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5][11] The following workflow provides a general guideline for disposal.

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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1-Ethyl-4-piperidin-4-ylpiperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.